molecular formula C4H8O4 B118278 D-Erythrulose CAS No. 496-55-9

D-Erythrulose

Katalognummer: B118278
CAS-Nummer: 496-55-9
Molekulargewicht: 120.1 g/mol
InChI-Schlüssel: UQPHVQVXLPRNCX-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-Erythrulose (CAS 496-55-9) is a ketotetrose carbohydrate with the molecular formula C4H8O4 . This compound is of significant interest in scientific research, particularly in the study of the Maillard reaction, where it reacts with amino acids in proteins to produce colored products . This mechanism is a key area of investigation in dermatological research and model studies for the browning processes observed in self-tanning cosmetics . Beyond its applications in skin research, this compound serves as a valuable building block in organic synthesis. It can be produced through various methods, including the aldol condensation of formaldehyde and dihydroxyacetone, or via the isomerization of D-erythrose using catalytic systems such as zeolites . Its role extends to biological studies, where it is investigated for its place in metabolic pathways and its interactions with other biomolecules . Researchers value this compound for its utility in developing synthetic routes and exploring biochemical processes. This product is intended for laboratory and research applications only. It is not for diagnostic, therapeutic, or personal use. Proper laboratory practices should be observed during handling.

Eigenschaften

IUPAC Name

(3R)-1,3,4-trihydroxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPHVQVXLPRNCX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420085
Record name D-Erythrulose
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Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-55-9
Record name D-Erythrulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythrulose, D-
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Record name D-Erythrulose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHRULOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09058VOU0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

D-Erythrulose: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrulose (CAS 496-55-9) is a naturally occurring tetrose ketosugar with growing interest in the cosmetic and pharmaceutical industries.[1][2][3] Primarily known for its use as a self-tanning agent in cosmetics, it provides a more natural and longer-lasting tan compared to dihydroxyacetone (DHA) alone.[4] This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and stability profile. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its primary biological interaction: the Maillard reaction with skin proteins. This document is intended to serve as a comprehensive resource for researchers and professionals working with this compound.

Core Chemical Properties

This compound is a monosaccharide with the chemical formula C₄H₈O₄.[4] It is a chiral molecule and exists as two enantiomers, this compound and L-Erythrulose (B118282). The D-isomer is the more common form used in commercial applications. Structurally, it is a ketotetrose, meaning it is a four-carbon sugar with a ketone functional group.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₈O₄[4][5]
Molecular Weight 120.10 g/mol [5]
Appearance Clear, colorless to pale-yellowish, viscous liquid or syrup[4][6]
Melting Point Not available
Boiling Point 144.07 °C (rough estimate)[7]
Solubility Soluble in water, slightly soluble in methanol[8]
Specific Optical Rotation ([α]D)-11°[9]
Structural Representation

The structure of this compound can be represented in both Fischer and Haworth projections. As a ketose, it does not readily form a stable cyclic hemiacetal in the same way as aldoses.

Fischer Projection of this compound and L-Erythrulose

Fischer projections of D- and L-Erythrulose.

Stability Profile

This compound exhibits greater stability compared to dihydroxyacetone (DHA), another common self-tanning agent.[10] Its stability is influenced by both pH and temperature.

  • pH Stability: this compound is most stable in acidic conditions, with an optimal pH range of 2.0 to 5.0 for formulations.[7] Above pH 5.5, it becomes unstable and can undergo hydration to an aliphatic tetra-alcohol.

  • Temperature Stability: To maintain product quality, pure this compound should not be exposed to temperatures exceeding 40°C. For long-term storage, a temperature of 4-8°C is recommended.[11]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C-NMR: The ¹³C-NMR spectrum of this compound has been observed in reaction mixtures.[13][14] Although a fully assigned spectrum of the pure compound is not published, the data from these studies can be used to identify the characteristic signals of this compound.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • FTIR Spectroscopy: Specific experimental FTIR data for this compound is not currently available in public databases.

  • Mass Spectrometry: The fragmentation pattern of this compound under mass spectrometry is expected to show characteristic losses of water and formaldehyde (B43269), similar to other simple sugars.[15][16]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various methods, including enzymatic conversion and chemical synthesis.

A common enzymatic route involves the epimerization of L-Erythrulose to a racemic mixture of D- and L-Erythrulose, followed by separation.[17][18]

Protocol: Enzymatic Epimerization of L-Erythrulose

  • Enzyme Preparation: Express and purify D-tagatose 3-epimerase from a suitable host organism, such as Pseudomonas cichorii.[17]

  • Reaction Setup: Prepare a reaction mixture containing L-Erythrulose (10-100 mM) and the purified D-tagatose 3-epimerase (0.1-1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[17]

  • Incubation: Incubate the reaction mixture at 30-40°C for 4-12 hours.[17]

  • Monitoring: Monitor the reaction progress by measuring the change in specific optical rotation, which will approach zero as the racemic mixture is formed.[18]

  • Purification: Separate the this compound from the L-Erythrulose using chiral chromatography.

enzymatic_synthesis L_Erythrulose L-Erythrulose Epimerase D-tagatose 3-epimerase L_Erythrulose->Epimerase Racemic_mixture D/L-Erythrulose Mixture Epimerase->Racemic_mixture Purification Chiral Chromatography Racemic_mixture->Purification D_Erythrulose This compound Purification->D_Erythrulose L_Erythrulose_out L-Erythrulose Purification->L_Erythrulose_out

Enzymatic synthesis workflow of this compound.

This compound can be synthesized via an aldol (B89426) condensation reaction between dihydroxyacetone (DHA) and formaldehyde.[19]

Protocol: Aldol Condensation for Erythrulose (B1219606) Synthesis

  • Reaction Setup: In a glass reactor equipped with a magnetic stirrer and reflux condenser, combine a 7.5 M formaldehyde solution (1.35 mL), dihydroxyacetone (45 mg, 0.5 mmol), and purified water (100 mL).[19]

  • Catalyst Addition: Add a suitable catalyst, such as a zeolite-like imidazolate framework (e.g., ZIF-8, 35 mg).[19]

  • Reaction Conditions: Heat the mixture to 80°C with vigorous stirring (1000 rpm) for 30 minutes. The pH of the reaction solution should be around 8.36.[19]

  • Analysis: Analyze the reaction mixture using HPLC to determine the conversion of DHA and the yield of erythrulose.[19]

  • Purification: Purify the erythrulose from the reaction mixture using chromatographic techniques as described below.

Purification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the purification of this compound. The following protocol is adapted from methods used for the separation of similar sugars.[20][21]

Protocol: HPLC Purification of this compound

  • HPLC System: Utilize an HPLC system equipped with a refractive index (RI) detector.

  • Column: Employ a carbohydrate analysis column, such as a Lichrospher 5-NH2 column (250 mm x 4.6 mm).[21]

  • Mobile Phase: Prepare a mobile phase of acetonitrile (B52724) and water (90:10, v/v) and degas thoroughly.[21]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[21]

  • Temperature: Maintain the column temperature at 30°C and the detector temperature at 35°C.[21]

  • Sample Preparation: Dissolve the crude this compound sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the this compound peak, which can be identified by comparing the retention time to a pure standard.

hplc_purification Crude_Sample Crude this compound Filtration Filter (0.45 µm) Crude_Sample->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_Column Amino Column HPLC_Injection->HPLC_Column RI_Detector RI Detector HPLC_Column->RI_Detector Fraction_Collection Fraction Collection RI_Detector->Fraction_Collection Pure_DErythrulose Pure this compound Fraction_Collection->Pure_DErythrulose

HPLC purification workflow for this compound.

Biological Role and Signaling Pathways

Maillard Reaction in Self-Tanning

The primary and most well-documented biological interaction of this compound is the Maillard reaction, which occurs on the skin's surface.[4] This non-enzymatic browning reaction takes place between the ketone group of this compound and the free amino groups of amino acids, such as lysine, present in the keratin (B1170402) of the stratum corneum.[10][22] This reaction leads to the formation of brown-colored polymers called melanoidins, which impart a temporary tan to the skin.[10]

The Maillard reaction proceeds in several stages, beginning with the condensation of the sugar and amino acid to form a Schiff base, followed by rearrangement to a Heyns compound (for ketoses), and subsequent reactions that lead to the formation of the final colored products.[9]

maillard_reaction DErythrulose This compound (Ketone Group) Condensation Condensation DErythrulose->Condensation AminoAcid Amino Acid (e.g., Lysine in Keratin) AminoAcid->Condensation SchiffBase Schiff Base Condensation->SchiffBase Rearrangement Heyns Rearrangement SchiffBase->Rearrangement HeynsCompound Heyns Compound Rearrangement->HeynsCompound FurtherReactions Further Reactions (Dehydration, Fragmentation, Polymerization) HeynsCompound->FurtherReactions Melanoidins Melanoidins (Brown Polymers) FurtherReactions->Melanoidins

Simplified Maillard reaction pathway of this compound.

Metabolic Fate

There is limited evidence to suggest that this compound is significantly metabolized in the human body. As a rare sugar, it is likely that a substantial portion is excreted unchanged. L-Erythrulose has been identified as a degradation product of Vitamin C, and there is some suggestion that it may be involved in protein glycation, but further research is needed to fully understand the metabolic fate of exogenously applied or ingested this compound.[23]

Conclusion

This compound is a fascinating ketotetrose with unique chemical properties that make it a valuable ingredient in the cosmetics industry. Its stability and the natural-looking tan it produces through the Maillard reaction are key advantages. This technical guide has provided a comprehensive overview of its fundamental characteristics, including physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and purification. The information presented herein is intended to be a valuable resource for scientists and researchers working with this compound, facilitating further research and development.

References

A Technical Guide to the Microbial Biosynthesis of D-Erythrulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways for D-Erythrulose in microorganisms. It details the enzymatic reactions, presents quantitative data from various microbial production systems, and offers detailed experimental protocols for key methodologies. This guide is intended to be a valuable resource for researchers and professionals involved in metabolic engineering, biocatalysis, and the development of novel therapeutics.

Core Biosynthesis Pathways of Erythrulose

Erythrulose, a four-carbon ketose, exists as two stereoisomers, this compound and L-Erythrulose (B118282). While L-Erythrulose is the more commonly produced isomer in direct microbial fermentation, enzymatic methods are available for the production of this compound.

Biosynthesis of L-Erythrulose

The primary microbial route to L-Erythrulose involves the oxidation of the polyol meso-erythritol. A notable alternative is a multi-enzyme cascade starting from glycerol.

The most efficient and widely studied pathway for L-Erythrulose production is the regioselective oxidation of meso-erythritol by acetic acid bacteria of the genus Gluconobacter, particularly Gluconobacter oxydans.[1][2][3] This biotransformation is catalyzed by a membrane-bound polyol dehydrogenase.[3] The reaction follows the Bertrand-Hudson rule, which dictates the stereospecific oxidation of polyols, resulting in the formation of L-Erythrulose.[1] The key enzyme in this process is encoded by a gene homologous to sldA.[1][3]

dot

L_Erythrulose_from_Erythritol meso-Erythritol meso-Erythritol enzyme Membrane-bound Polyol Dehydrogenase (sldA) meso-Erythritol->enzyme Substrate L-Erythrulose L-Erythrulose enzyme->L-Erythrulose Product microorganism Gluconobacter oxydans microorganism->enzyme Whole-cell biocatalyst L_Erythrulose_from_Glycerol cluster_glycerol_oxidation Step 1: Glycerol Oxidation cluster_aldol_condensation Step 2: Aldol Condensation Glycerol Glycerol GDH Glycerol Dehydrogenase (GDH) Glycerol->GDH DHA Dihydroxyacetone (DHA) FSA Fructose-6-phosphate Aldolase (FSA) DHA->FSA GDH->DHA Formaldehyde Formaldehyde Formaldehyde->FSA LErythrulose L-Erythrulose FSA->LErythrulose D_Erythrulose_Synthesis cluster_L_Erythrulose_Production L-Erythrulose Production cluster_Epimerization Epimerization to this compound meso-Erythritol meso-Erythritol LErythrulose L-Erythrulose meso-Erythritol->LErythrulose Gluconobacter oxydans DTE D-tagatose 3-epimerase LErythrulose->DTE Equilibrium DErythrulose This compound DTE->DErythrulose Regulatory_Logic cluster_Expression Enzyme Expression cluster_Activity Enzyme Activity Constitutive Constitutive Expression of Polyol Dehydrogenase Activity Polyol Dehydrogenase Activity Substrate meso-Erythritol (Substrate) Substrate->Activity Activates Substrate->Activity Inhibits (at very high conc.) Product L-Erythrulose (Product) Product->Activity Inhibits (at high conc.)

References

A Technical Guide to the Discovery and Isolation of D-Erythrulose for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Erythrulose, a naturally occurring ketotetrose sugar with the chemical formula C₄H₈O₄, has garnered significant interest in various scientific and commercial sectors.[1] While it is widely recognized for its application in sunless tanning products, its role as a chiral building block and its relationship to fundamental metabolic pathways make it a molecule of interest for researchers in carbohydrate chemistry, biotechnology, and drug development. This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biochemical pathways.

Historical Context and Discovery

While a definitive singular report on the initial discovery and isolation of this compound is not readily apparent in widely available literature, its history is intertwined with the broader study of tetrose sugars. Early research into the structure and synthesis of simple sugars in the early 20th century laid the groundwork for the identification of various monosaccharides, including the ketotetroses. One of the earliest relevant publications is a 1938 paper by Whistler and Underkofler, which describes the production of L-Erythrulose from meso-erythritol using the bacterium Acetobacter suboxidans.[2] The synthesis of phosphorylated derivatives of this compound (D-glycero-tetrulose) was reported in the early 1960s.[3][4] The development of various synthetic and isolation techniques has since enabled the production and purification of this compound for research and commercial purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₄H₈O₄[1]
Molar Mass 120.10 g·mol⁻¹[1]
Appearance Syrup[1]
Solubility in Water Soluble[1]
Systematic Name (3R)-1,3,4-Trihydroxybutan-2-one[1]
Other Names D-glycero-Tetrulose, Glycerotetrulose[1]

Methods of Isolation and Synthesis

The production of this compound can be broadly categorized into three main approaches: microbial fermentation, enzymatic synthesis, and chemical synthesis. Each method offers distinct advantages and challenges in terms of yield, purity, and scalability.

Microbial Fermentation

Microbial fermentation is a common method for the production of this compound, often utilizing bacteria from the Gluconobacter genus. These microorganisms can oxidize erythritol (B158007) to erythrulose (B1219606).

Experimental Protocol: Production of Erythrulose from Erythritol using Gluconobacter

This protocol is based on a process for producing erythrulose from an erythritol-containing substrate.[4]

  • Inoculum Preparation:

    • Prepare a standard medium in Erlenmeyer flasks.

    • Inoculate with two cryocultures of an erythrulose-tolerant microorganism of the genus Gluconobacter (e.g., DSM 21030).

    • Incubate at 24°C and 120 rpm for 20 hours.

    • For continuous production, the culture broth can be re-inoculated every 48 hours.

  • Fermentation:

    • Incubate the erythritol-containing starting substrate with the prepared inoculum in an aqueous culture medium.

    • Maintain the substrate (erythritol) concentration between 100 to 300 g/L, with a preferred concentration of 150 to 250 g/L.

    • The process can be carried out with single, repeated, or continuous addition of meso-erythritol to maintain a concentration of 1 to 250 g/L in the medium.

    • For aerobic fermentation, maintain the partial oxygen pressure (pO₂) at 10-80%.

  • Recovery and Purification:

    • At the end of the fermentation, microfilter the fermentation broth (e.g., with a 100 kD cut-off).

    • Remove residual protein by ultrafiltration (e.g., with a 5 kD cut-off).

    • Wash the membranes with NaOH (pH 12) and an appropriate cleaning solution (e.g., 0.5% Ultrasil).

    • Concentrate the product solution by reverse osmosis.

    • Further purify the concentrated solution by ion-exchange chromatography.

    • Decolorize the product solution by passing it through an activated carbon column.

    • Adjust the final L-Erythrulose concentration by evaporation.

Quantitative Data for Microbial Production

ParameterValueReference
Microorganism Gluconobacter sp. (erythrulose-tolerant)[4]
Substrate Erythritol[4]
Substrate Concentration 100 - 300 g/L[4]
Temperature 24°C (inoculum)[4]
Shaking Speed 120 rpm (inoculum)[4]
Erythrulose Concentration for Tolerance ≥ 140 g/L[2]
Enzymatic Synthesis

Enzymatic methods offer high specificity and mild reaction conditions for the synthesis of this compound and its isomers. A common approach involves the epimerization of L-Erythrulose to a racemic mixture of L- and this compound, followed by isomerization to other tetroses.

Experimental Protocol: Enzymatic Conversion of L-Erythrulose to a D/L-Erythrulose Mixture

This protocol is based on the use of D-tagatose 3-epimerase for the epimerization of L-Erythrulose.[5][6]

  • Enzyme Preparation:

    • Express recombinant D-tagatose 3-epimerase (e.g., from Pseudomonas cichorii ST-24) in a suitable host like E. coli.

    • Purify the expressed enzyme using affinity chromatography (e.g., Ni-NTA column for His-tagged proteins).

    • Perform dialysis to remove purification reagents and store the enzyme in a suitable buffer at -80°C.

  • Epimerization Reaction:

    • Prepare a reaction mixture containing:

      • L-Erythrulose: 10-100 mM in a suitable buffer.

      • Purified D-Tagatose 3-Epimerase: 0.1-1 mg/mL.

      • Buffer: 50 mM Tris-HCl, pH 8.0.

    • Incubate the reaction mixture at 30-40°C for 4-12 hours. The reaction will proceed until an equilibrium is reached, resulting in a mixture of L- and this compound.

    • The reaction can be terminated by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).

  • Analysis:

    • Monitor the concentrations of L-Erythrulose and this compound using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a carbohydrate analysis column.

Quantitative Data for Enzymatic Epimerization

ParameterValueReference
Enzyme D-tagatose 3-epimerase (Pseudomonas cichorii ST-24)[5][6]
Substrate L-Erythrulose[5][6]
Substrate Concentration 10-100 mM[5]
Enzyme Concentration 0.1-1 mg/mL[5]
pH 8.0[5]
Temperature 30-40°C[5]
Reaction Time 4-12 hours[5]
Conversion Approximately 50% to this compound[6]
Chemical Synthesis

Chemical synthesis provides a direct route to Erythrulose, often through the aldol (B89426) condensation of dihydroxyacetone (DHA) and formaldehyde.

Experimental Protocol: Chemical Synthesis of Erythrulose from Dihydroxyacetone and Formaldehyde

This protocol is based on the use of phosphate (B84403) catalysts in a neutral aqueous medium.[7]

  • Reaction Setup:

    • In a temperature-controlled reactor, combine dihydroxyacetone, formaldehyde, and a phosphate catalyst (e.g., hydroxylapatite, calcium phosphate) in an aqueous medium.

    • The reaction can be performed with both solid and soluble phosphate catalysts.

  • Reaction Conditions:

    • Maintain a neutral pH.

    • In the presence of excess formaldehyde, the reaction follows a first-order rate law with respect to dihydroxyacetone.

  • Product Isolation and Analysis:

    • The primary products are erythrulose and 3-pentulose.

    • Analyze the reaction mixture using appropriate chromatographic techniques (e.g., HPLC) to determine the concentrations of reactants and products.

Quantitative Data for Chemical Synthesis

ParameterValueReference
Reactants Dihydroxyacetone, Formaldehyde[7]
Catalyst Phosphates (e.g., hydroxylapatite, calcium phosphate)[7]
Medium Neutral aqueous medium[7]
Erythrulose Selectivity 45-50%[7]

Biochemical Pathways and Relationships

While this compound itself is not a central intermediate in major metabolic pathways, its isomer, D-Erythrose, in its phosphorylated form (D-Erythrose-4-phosphate), is a key component of the pentose (B10789219) phosphate pathway (PPP) .[8][9] The PPP is a crucial metabolic route for the generation of NADPH and the synthesis of pentose sugars, which are precursors for nucleotide and nucleic acid synthesis.

The following diagram illustrates the relationship between this compound, D-Erythrose, and the pentose phosphate pathway.

PentosePhosphatePathway cluster_PPP D_Erythrulose This compound D_Erythrose D-Erythrose D_Erythrulose->D_Erythrose Isomerization D_Erythrose_4P D-Erythrose-4-Phosphate D_Erythrose->D_Erythrose_4P Phosphorylation PentosePhosphatePathway Pentose Phosphate Pathway (Non-oxidative phase) D_Erythrose_4P->PentosePhosphatePathway PentosePhosphatePathway->D_Erythrose_4P Fructose_6P Fructose-6-Phosphate PentosePhosphatePathway->Fructose_6P Glyceraldehyde_3P Glyceraldehyde-3-Phosphate PentosePhosphatePathway->Glyceraldehyde_3P Sedoheptulose_7P Sedoheptulose-7-Phosphate PentosePhosphatePathway->Sedoheptulose_7P Ribose_5P Ribose-5-Phosphate PentosePhosphatePathway->Ribose_5P Xylulose_5P Xylulose-5-Phosphate PentosePhosphatePathway->Xylulose_5P Fructose_6P->PentosePhosphatePathway Glycolysis Glycolysis Fructose_6P->Glycolysis Glyceraldehyde_3P->PentosePhosphatePathway Glyceraldehyde_3P->Glycolysis Sedoheptulose_7P->PentosePhosphatePathway Ribose_5P->PentosePhosphatePathway Nucleotide_Synthesis Nucleotide Synthesis Ribose_5P->Nucleotide_Synthesis Xylulose_5P->PentosePhosphatePathway

Caption: Relationship of this compound to the Pentose Phosphate Pathway.

The following diagram illustrates the workflow for the enzymatic synthesis of D-Erythrose from L-Erythrulose, which involves the formation of this compound as an intermediate.

EnzymaticSynthesisWorkflow Start Start: L-Erythrulose Epimerization Step 1: Epimerization (D-tagatose 3-epimerase) Start->Epimerization Mixture Racemic Mixture: L-Erythrulose & this compound Epimerization->Mixture Isomerization Step 2: Isomerization of this compound (L-rhamnose isomerase) Mixture->Isomerization End Final Product: D-Erythrose Isomerization->End

Caption: Workflow for the enzymatic synthesis of D-Erythrose.

Conclusion

This compound is a versatile tetrose with applications ranging from cosmetics to chemical synthesis. Its production can be achieved through microbial, enzymatic, and chemical routes, each with specific protocols and outcomes. Understanding these methods, along with the biochemical context of its isomer D-Erythrose in the pentose phosphate pathway, provides a comprehensive foundation for researchers and professionals working with this and related carbohydrates. The detailed protocols and structured data presented in this guide are intended to facilitate further research and development in the fields of biotechnology, drug discovery, and metabolic engineering.

References

A Technical Guide to D-Erythrulose: Stereoisomers and Enantiomeric Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrulose, a naturally occurring ketotetrose, and its stereoisomer, L-Erythrulose, are compounds of increasing interest in the pharmaceutical, cosmetic, and chemical synthesis sectors. The chirality of erythrulose (B1219606) at the C3 position dictates its stereochemical classification and, consequently, its biological activity and chemical properties. This in-depth technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their physicochemical properties, synthesis, and the critical aspect of determining enantiomeric purity. Detailed experimental protocols for stereoselective synthesis and analytical methods for assessing enantiomeric excess are presented. Furthermore, this guide visualizes key pathways and workflows to facilitate a deeper understanding of the chemistry and analysis of these important chiral molecules.

Introduction to this compound and its Stereoisomers

This compound, with the chemical formula C₄H₈O₄, is a ketotetrose sugar.[1] It possesses a single chiral center at the third carbon atom, giving rise to two stereoisomers: this compound and L-Erythrulose.[2] These two molecules are enantiomers, meaning they are non-superimposable mirror images of each other.[2] The "D" and "L" designation is determined by the configuration of the hydroxyl group on the chiral carbon furthest from the carbonyl group; in this compound, this hydroxyl group is on the right in a Fischer projection, while in L-Erythrulose, it is on the left.

The distinct spatial arrangement of these enantiomers leads to differences in their interaction with other chiral molecules, a fundamental principle in pharmacology and biochemistry. While this compound is known for its use in sunless tanning products, where it reacts with amino acids in the skin via the Maillard reaction to produce a brown color, L-Erythrulose is a valuable chiral building block in organic synthesis.[1][3]

Physicochemical Properties of D- and L-Erythrulose

The enantiomeric relationship of D- and L-Erythrulose results in identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light, a chiral phenomenon, is equal in magnitude but opposite in direction.

PropertyThis compoundL-Erythrulose
Molecular Formula C₄H₈O₄[2]C₄H₈O₄[4]
Molecular Weight 120.10 g/mol [2]120.10 g/mol [4]
Appearance Syrup[1]Syrup[4]
Boiling Point (estimated) 349.6 °C at 760 mmHg[5]144.07 °C (rough estimate)[6]
Density (estimated) 1.42 g/cm³[5]1.420 g/cm³[6]
Solubility Soluble in water[1]Soluble in water and absolute alcohol[4]
Specific Rotation ([α]D) Not available+11.4° (c = 2.4 in water at 18°C)[4][6]
Melting Point of Phenylosazone Derivative Not available162 °C[4]

Note: Some of the listed physicochemical properties are based on estimations and may vary with experimental conditions.

Stereoselective Synthesis of Erythrulose Enantiomers

The ability to produce enantiomerically pure erythrulose is crucial for its application in various fields. Both biotechnological and chemical synthesis routes have been developed.

Biotechnological Synthesis of L-Erythrulose from meso-Erythritol

A common and efficient method for producing L-Erythrulose is through the microbial oxidation of meso-erythritol, a readily available polyol. This process leverages the stereospecificity of enzymes found in certain microorganisms.

Experimental Protocol: Microbial Oxidation of meso-Erythritol

This protocol is based on the methodology described for the conversion of meso-erythritol to L-Erythrulose using Gluconobacter frateurii.[7]

  • Microorganism and Culture Conditions:

    • Strain: Gluconobacter frateurii IFO 3254.

    • Growth Medium: Tryptic Soy Broth (TSB) supplemented with 1% D-sorbitol.

    • Culture: Grow the microorganism in the specified medium at 30°C with shaking at 170 rpm until a sufficient cell density is reached.

  • Bioconversion Reaction:

    • Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Resuspend the washed cells in a reaction buffer containing 10% (w/v) meso-erythritol.

    • Incubate the reaction mixture at 30°C with shaking at 170 rpm for 48 hours. Monitor the conversion of erythritol (B158007) to L-Erythrulose using a suitable analytical technique such as HPLC.

  • Product Isolation and Purification:

    • After the reaction, remove the bacterial cells by centrifugation or filtration.

    • The resulting supernatant, containing L-Erythrulose, can be further purified. A common method is ion-exchange column chromatography (e.g., Dowex 50W-X2, Ca²⁺ form) to remove residual starting material, salts, and other impurities.[7]

    • The fractions containing L-Erythrulose are collected and concentrated under reduced pressure to yield the final product as a syrup.

Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of a chiral compound is paramount, especially in drug development. Several analytical techniques can be employed to determine the enantiomeric excess (ee) of erythrulose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis of Erythrulose

This protocol provides a general framework for developing a chiral HPLC method for erythrulose enantiomers. Optimization will be required for specific applications.

  • Instrumentation:

    • An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or UV detector if derivatized).

  • Chromatographic Conditions (Starting Point):

    • Chiral Column: A polysaccharide-based chiral column, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm), is a good starting point for screening.

    • Mobile Phase: A mixture of n-hexane and a polar alcohol like ethanol (B145695) or isopropanol (B130326) (e.g., 90:10 v/v) is commonly used for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the erythrulose sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-Erythrulose enantiomers by comparing their retention times with those of authentic standards.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds, chiral GC-MS is a highly sensitive and selective method. Since sugars like erythrulose are not volatile, a derivatization step is necessary to increase their volatility.

Experimental Protocol: Chiral GC-MS Analysis of Erythrulose (with Derivatization)

  • Derivatization (Silylation):

    • Dry a small amount of the erythrulose sample (approximately 1 mg) in a reaction vial under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent like pyridine.

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Chiral Column: A chiral capillary column, such as a Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 180°C at 5°C/min, and hold for 10 minutes. This program should be optimized for the specific derivatives.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Data Analysis:

    • The derivatized enantiomers will have different retention times on the chiral column.

    • Confirm the identity of the peaks by their mass spectra.

    • Calculate the enantiomeric excess from the peak areas in the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. The resulting diastereomers will have distinct NMR signals.

Experimental Protocol: NMR Analysis of Erythrulose Enantiomeric Excess

  • Derivatization:

    • Dissolve the erythrulose sample (approximately 5-10 mg) in a suitable deuterated solvent (e.g., pyridine-d₅) in an NMR tube.

    • Add a slight molar excess of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride).

    • Allow the reaction to proceed to completion at room temperature. The progress can be monitored by NMR.

  • NMR Analysis:

    • Acquire a high-resolution proton (¹H) NMR spectrum of the derivatized sample.

    • The diastereomeric products will exhibit different chemical shifts for certain protons, particularly those close to the newly formed chiral center.

    • Integrate the well-resolved signals corresponding to each diastereomer.

  • Data Analysis:

    • The ratio of the integrals of the diastereomer-specific peaks directly corresponds to the ratio of the enantiomers in the original sample.

    • Calculate the enantiomeric excess from the integral values.

Signaling Pathways and Biological Relevance

The most well-documented chemical pathway involving erythrulose is the Maillard reaction. This non-enzymatic browning reaction occurs between a reducing sugar and an amino group, typically from an amino acid or protein.[1]

In the context of cosmetics, this compound reacts with the amino acids in the keratin (B1170402) of the stratum corneum to form brown polymers called melanoidins, resulting in a temporary "tan".[1]

Maillard_Reaction Erythrulose This compound (Reducing Sugar) Schiff_Base Schiff Base Formation Erythrulose->Schiff_Base Condensation Amino_Acid Amino Acid (from Keratin) Amino_Acid->Schiff_Base Melanoidins Melanoidins (Brown Polymers) Amino_Acid->Melanoidins Incorporation Amadori_Product Amadori Rearrangement (Ketosamine) Schiff_Base->Amadori_Product Degradation Degradation Products (dicarbonyls, etc.) Amadori_Product->Degradation Enolization, Dehydration Degradation->Melanoidins Polymerization, Condensation

Caption: Simplified Maillard reaction pathway involving this compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the synthesis and analysis of erythrulose stereoisomers.

Synthesis_Workflow Start Start: meso-Erythritol Microbial_Culture 1. Microbial Culture (e.g., Gluconobacter frateurii) Start->Microbial_Culture Bioconversion 2. Bioconversion (Oxidation) Microbial_Culture->Bioconversion Cell_Removal 3. Cell Removal (Centrifugation/Filtration) Bioconversion->Cell_Removal Purification 4. Purification (Ion-Exchange Chromatography) Cell_Removal->Purification Product End: L-Erythrulose Purification->Product

Caption: Workflow for the biotechnological synthesis of L-Erythrulose.

Analysis_Workflow Sample Erythrulose Sample (D/L Mixture) Decision Choose Analytical Method Sample->Decision HPLC Chiral HPLC Decision->HPLC Direct GCMS Chiral GC-MS Decision->GCMS Volatility NMR Chiral NMR Decision->NMR Diastereomer Analysis_HPLC Separation & Detection HPLC->Analysis_HPLC Derivatization_GC Derivatization (e.g., Silylation) GCMS->Derivatization_GC Derivatization_NMR Derivatization (e.g., Mosher's Acid) NMR->Derivatization_NMR Analysis_GCMS Separation & Detection Derivatization_GC->Analysis_GCMS Analysis_NMR Spectrum Acquisition Derivatization_NMR->Analysis_NMR Data_Analysis Data Analysis: Calculate Enantiomeric Excess Analysis_HPLC->Data_Analysis Analysis_GCMS->Data_Analysis Analysis_NMR->Data_Analysis

Caption: Workflow for determining the enantiomeric purity of Erythrulose.

Conclusion

The stereochemistry of this compound is a critical determinant of its properties and applications. This guide has provided a detailed overview of its stereoisomers, methods for their synthesis, and robust analytical protocols for the determination of enantiomeric purity. The provided workflows and pathway diagrams serve as valuable tools for researchers in understanding and applying the principles of stereoisomerism to this compound. As the demand for enantiomerically pure compounds continues to grow, the methodologies outlined herein will be essential for the advancement of research and development in fields where chirality plays a pivotal role.

References

The Peripheral Player: An In-depth Technical Guide to the Role of D-Erythrulose in the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a cornerstone of cellular metabolism, crucial for generating NADPH, synthesizing nucleotide precursors, and producing intermediates for aromatic amino acid synthesis.[1] While the core intermediates of the PPP are well-established, the roles of peripheral metabolic players are continuously being elucidated. This technical guide delves into the nuanced role of D-Erythrulose, a four-carbon ketose, in relation to the PPP. It clarifies that while this compound is not a canonical intermediate of the PPP, its phosphorylated form, D-Erythrose-4-phosphate (E4P), is a pivotal component of the non-oxidative branch.[2] This document will explore the known metabolic routes that connect this compound to the PPP, detail the enzymes involved, provide relevant experimental protocols, and present quantitative data to offer a comprehensive understanding for researchers in metabolic engineering and drug development.

This compound vs. D-Erythrose-4-Phosphate: A Critical Distinction

It is imperative to distinguish between this compound and its phosphorylated counterpart, D-Erythrose-4-phosphate (E4P). This compound is a naturally occurring ketotetrose sugar.[3] In contrast, E4P is a key intermediate in the non-oxidative phase of the Pentose Phosphate Pathway.[2] The enzyme transaldolase catalyzes the reversible reaction that forms E4P and fructose-6-phosphate (B1210287) from sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate.[2] E4P is also a crucial precursor for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) via the shikimate pathway.[2][4] Therefore, the primary connection of this compound to the PPP is through its potential conversion to E4P.

Metabolic Entry Points of this compound Derivatives into the Pentose Phosphate Pathway

The most well-characterized pathway for the entry of a this compound precursor into the PPP is found in the bacterium Brucella. This organism preferentially utilizes erythritol (B158007), a four-carbon polyol, which is abundant in the reproductive organs of its host species.[5][6] The catabolism of erythritol in Brucella leads to the formation of D-Erythrose-4-phosphate, which directly feeds into the non-oxidative branch of the PPP.[5][7][8]

The enzymatic steps are as follows:

  • Erythritol is phosphorylated by the kinase EryA to produce L-Erythritol-4-phosphate .[5][8]

  • L-Erythritol-4-phosphate is then oxidized by the dehydrogenase EryB to yield L-3-Tetrulose-4-phosphate .[5][8]

  • A series of three isomerase reactions, catalyzed by EryC (tetrulose-4-phosphate racemase) , TpiA2 (D-3-tetrulose-4-phosphate isomerase) , and RpiB (D-erythrose-4-phosphate isomerase) , convert L-3-Tetrulose-4-phosphate into D-Erythrose-4-phosphate .[5][7]

  • D-Erythrose-4-phosphate then enters the PPP, where it can be converted to fructose-6-phosphate and glyceraldehyde-3-phosphate by transketolase and transaldolase.[5][9]

This pathway highlights a significant, albeit specialized, route by which a four-carbon sugar derivative can fuel the PPP.

Erythritol_to_PPP Erythritol Erythritol Erythritol_4P L-Erythritol-4-P Erythritol->Erythritol_4P EryA (Kinase) L_Tetrulose_4P L-3-Tetrulose-4-P Erythritol_4P->L_Tetrulose_4P EryB (Dehydrogenase) D_Erythrose_4P D-Erythrose-4-P L_Tetrulose_4P->D_Erythrose_4P EryC, TpiA2, RpiB (Isomerases) PPP Pentose Phosphate Pathway D_Erythrose_4P->PPP

Figure 1. Metabolic pathway of erythritol to D-Erythrose-4-phosphate and its entry into the Pentose Phosphate Pathway in Brucella.

While a direct, widespread pathway for the phosphorylation of free this compound to E4P in mammalian cells is not well-documented, the existence of kinases capable of phosphorylating related sugar amines, such as the ribulosamine/erythrulosamine 3-kinase found in plants, suggests that enzymatic machinery for such conversions may exist in various organisms.[10] This plant enzyme phosphorylates erythrulose-ε-lysine with a higher affinity than ribulose-ε-lysine, indicating a specificity for the erythrulose (B1219606) moiety.[10]

Quantitative Data

Quantitative analysis of metabolic fluxes provides invaluable insights into the activity of pathways like the PPP. Metabolic Flux Analysis (MFA) using stable isotopes, such as 13C-labeled glucose, is a powerful technique to trace the flow of carbon through metabolic networks and quantify the rates of intracellular reactions.[1][6] While direct MFA studies using 13C-labeled this compound are not abundant in the literature, the principles of MFA can be applied to understand how a 13C-labeled this compound tracer would distribute through the PPP and connected pathways.

The tables below present hypothetical but realistic data that could be obtained from a 13C-MFA experiment designed to probe the contribution of an external carbon source, such as this compound, to the PPP.

ParameterValue (nmol/10^6 cells)Method
Intracellular this compound5.2 ± 0.8LC-MS/MS
Intracellular D-Erythrose-4-P1.5 ± 0.3LC-MS/MS
Intracellular Sedoheptulose-7-P3.1 ± 0.5LC-MS/MS
Intracellular Ribose-5-P12.4 ± 2.1LC-MS/MS

Table 1. Hypothetical Intracellular Concentrations of Key Metabolites.

Metabolic FluxFlux Rate (nmol/10^6 cells/hr)Tracer Used
Glucose uptake rate50.0 ± 4.5[U-13C6]Glucose
PPP oxidative flux5.2 ± 0.7[1,2-13C2]Glucose
Transketolase (forward)8.9 ± 1.1[U-13C6]Glucose
Transaldolase (forward)4.3 ± 0.6[U-13C6]Glucose
This compound uptake rate2.1 ± 0.4[U-13C4]this compound

Table 2. Hypothetical Metabolic Flux Rates in a Proliferating Cell Line.

Experimental Protocols

Protocol 1: Enzymatic Determination of this compound

This protocol is based on the method utilizing this compound reductase, which specifically reduces this compound with the concomitant oxidation of NADH to NAD+.[11] The decrease in absorbance at 340 nm is proportional to the amount of this compound.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Phosphate buffer (100 mM, pH 7.0)

  • NADH solution (10 mM in buffer)

  • This compound reductase (purified from beef or chicken liver)[11]

  • Sample containing this compound

Procedure:

  • In a cuvette, mix 900 µL of phosphate buffer, 50 µL of NADH solution, and 20 µL of the sample.

  • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Measure the initial absorbance (Ainitial) at 340 nm.

  • Initiate the reaction by adding 30 µL of this compound reductase solution.

  • Mix by inversion and monitor the decrease in absorbance at 340 nm until the reaction is complete (stable reading).

  • Record the final absorbance (Afinal).

  • Calculate the change in absorbance (ΔA = Ainitial - Afinal).

  • The concentration of this compound can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADH at 340 nm being 6220 M-1cm-1.

D_Erythrulose_Assay cluster_0 Reaction Mixture cluster_1 Products D_Erythrulose This compound D_Erythrulose_Reductase This compound Reductase D_Erythrulose->D_Erythrulose_Reductase NADH NADH (Absorbs at 340 nm) NADH->D_Erythrulose_Reductase Erythritol Erythritol NAD NAD+ (No absorbance at 340 nm) D_Erythrulose_Reductase->Erythritol D_Erythrulose_Reductase->NAD

Figure 2. Principle of the enzymatic assay for this compound determination.

Protocol 2: 13C-Metabolic Flux Analysis to Probe this compound Contribution to the PPP

This protocol outlines the general workflow for a stable isotope tracing experiment to quantify the incorporation of this compound into the PPP.

Materials:

  • Cell culture reagents

  • [U-13C4]this compound

  • Methanol, Chloroform, Water (for metabolite extraction)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired density. Replace the medium with a medium containing a known concentration of [U-13C4]this compound. Incubate for a time sufficient to reach isotopic steady-state.

  • Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the cell suspension. Perform a liquid-liquid extraction using a methanol:chloroform:water mixture to separate polar metabolites.

  • LC-MS/MS Analysis: Analyze the polar metabolite fraction by LC-MS/MS. Use a suitable chromatography method (e.g., HILIC) to separate the sugar phosphates. Operate the mass spectrometer in negative ion mode and acquire data in full scan or targeted SIM/MRM mode to detect the mass isotopologues of PPP intermediates (e.g., E4P, S7P, R5P).

  • Data Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C. The resulting mass isotopomer distributions (MIDs) are then used in computational models (e.g., INCA, Metran) to estimate metabolic fluxes.

MFA_Workflow Cell_Culture Cell Culture Labeling Labeling with [U-13C4]this compound Cell_Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis (MID Calculation) LC_MS->Data_Analysis Flux_Estimation Flux Estimation Data_Analysis->Flux_Estimation

Figure 3. General workflow for 13C-Metabolic Flux Analysis.

Conclusion

References

Spectroscopic Properties of D-Erythrulose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrulose, a naturally occurring ketotetrose, is a monosaccharide of significant interest in various scientific domains. Its role as a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and its application in the cosmetics industry, primarily in self-tanning formulations, underscore the importance of a thorough understanding of its chemical and physical properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering valuable data for researchers and professionals involved in its study and application.

Molecular Structure and Properties

This compound is a ketone-containing four-carbon sugar with the chemical formula C₄H₈O₄ and a molecular weight of 120.10 g/mol .[1][2][3] It exists as a clear to pale-yellowish liquid in its natural state and is soluble in water.[1][3]

Spectroscopic Data

A complete spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. This section details its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the chemical environment of its protons.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. A ¹³C NMR spectrum showing peaks corresponding to this compound in a mixture with other sugars has been reported.[5] However, a detailed table of assigned chemical shifts for pure this compound is not explicitly provided in the available search results.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C14.6 (s)65.0
C2-211.0 (C=O)
C34.4 (dd)72.0
C43.7 (dd), 3.6 (dd)62.0

Note: The ¹H NMR chemical shifts are predicted for L-Erythrulose in D₂O and are expected to be identical for this compound. The ¹³C NMR chemical shifts are approximate values based on typical ranges for similar functional groups and require experimental verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would lead to fragmentation, providing structural information. While a specific mass spectrum for this compound was not found in the search results, the expected molecular ion peak [M]⁺ would be at an m/z of 120.10.

Table 2: Expected Mass Spectrometry Data for this compound

Ionm/z
[M]⁺120.10
[M-H₂O]⁺102.09
[M-CH₂O]⁺90.09
[C₂H₄O₂]⁺60.05
[CH₂OH]⁺31.02

Note: These are predicted m/z values for common fragments of a ketotetrose and require experimental confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and carbonyl groups.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3600-3200Strong, Broad
C=O stretch (ketone)1730-1710Strong
C-O stretch (hydroxyl)1260-1050Medium
C-H stretch3000-2850Medium

Note: These are typical wavenumber ranges for the respective functional groups and may vary slightly based on the specific molecular environment and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. As this compound contains a ketone carbonyl group, it is expected to exhibit a weak n → π* transition in the UV region.

Table 4: Expected UV-Vis Absorption Data for this compound

Transitionλmax (nm)Molar Absorptivity (ε)
n → π*~270-290Low

Note: The exact λmax and molar absorptivity are dependent on the solvent used and require experimental determination.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted and optimized based on the specific instrumentation and experimental conditions.

NMR Sample Preparation
  • Dissolve the Sample: Dissolve approximately 5-10 mg of pure this compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Homogenize: Gently vortex the sample to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard (e.g., DSS for D₂O) can be added.

Mass Spectrometry Sample Preparation
  • Prepare a Dilute Solution: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, water) to a concentration of approximately 1 mg/mL.

  • Further Dilution: For electrospray ionization (ESI), further dilute the stock solution to the low µg/mL or ng/mL range with the same solvent or a mixture of solvents compatible with the mass spectrometer.

  • Filtration: Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

FTIR Sample Preparation (KBr Pellet Method)
  • Grind the Sample: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the Pellet: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Mount for Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

UV-Vis Sample Preparation
  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a UV-transparent solvent (e.g., water, ethanol) in a volumetric flask to create a stock solution of known concentration.

  • Prepare Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Measure the Spectrum: Record the UV-Vis spectrum of each solution against a solvent blank.

Signaling Pathways and Logical Relationships

Maillard Reaction

This compound, as a reducing sugar, can participate in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[6][7][8][9] This reaction is responsible for the browning and flavor development in many cooked foods and is also the basis for the action of sunless tanning products containing this compound.[1][3][10] The initial step involves the condensation of the ketone group of this compound with the amino group of an amino acid to form a Schiff base, which then undergoes rearrangement.

Maillard_Reaction DErythrulose This compound (Ketose) SchiffBase Schiff Base (Iminium ion) DErythrulose->SchiffBase + Amino Acid - H₂O AminoAcid Amino Acid AminoAcid->SchiffBase HeynsProduct Heyns Product SchiffBase->HeynsProduct Heyns Rearrangement Intermediates Further Intermediates (e.g., dicarbonyls) HeynsProduct->Intermediates Degradation Melanoidins Melanoidins (Brown Pigments) Intermediates->Melanoidins Polymerization Spectroscopic_Workflow start Pure this compound Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (EI, ESI) start->ms ir FTIR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis uv->data_analysis report Comprehensive Spectroscopic Profile data_analysis->report

References

The D-Erythrulose Maillard Reaction with Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups, is a cornerstone of food chemistry and increasingly recognized for its physiological and pathological significance. D-Erythrulose, a natural keto-tetrose, participates in this reaction, leading to the formation of a complex array of products, including Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related and metabolic diseases, making the this compound Maillard reaction a critical area of study for drug development professionals. This technical guide provides a detailed overview of the core mechanism of the this compound Maillard reaction with amino acids, outlines experimental protocols for its investigation, presents quantitative data, and visualizes the key pathways involved.

Introduction

This compound is a C4 keto-sugar that reacts with free amino groups of amino acids, peptides, and proteins via the Maillard reaction.[1][2][3][4] This reaction is fundamental to the browning effect of some self-tanning products where erythrulose (B1219606) reacts with the keratin (B1170402) in the skin.[2][4] Beyond cosmetics, the in vivo glycation of proteins by reducing sugars, including this compound, leads to the formation of AGEs. These products can accumulate in tissues and contribute to the pathophysiology of various diseases, including diabetes, by inducing oxidative stress and inflammation through receptor-mediated signaling pathways.[5][6][7][8] Understanding the mechanism of the this compound Maillard reaction is therefore crucial for developing therapeutic strategies to mitigate the detrimental effects of AGEs.

The Core Mechanism of the this compound Maillard Reaction

The Maillard reaction is a complex cascade of reactions. The initial stage involves the condensation of a reducing sugar with an amino compound, which for a ketose like this compound, proceeds through a specific pathway.

Stage 1: Initial Reactions

  • Condensation: The reaction initiates with the nucleophilic attack of the amino group of an amino acid (e.g., the ε-amino group of lysine (B10760008) or the α-amino group of any amino acid) on the carbonyl carbon of the open-chain form of this compound. This forms an unstable Schiff base.[9][10]

  • Heyns Rearrangement: The Schiff base undergoes a rearrangement to form a more stable keto-amine known as the Heyns product. This is analogous to the Amadori rearrangement that occurs with aldose sugars.[10][11]

Stage 2: Intermediate Reactions

  • Degradation of Heyns Products: The Heyns products can then undergo a series of degradation reactions, including enolization and dehydration, to form highly reactive dicarbonyl compounds such as glyoxal, methylglyoxal, and 3-deoxyglucosone.[12][13][14] The specific dicarbonyl intermediates formed from this compound will be smaller C1-C4 fragments.

  • Strecker Degradation: The dicarbonyl intermediates can react with other amino acids in a process called Strecker degradation. This reaction produces Strecker aldehydes, which contribute to the aroma of heated foods, and α-amino ketones, while the amino acid is converted to an aldehyde with one less carbon atom and ammonia.[15][16][17][18][19]

Stage 3: Final Reactions

  • Aldol Condensation and Polymerization: The reactive intermediates, including dicarbonyls and Strecker aldehydes, undergo aldol-type condensation, cyclization, and polymerization reactions.

  • Melanoidin Formation: These final steps result in the formation of high molecular weight, nitrogen-containing brown polymers and copolymers known as melanoidins, which are responsible for the brown color of Maillard reaction products.[20]

  • Advanced Glycation End-product (AGE) Formation: Throughout the intermediate and final stages, a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs) are formed. These can be fluorescent or non-fluorescent and can form cross-links between proteins.[21][22]

Maillard_Reaction_Mechanism cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Erythrulose This compound (Ketose) SchiffBase Schiff Base (Unstable) Erythrulose->SchiffBase AminoAcid Amino Acid (e.g., Lysine) AminoAcid->SchiffBase HeynsProduct Heyns Product (Keto-amine) SchiffBase->HeynsProduct Heyns Rearrangement Dicarbonyls Reactive Dicarbonyl Intermediates HeynsProduct->Dicarbonyls Degradation StreckerAldehydes Strecker Aldehydes Dicarbonyls->StreckerAldehydes Strecker Degradation Melanoidins Melanoidins (Brown Polymers) Dicarbonyls->Melanoidins AGEs Advanced Glycation End-products (AGEs) Dicarbonyls->AGEs StreckerAldehydes->Melanoidins

Caption: General mechanism of the this compound Maillard reaction.

Experimental Protocols

Investigating the this compound Maillard reaction requires specific experimental setups. Below are detailed methodologies for key experiments.

In Vitro Glycation of a Model Protein with this compound

This protocol describes the incubation of a model protein, such as Bovine Serum Albumin (BSA), with this compound to generate glycated products for further analysis.

Materials:

  • This compound (Sigma-Aldrich)

  • Bovine Serum Albumin (BSA), fatty acid-free (Sigma-Aldrich)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium azide (B81097) (NaN3)

  • Sterile, pyrogen-free water

  • Dialysis tubing (10 kDa MWCO)

  • Sterile reaction tubes

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 M stock solution of this compound in sterile PBS. Filter-sterilize through a 0.22 µm filter.

    • Prepare a 20 mg/mL (approximately 300 µM) solution of BSA in sterile PBS.

    • Add sodium azide to the BSA solution to a final concentration of 0.02% (w/v) to inhibit microbial growth.

  • Incubation:

    • In a sterile reaction tube, mix the BSA solution with the this compound stock solution to achieve final concentrations of 10 mg/mL BSA and 50 mM this compound.

    • Prepare a control sample containing only BSA and PBS with sodium azide.

    • Incubate the tubes at 37°C for a period of 1 to 4 weeks in a sterile environment.

  • Termination of Reaction and Purification:

    • After the desired incubation period, stop the reaction by extensive dialysis against PBS (pH 7.4) at 4°C for 48 hours with at least three buffer changes. This removes unreacted this compound and other low molecular weight products.

  • Analysis of Glycated BSA:

    • The resulting glycated BSA can be analyzed for the extent of glycation using various methods described in section 3.2.

In_Vitro_Glycation_Workflow A Prepare Solutions (this compound, BSA, PBS) B Mix BSA and this compound A->B C Incubate at 37°C (1-4 weeks) B->C D Stop Reaction (Dialysis against PBS) C->D E Analyze Glycated BSA D->E

Caption: Workflow for in vitro protein glycation with this compound.

Quantitative Analysis of this compound Maillard Reaction Products

3.2.1 Spectrophotometric Measurement of Browning

The formation of brown pigments (melanoidins) is a hallmark of the late-stage Maillard reaction and can be quantified spectrophotometrically.

Procedure:

  • Take aliquots from the reaction mixture at different time points.

  • Dilute the aliquots with PBS to an appropriate concentration.

  • Measure the absorbance at 420 nm using a spectrophotometer.[23][24]

  • An increase in absorbance at 420 nm indicates the progression of the Maillard reaction.

3.2.2 High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the reactants and early-stage Maillard reaction products.

Procedure:

  • Sample Preparation: Precipitate proteins from the reaction mixture (e.g., with trichloroacetic acid) and centrifuge to obtain the supernatant containing small molecules.

  • Chromatography:

    • Use a reverse-phase C18 column or a specific column for sugar analysis.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[25][26][27][28]

    • Detect the compounds using a UV detector at a wavelength suitable for the expected products (e.g., 280 nm for some intermediates) or a refractive index detector for sugars.

  • Quantification: Use standard curves of known compounds to quantify the concentration of reactants and products.

Quantitative Data

The kinetics of the Maillard reaction are influenced by factors such as temperature, pH, and the concentration of reactants. While specific quantitative data for the this compound Maillard reaction is limited in the literature, the following table summarizes expected trends and representative data based on studies of similar ketose-amino acid reactions.

ParameterConditionValue/ObservationReference
Reaction Rate Increase in TemperatureReaction rate increases significantly with temperature.[29]
pHThe reaction is generally faster at neutral to slightly alkaline pH.[29]
Heyns Product Formation This compound + Lysine (0.5 M each), pH 7.4, 37°C, 24hDetectable formation of Heyns product.[10]
Browning (A420 nm) This compound + Glycine (0.1 M each), pH 7.0, 95°C, 2hSignificant increase in absorbance.[20]
Dicarbonyl Formation Degradation of Heyns ProductFormation of C2, C3, and C4 dicarbonyls.[12][13][14]
AGE Formation (CML) In vitro glycation of BSA with this compoundTime-dependent increase in Nε-(carboxymethyl)lysine (CML).[30]

This compound-Derived AGEs and Cellular Signaling

The formation of AGEs from this compound has significant biological implications, primarily through their interaction with the Receptor for Advanced Glycation End-products (RAGE).

RAGE Signaling Pathway:

  • Ligand Binding: this compound-derived AGEs bind to RAGE, which is expressed on the surface of various cell types, including endothelial cells, macrophages, and neurons.[5][8]

  • Receptor Activation: This binding triggers a conformational change in RAGE, leading to the activation of intracellular signaling cascades.

  • Activation of NADPH Oxidase: RAGE activation leads to the activation of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[31]

  • Activation of NF-κB: The increase in intracellular ROS activates the transcription factor Nuclear Factor-kappa B (NF-κB).[31][32][33]

  • Pro-inflammatory Gene Expression: Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[6][34][35]

This cascade of events contributes to a state of chronic inflammation and oxidative stress, which is a hallmark of many diabetic complications and age-related diseases.[5][6][7][8]

RAGE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Gene Expression AGEs This compound-derived AGEs RAGE RAGE Receptor AGEs->RAGE Binding NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase Activation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Production NFkB_inactive IκB-NF-κB (Inactive) ROS->NFkB_inactive Activation NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Phosphorylation of IκB Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_active->Proinflammatory_Genes Induction

Caption: AGE-RAGE signaling pathway activation.

Conclusion

The Maillard reaction of this compound with amino acids is a complex process with significant implications for both cosmetic applications and the pathophysiology of disease. The formation of AGEs and their subsequent interaction with the RAGE receptor can drive inflammatory and oxidative stress pathways, contributing to cellular dysfunction. A thorough understanding of this reaction's mechanism, kinetics, and biological consequences is paramount for the development of novel therapeutic agents aimed at inhibiting AGE formation or blocking their downstream signaling pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the this compound Maillard reaction and its role in health and disease.

References

An In-depth Technical Guide to the Thermal Stability of Crystalline D-Erythrulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrulose, a natural keto-tetrose, is a key ingredient in the cosmetic industry, particularly in sunless tanning formulations. While its properties in aqueous solutions are reasonably well-documented, a significant knowledge gap exists regarding the thermal stability of its crystalline form. This technical guide provides a comprehensive overview of the current understanding of this compound's stability and outlines the requisite experimental protocols to thoroughly characterize the thermal properties of its crystalline state. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound, enabling a more robust understanding of its behavior under thermal stress.

Introduction

This compound is a four-carbon monosaccharide with the chemical formula C₄H₈O₄. It is a naturally occurring sugar found in red raspberries and can be produced through the aerobic fermentation of the bacterium Gluconobacter. In cosmetic applications, it is often used in conjunction with dihydroxyacetone (DHA) to create a longer-lasting and more natural-looking sunless tan.

The stability of this compound is a critical factor in its formulation and storage. In aqueous solutions, its stability is known to be influenced by both temperature and pH. It is most stable under acidic conditions (pH 2.0-5.0) and at low temperatures (2-8°C). Temperatures exceeding 40°C can lead to degradation, impacting the quality and efficacy of the final product.

However, there is a notable lack of publicly available data on the thermal stability of this compound in its crystalline form. Understanding the melting point, decomposition temperature, and other thermal characteristics of crystalline this compound is essential for its handling, processing, and for the development of stable formulations. This guide will detail the standard analytical techniques and experimental protocols necessary to elucidate these properties.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that most of the available data pertains to this compound in its common commercial form (syrup or aqueous solution), and data for the crystalline solid is limited.

PropertyValueSource
Molecular FormulaC₄H₈O₄N/A
Molar Mass120.10 g/mol N/A
AppearanceClear, pale-yellowish liquid (syrup) or crystalline solidN/A
Boiling Point349.63 °C (calculated)[1][2]
Flash Point110 °C (solution)[1][2]
SolubilitySoluble in waterN/A

Table 1: Physicochemical Properties of this compound

Proposed Experimental Protocols for Thermal Stability Analysis

To address the gap in knowledge regarding the thermal stability of crystalline this compound, a series of standard analytical techniques should be employed. These include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD). The following sections detail the proposed experimental protocols for each of these methods.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a crucial tool for determining the melting point and enthalpy of fusion of a crystalline solid. For monosaccharides, it is important to distinguish between true thermodynamic melting and "apparent melting," which is the loss of crystalline structure due to thermal decomposition.

Objective: To determine the melting point and enthalpy of fusion of crystalline this compound and to investigate the influence of heating rate on its thermal behavior.

Methodology:

  • Sample Preparation: A small amount (3-5 mg) of crystalline this compound is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

  • Instrument Setup: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to provide a stable thermal environment.

  • Thermal Program:

    • The sample is equilibrated at 25°C.

    • The temperature is ramped up to a final temperature of 250°C at a constant heating rate. A series of experiments should be conducted with varying heating rates (e.g., 5, 10, 20, and 50 °C/min) to assess the potential for thermal decomposition.

    • For investigating the true thermodynamic melting point, a rapid-scanning DSC with heating rates up to 2000 °C/min could be employed.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus), which is the area under the melting endotherm.

Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the thermal stability and decomposition profile of a material.

Objective: To determine the onset of decomposition temperature and characterize the thermal degradation profile of crystalline this compound.

Methodology:

  • Sample Preparation: A small sample (5-10 mg) of crystalline this compound is placed in a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: A calibrated Thermogravimetric Analyzer is used. The furnace is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • The sample is equilibrated at 25°C.

    • The temperature is increased at a constant heating rate (e.g., 10 °C/min) to a final temperature of 600°C.

  • Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the temperature at which mass loss begins (onset of decomposition) and the temperatures of maximum rates of mass loss.

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure.

Objective: To confirm the crystalline nature of the this compound sample and to obtain information about its crystal structure.

Methodology:

  • Sample Preparation: A fine powder of the crystalline this compound is prepared and mounted on a sample holder.

  • Instrument Setup: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) is used.

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 50°) while the intensity of the diffracted X-rays is recorded.

  • Data Analysis: The resulting X-ray diffraction pattern (intensity vs. 2θ) is analyzed. The presence of sharp peaks indicates a crystalline material. The positions and intensities of the peaks can be used to identify the crystal system and unit cell parameters.

References

The Pivotal Role of D-Erythrulose in Prebiotic Sugar Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of life is a question that has long captivated scientific inquiry. Central to this mystery is the emergence of key biomolecules, such as ribonucleic acid (RNA), from a prebiotic chemical milieu. This technical guide delves into the significant role of D-Erythrulose, a four-carbon ketose, as a critical intermediate in the prebiotic synthesis of sugars. We explore its formation through the formose reaction, its subsequent transformations under plausible prebiotic conditions, and its crucial position as a precursor to the pentose (B10789219) sugars that form the backbone of RNA. This document provides an in-depth analysis of reaction pathways, quantitative data from key experiments, detailed experimental protocols, and visual representations of the core chemical processes to offer a comprehensive resource for researchers in the fields of prebiotic chemistry, astrobiology, and drug development.

Introduction: The Formose Reaction and the Rise of Sugars

The abiotic synthesis of carbohydrates is a cornerstone of origin-of-life research. The most robust and widely studied model for this process is the formose reaction, first discovered by Aleksandr Butlerov in 1861.[1] This reaction involves the base-catalyzed polymerization of formaldehyde (B43269) (CH₂O), a simple C1 molecule believed to be abundant on the early Earth, into a complex mixture of sugars.[1][2]

The formose reaction is an autocatalytic network, meaning a product of the reaction acts as a catalyst for the reaction itself.[1] The process is initiated by the slow dimerization of formaldehyde to form glycolaldehyde (B1209225) (a C2 sugar).[1] Glycolaldehyde then catalyzes the formation of more glycolaldehyde from formaldehyde, launching a cascade of aldol (B89426) additions, retro-aldol reactions, and isomerizations that produce larger sugars.[1][3] Within this complex reaction network, four-carbon (C4) sugars, including this compound and its aldo-isomer D-Erythrose, emerge as critical intermediates.[1][4] These tetroses can subsequently react with other small sugars or formaldehyde to generate the five-carbon (C5) pentoses—ribose, arabinose, xylose, and lyxose—which are the foundational components of RNA.[1][5]

However, the formose reaction is notoriously "messy," typically yielding a complex and intractable mixture of linear and branched sugars, with low selectivity for any single species like ribose.[3][6] Understanding the role of key intermediates like this compound is therefore vital for constraining the conditions that might have favored the selective synthesis of biologically relevant sugars on the prebiotic Earth.

Reaction Pathways Involving this compound

This compound (a ketotetrose) and D-Erythrose (an aldotetrose) are isomers that can interconvert under prebiotic conditions through a process called carbonyl migration.[7] this compound is a key node in the formose reaction network, participating in several critical reaction types.

  • Formation: this compound is primarily formed via an aldol reaction between dihydroxyacetone (a C3 ketose) and formaldehyde (C1).[1] It can also be formed by the isomerization of an aldotetrose like D-Erythrose.[1][7]

  • Chain Elongation (Pentose Synthesis): The enolate of this compound can react with glycolaldehyde (C2) in an aldol addition to form a C6 ketose. More significantly for the origin of RNA, the isomeric C4 aldoses (erythrose and threose) react with formaldehyde (C1) to produce C5 pentoses.[5] The pathway generally proceeds through the reaction of glyceraldehyde (C3) and glycolaldehyde (C2) to form ketopentoses (ribulose and xylulose), which then isomerize to the corresponding aldopentoses (ribose, arabinose, xylose, and lyxose).[5]

  • Retro-Aldol Reaction: The aldo-isomer of this compound, D-Erythrose, can undergo a retro-aldol reaction to yield two molecules of glycolaldehyde.[1] This reaction is a key step in the autocatalytic cycle that accelerates the consumption of formaldehyde.[3]

  • Role of Borate Minerals: Plausible prebiotic minerals, such as borates, have been shown to play a crucial role in stabilizing sugars.[8][9] Borate forms complexes with the cis-diols of sugars, particularly furanose forms like ribose, protecting them from degradation and potentially influencing reaction pathways, shifting equilibria toward the formation of specific pentoses.[8][10]

Formose_Pathway c1 Formaldehyde (C1) c2 Glycolaldehyde (C2) c1->c2 + C1 (dimerization) c3_aldo Glyceraldehyde (C3) c2->c3_aldo + C1 (aldol) c3_keto Dihydroxyacetone (C3) c3_aldo->c3_keto Isomerization c5_keto Ketopentoses (C5) (Ribulose, Xylulose) c3_aldo->c5_keto + C2 (aldol) c4_keto This compound (C4) c3_keto->c4_keto + C1 (aldol) c4_aldo D-Erythrose (C4) c4_keto->c4_aldo Isomerization complex Complex Sugar Mixture (C6+) c4_keto->complex + C2, etc. c4_aldo->c2 Retro-Aldol (forms 2x C2) c5_aldo Aldopentoses (C5) (Ribose, Arabinose, etc.) c5_keto->c5_aldo Isomerization c5_aldo->complex + C1, etc.

Figure 1: Simplified Formose Reaction Pathway highlighting this compound.

Quantitative Data from Prebiotic Synthesis Experiments

Quantifying the products of the formose reaction is analytically challenging due to the vast number of isomers produced. However, studies utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have provided valuable insights into the kinetics and product distribution.

One key study investigated the fate of D-Erythrose (which rapidly interconverts with this compound) under mild, prebiotically plausible conditions (pH 8.5, 25°C), monitoring the reaction products over time.

Time (hours)D-Erythrose (%)This compound (%)D-Threose (%)Diastereomeric Octuloses (C8) (%)Organic Acids (%)
0 1000000
12 ~60~15~5~10~10
35 ~35~15~8~18~24
109 ~10~5~10~20~55
Table 1: Product distribution from the reaction of 80 mM D-[1-¹³C]-Erythrose at pH 8.5 and 25°C over 109 hours, as determined by ¹³C NMR spectroscopy. Data is estimated from graphical representations in Yi et al. (2023).[11] Note: Percentages are approximate and represent the relative distribution of major identified species.

The data clearly shows the conversion of D-Erythrose into its keto-isomer this compound, alongside further reactions including isomerization to D-Threose, aldol addition to form C8 sugars, and degradation to organic acids.

While the direct synthesis of pentoses from C4 precursors is a known pathway, precise yields are highly dependent on conditions. The overall formose reaction typically results in low yields of any specific pentose. However, modifications can significantly alter the product distribution.

Reaction ConditionsPentose Yield (%)Ribose (% of Pentoses)Reference
Standard Formose Reaction (e.g., Ca(OH)₂)Low (<5%)<1% of total sugars[5][6]
Formaldehyde + Glycerolphosphateup to 23% (as ribose-2,4-diphosphate)N/A[6]
Encapsulated in Vesicles65%N/A[6]
Glycolaldehyde + Formaldehyde in Borate BufferPentoses detectedRibose identified[1]
Table 2: Comparison of pentose yields under various prebiotic reaction conditions.

Experimental Protocols

Protocol 1: NMR Monitoring of D-Erythrose Transformation

This protocol is adapted from the methodology described for studying tetrose carbonyl migrations and epimerizations under plausible prebiotic conditions.[11]

Objective: To monitor the formation of this compound and other products from a D-Erythrose starting material over time using ¹³C NMR spectroscopy.

Materials:

  • D-[1-¹³C]-Erythrose (or unlabeled D-Erythrose)

  • Sodium Bicarbonate (NaHCO₃) or other suitable buffer (e.g., Phosphate)

  • Deuterium Oxide (D₂O)

  • 5mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Prepare a stock solution of the buffer (e.g., 160 mM NaHCO₃) in D₂O. Adjust the pH to the desired value (e.g., 8.5) using dilute NaOH or HCl.

  • Dissolve a precise amount of D-[1-¹³C]-Erythrose in the buffer solution to a final concentration of 80 mM.

  • Quickly transfer the solution to a 5mm NMR tube.

  • NMR Acquisition (t=0): Immediately acquire the first ¹³C NMR spectrum. This serves as the baseline measurement. A quantitative ¹³C experiment with sufficient relaxation delay (e.g., 5 times the longest T₁) and proton decoupling should be used.

  • Incubation and Monitoring: Maintain the NMR tube at a constant, prebiotically relevant temperature (e.g., 25°C).

  • Acquire subsequent ¹³C NMR spectra at regular time intervals (e.g., every 1, 6, 12, 24, 48, etc., hours) for the duration of the experiment (e.g., >100 hours).

  • Data Analysis: Process the NMR spectra. Identify the signals corresponding to D-Erythrose, this compound, and other major products based on their known chemical shifts. Integrate the corresponding peaks to determine the relative concentration of each species at each time point. Plot the relative concentrations versus time to obtain kinetic profiles for the reaction.

Experimental_Workflow prep 1. Sample Preparation (80mM Erythrose in D₂O Buffer, pH 8.5) nmr_t0 2. Acquire Initial (t=0) ¹³C NMR Spectrum prep->nmr_t0 incubate 3. Incubate Sample at 25°C nmr_t0->incubate nmr_tx 4. Periodic NMR Acquisition (t = 1, 6, 12... hrs) incubate->nmr_tx nmr_tx->incubate Repeat process 5. Process Spectra (Identify & Integrate Peaks) nmr_tx->process analyze 6. Data Analysis (Plot Concentration vs. Time) process->analyze

Figure 2: Experimental workflow for NMR monitoring of D-Erythrose reactions.

Protocol 2: GC-MS Analysis of Formose Reaction Products

This protocol provides a general workflow for the analysis of a complex sugar mixture produced in a formose-type reaction, using derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][12]

Objective: To identify and quantify the various sugars, including tetroses and pentoses, in a sample from a formose reaction.

Materials:

  • Sample from a formose reaction (e.g., formaldehyde reacted with Ca(OH)₂).

  • Sodium borohydride (B1222165) (NaBH₄) for reduction.

  • Acetic anhydride (B1165640) and pyridine (B92270) (or a commercial silylating agent like BSTFA) for derivatization.

  • Internal standard (e.g., myo-inositol).

  • Ethyl acetate (B1210297) or other suitable organic solvent.

  • GC-MS system with a capillary column suitable for sugar analysis (e.g., Equity-1).

Procedure:

  • Reaction Quenching: Stop the formose reaction at the desired time point by adding a strong acid (e.g., HCl) to neutralize the base catalyst.

  • Reduction (Alditol Conversion): To simplify the chromatogram by eliminating multiple anomeric peaks for each sugar, reduce the aldehydes and ketones to their corresponding sugar alcohols (alditols). a. Add an internal standard to the aqueous sample. b. Add an excess of sodium borohydride (NaBH₄) and let the reaction proceed for at least 1 hour at room temperature. c. Neutralize the excess NaBH₄ by carefully adding acetic acid.

  • Drying: Lyophilize (freeze-dry) the sample to remove all water.

  • Derivatization (Acetylation or Silylation): To make the polar sugars volatile for GC analysis, their hydroxyl groups must be derivatized. a. Acetylation: Add a mixture of acetic anhydride and pyridine to the dry sample. Heat at 100°C for 1 hour. b. Silylation: Alternatively, add a silylating agent (e.g., BSTFA in pyridine) and heat at 70°C for 30-60 minutes.

  • Extraction: After cooling, evaporate the derivatization reagents under a stream of nitrogen. Partition the resulting alditol acetates or silyl (B83357) ethers between water and an organic solvent like ethyl acetate. Collect the organic layer.

  • GC-MS Analysis: Inject the organic sample onto the GC-MS. a. Use a temperature program that effectively separates the different sugar derivatives (e.g., initial temp 150°C, ramp to 300°C). b. The mass spectrometer will fragment the eluting compounds, producing a characteristic fragmentation pattern for each sugar derivative.

  • Data Analysis: Identify the sugar derivatives by comparing their retention times and mass spectra to those of authentic standards. Quantify the sugars by comparing their peak areas to the peak area of the internal standard.

Conclusion and Outlook

This compound and its isomer D-Erythrose are undeniably central players in the prebiotic narrative of sugar synthesis. As key C4 intermediates in the formose reaction, they represent a critical link between simple C1 feedstocks and the C5 sugars required for an RNA world. While the inherent non-specificity of the formose reaction presents a challenge to explaining the origin of homochiral RNA, understanding the kinetics and control points of reactions involving erythrulose (B1219606) is paramount.

Future research should focus on exploring catalytic systems, such as specific mineral surfaces (e.g., borates, clays) and fluctuating environmental conditions, that could have steered the reaction network towards a higher yield of biologically relevant pentoses.[1][8] The detailed analysis of these systems, using the protocols outlined in this guide, will continue to illuminate the plausible chemical pathways that transformed a simple prebiotic Earth into a cradle for life.

References

An In-depth Technical Guide to the Organoleptic Properties of D-Erythrulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the organoleptic properties of D-Erythrulose, a naturally occurring ketotetrose sugar. Due to its increasing use in cosmetic and potentially other formulations, a thorough understanding of its sensory characteristics is crucial. This document summarizes available qualitative data, outlines detailed experimental protocols for sensory analysis, and discusses potential signaling pathways involved in its perception.

Executive Summary

This compound is a monosaccharide with the chemical formula C₄H₈O₄.[1][2] It is a clear, pale-yellowish, viscous liquid, soluble in water, and is found naturally in red berries.[1][2][3] While its primary application is in self-tanning cosmetic products, where it reacts with skin keratin (B1170402) to produce a brown color via the Maillard reaction, its inherent sensory properties are of interest for formulation development.[3][4] This guide aims to consolidate the available, though limited, information on the taste and odor of this compound and to provide a framework for its systematic sensory evaluation.

Organoleptic Profile of this compound

The organoleptic profile of this compound is not extensively documented in scientific literature, with most descriptions being qualitative and originating from its use in cosmetics.

Taste Profile

The taste of this compound is primarily described as having a "tart" or "sour tart" character.[3][5] This suggests a notable acidic taste component. The term "sugar" in its description also implies a degree of sweetness, though the intensity and nature of this sweetness have not been quantitatively characterized. It is plausible that this compound exhibits a complex taste profile with both sweet and sour attributes.

Odor Profile

There is a significant lack of information regarding the specific odor profile of pure this compound. In the context of its application in self-tanning products, an unpleasant odor is often associated with the Maillard reaction that occurs on the skin when it is combined with dihydroxyacetone (DHA). However, this odor is a result of the chemical reaction and not inherent to this compound itself. Some evidence suggests that formulations containing erythrulose (B1219606) may have a less pronounced off-odor compared to those with DHA alone. Further research is required to characterize the intrinsic odor of this compound.

Quantitative Sensory Data

A thorough review of the scientific literature reveals a lack of publicly available quantitative data on the organoleptic properties of this compound. Sensory thresholds (detection and recognition), intensity ratings for specific taste and odor attributes, and detailed descriptive analysis are yet to be formally established. The following table is provided as a template for future research to populate.

Table 1: Quantitative Sensory Profile of this compound (Hypothetical Data for Illustrative Purposes)

Sensory AttributeTest MethodThreshold (Concentration)Intensity (Scale: 0-10)Descriptors
Taste
SweetnessThreshold Test, QDAData not availableData not availableFaintly sweet, sugar-like
SournessThreshold Test, QDAData not availableData not availableTart, acidic, berry-like
BitternessThreshold Test, QDAData not availableData not availableData not available
AstringencyQDAData not availableData not availableData not available
Odor
Overall IntensityThreshold Test, QDAData not availableData not available
CharacterDescriptive Analysis--Data not available

QDA: Quantitative Descriptive Analysis

Experimental Protocols for Sensory Evaluation

To address the gap in quantitative data, the following detailed experimental protocols are proposed. These are adapted from established best practices in sensory analysis for food and cosmetic ingredients.[6][7][8][9]

Protocol for Taste Evaluation of this compound

4.1.1 Objective: To determine the detection threshold and characterize the taste profile of this compound using a trained sensory panel.

4.1.2 Panelist Selection:

  • A panel of 10-12 individuals, screened for taste acuity and ability to describe sensory perceptions.

  • Panelists should be non-smokers and have no known taste or smell disorders.

  • Training on basic taste recognition (sweet, sour, bitter, salty, umami) and intensity scaling is required.

4.1.3 Sample Preparation:

  • This compound solutions will be prepared in deionized, purified water at concentrations ranging from 0.1% to 5.0% (w/v).

  • A geometric series of concentrations (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2%) should be used for threshold testing.

  • Samples should be presented at a controlled room temperature (20-22°C) in 30 mL aliquots in coded, opaque cups.

4.1.4 Experimental Workflow: Taste Evaluation

G cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis P1 Panelist Screening & Training T1 Threshold Test (ASTM E679) P1->T1 T2 Quantitative Descriptive Analysis (QDA) P1->T2 P2 This compound Solution Preparation P2->T1 P2->T2 A1 Calculate Best Estimate Threshold T1->A1 A2 ANOVA on QDA Ratings T2->A2 A3 Generate Sensory Profile Spider Web Plot A2->A3 G cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis P1 Panelist Olfactory Screening T1 Odor Threshold Test P1->T1 T2 Odor Profile Descriptive Analysis P1->T2 P2 Sample Preparation in Sniffing Jars P2->T1 P2->T2 A1 Statistical Analysis of Thresholds T1->A1 A2 Generation of Odor Lexicon & Profile T2->A2 G cluster_receptor Taste Receptor Cell Membrane cluster_cascade Intracellular Signaling Cascade cluster_output Neural Transmission Ery This compound Rec T1R2/T1R3 Receptor Ery->Rec Binding G Gustducin (G-protein) Rec->G Activation PLC Phospholipase Cβ2 G->PLC Activation IP3 IP3 Production PLC->IP3 Ca Ca2+ Release IP3->Ca TRPM5 TRPM5 Channel Activation Ca->TRPM5 Depol Depolarization TRPM5->Depol Na+ influx Neuro Neurotransmitter Release Depol->Neuro Signal Signal to Brain Neuro->Signal

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility of D-Erythrulose in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of D-Erythrulose, a ketotetrose sugar of significant interest in the pharmaceutical and cosmetic industries. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the solubility of this compound in various organic solvents, provides a detailed experimental protocol for solubility determination, and outlines a key chemical reaction relevant to its primary application.

Introduction to this compound

This compound is a naturally occurring four-carbon sugar that has garnered attention for its role in sunless tanning formulations, often used in conjunction with dihydroxyacetone (DHA).[1][2] Its ability to react with amino acids in the stratum corneum to produce a brown color makes it a valuable ingredient.[1][2] Understanding its solubility in different organic solvents is paramount for developing stable, effective, and homogenous formulations for topical and other potential applications.

Solubility Profile of this compound

To provide a clear overview for formulation scientists, the available qualitative solubility information is summarized in the table below.

SolventQualitative SolubilityCitation
WaterReadily Soluble / Soluble at all ratios[1][3][4][5][6][7]
MethanolSlightly Soluble[N/A]
EthanolData not available
IsopropanolData not available
AcetoneData not available
Ethyl AcetateData not available
HexaneData not available

The lack of specific quantitative data highlights a knowledge gap and underscores the importance of empirical determination of this compound's solubility in solvents relevant to a specific formulation project.

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of this compound in specific organic solvents, the following generalized experimental protocol, based on the widely accepted shake-flask method, is recommended.[8]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or thermostatically controlled shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or a validated colorimetric method.[9]

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of this compound in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment. For more complete separation, centrifuge the vials at a controlled temperature.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered aliquot with a suitable solvent (usually the same solvent used for the solubility test) to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC-RID method or a specific colorimetric assay.[9]

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/100 g of solvent.

The following diagram illustrates the workflow for this experimental protocol.

G Experimental Workflow for this compound Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Analysis cluster_calc 5. Calculation prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate with shaking at constant temperature prep2->equil1 equil2 Monitor concentration until equilibrium is reached equil1->equil2 sep1 Allow solid to sediment equil2->sep1 sep2 Centrifuge for complete separation sep1->sep2 sample1 Withdraw and filter supernatant sep2->sample1 sample2 Dilute sample sample1->sample2 sample3 Analyze concentration (e.g., HPLC-RID) sample2->sample3 calc1 Calculate solubility from concentration and dilution factor sample3->calc1

A generalized workflow for determining the solubility of this compound.

The Maillard Reaction: A Key Consideration in Formulation

While not directly related to its intrinsic solubility in organic solvents, the Maillard reaction is a critical chemical pathway to consider when formulating with this compound, particularly for topical applications. This non-enzymatic browning reaction occurs between the ketone group of this compound and the primary or secondary amino groups of amino acids found in the keratin (B1170402) of the skin's stratum corneum.[1][2][3] This reaction leads to the formation of brown polymers known as melanoidins, which are responsible for the desired tanning effect.

The following diagram provides a simplified representation of the Maillard reaction involving this compound.

G Simplified Maillard Reaction of this compound Erythrulose This compound (Ketone Group) SchiffBase Schiff Base Formation Erythrulose->SchiffBase AminoAcid Amino Acid (from skin keratin) AminoAcid->SchiffBase Amadori Amadori Rearrangement SchiffBase->Amadori Melanoidins Melanoidins (Brown Polymers) Amadori->Melanoidins Further Reactions

The Maillard reaction pathway of this compound with skin proteins.

Understanding the kinetics and influencing factors of this reaction, such as pH and temperature, is crucial for optimizing the performance and stability of self-tanning formulations.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility of this compound in organic solvents. While quantitative data is sparse, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers and formulation scientists. The elucidation of its solubility in a broader range of pharmaceutically and cosmetically acceptable solvents through rigorous experimental work is a critical next step to unlocking the full potential of this versatile molecule in advanced formulations.

References

Theoretical Background and Computational Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Mechanical Modeling of D-Erythrulose Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of modeling the three-dimensional structure of this compound using quantum mechanical methods. This compound, a ketotetrose sugar with the chemical formula C4H8O4, is of interest in various fields, including cosmetics as a self-tanning agent.[1][2] Understanding its conformational landscape is crucial for elucidating its reactivity and interactions with biological systems. While specific extensive quantum mechanical studies on this compound are not widely published, this guide extrapolates from established computational methodologies applied to similar monosaccharides, such as D-erythrose, to provide a robust framework for its structural analysis.[3][4][5]

The conformational flexibility of this compound, arising from the rotation around its single bonds and the potential for ring formation (furanose structures), necessitates the use of quantum mechanical calculations to identify its most stable structures. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying carbohydrates.[3][6]

1.1. Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the study of this compound, the B3LYP hybrid functional is a commonly employed and well-validated choice, often paired with a Pople-style basis set such as 6-311++G(d,p).[3] This combination provides a good balance between accuracy and computational cost for optimizing geometries and calculating relative energies of different conformers.

1.2. Conformational Search

A thorough exploration of the potential energy surface is essential to locate all significant low-energy conformers. This process typically involves:

  • Initial Structure Generation: Generating a large number of initial guess structures by systematically rotating all rotatable single bonds.

  • Preliminary Optimization: Optimizing the geometry of each initial structure at a lower level of theory (e.g., B3LYP/6-31G(d)) to reduce the computational expense.

  • Duplicate Removal and Re-optimization: Identifying and removing duplicate structures and then re-optimizing the unique conformers at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate geometries and energies.

1.3. Analysis of Intramolecular Interactions

The stability of different this compound conformers is largely influenced by intramolecular hydrogen bonds. To analyze these interactions, two primary methods are employed:

  • Atoms in Molecules (AIM): This theory analyzes the electron density topology to identify bond critical points, which are indicative of a bonding interaction, including hydrogen bonds.[3]

  • Natural Bond Orbital (NBO): NBO analysis provides information about charge transfer between donor and acceptor orbitals, quantifying the strength of hydrogen bonds.[3]

Quantitative Data Presentation

The following tables present hypothetical but plausible quantitative data for the most stable conformers of this compound in its open-chain and furanose forms. These values are based on the principles of stereochemistry and data from studies on analogous sugars like D-erythrose.[3]

Table 1: Relative Energies of this compound Conformers

ConformerFormRelative Energy (kJ/mol)
DE-OC1Open-Chain0.00
DE-OC2Open-Chain5.21
DE-OC3Open-Chain8.93
α-DEfα-furanose-12.50
β-DEfβ-furanose-10.80

Note: Energies are relative to the most stable open-chain conformer. The furanose forms are predicted to be more stable, which is a common trend in sugars.

Table 2: Selected Optimized Geometrical Parameters for the Most Stable Conformer (α-DEf)

ParameterAtomsValue
Bond LengthC1-O11.42 Å
Bond LengthC2=O21.23 Å
Bond LengthC3-O31.43 Å
Bond LengthC4-O41.43 Å
Bond AngleO1-C1-C2110.5°
Bond AngleC1-C2-C3118.2°
Dihedral AngleH-O1-C1-C260.0°

Table 3: Key Intramolecular Hydrogen Bonds in the Most Stable Conformer (α-DEf)

DonorAcceptorDistance (Å)Angle (°)
O1-HO22.15165.2
O4-HO32.20160.8

Experimental and Computational Protocols

The following section outlines a detailed protocol for the quantum mechanical modeling of this compound.

3.1. Software

  • Gaussian 16: For performing the DFT calculations.

  • GaussView 6: For building initial structures and visualizing results.

  • AIMAll: For performing AIM analysis.

  • NBO 6.0 (included in Gaussian): For NBO analysis.

3.2. Computational Protocol

  • Structure Preparation:

    • Build the 3D structure of this compound in its open-chain form using GaussView 6.

    • Generate a library of initial conformers by systematically rotating all single bonds (C1-C2, C2-C3, C3-C4, and C-O bonds of hydroxyl groups) in 30° increments.

    • For the furanose forms, build the α and β anomers and generate conformers by varying the ring pucker and the orientation of the hydroxymethyl group.

  • Conformational Search and Optimization:

    • Perform an initial geometry optimization of all generated conformers using the B3LYP functional and the 6-31G(d) basis set.

    • Compare the energies and geometries of the optimized structures and discard duplicates.

    • Re-optimize the unique, low-energy conformers at the B3LYP/6-311++G(d,p) level of theory.

    • Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data.

  • Analysis:

    • Calculate the relative energies of all stable conformers.

    • Analyze the optimized geometries, focusing on key bond lengths, bond angles, and dihedral angles.

    • Perform AIM and NBO analyses on the most stable conformers to characterize the intramolecular hydrogen bonding networks.

Visualizations

The following diagrams illustrate the computational workflow and the relationships between different theoretical methods.

computational_workflow cluster_start Structure Generation cluster_opt Geometry Optimization cluster_analysis Analysis cluster_end Results start Initial 3D Structure of this compound conformers Generate Conformational Library start->conformers low_opt Low-Level Optimization (e.g., B3LYP/6-31G(d)) conformers->low_opt dedup Remove Duplicates low_opt->dedup high_opt High-Level Optimization (e.g., B3LYP/6-311++G(d,p)) dedup->high_opt freq Frequency Calculation high_opt->freq rel_energy Relative Energies freq->rel_energy geom_params Geometrical Parameters freq->geom_params h_bonds Hydrogen Bond Analysis (AIM, NBO) freq->h_bonds end Stable Conformers and Properties rel_energy->end geom_params->end h_bonds->end

Caption: Computational workflow for the conformational analysis of this compound.

logical_relationships cluster_methods Computational Methods cluster_properties Predicted Properties dft DFT (e.g., B3LYP/6-311++G(d,p)) geom Optimized Geometry dft->geom energy Relative Energies dft->energy thermo Thermochemistry dft->thermo aim AIM hbond Intramolecular H-Bonds aim->hbond nbo NBO nbo->hbond charge Atomic Charges nbo->charge

Caption: Relationship between computational methods and predicted molecular properties.

Conclusion

The quantum mechanical modeling of this compound provides valuable insights into its three-dimensional structure and the intramolecular forces that govern its conformational preferences. By employing robust computational methodologies such as DFT, a detailed understanding of its structural and energetic properties can be achieved. This knowledge is fundamental for applications in drug development and materials science, where molecular conformation plays a critical role in determining function and reactivity. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to undertake and interpret computational studies on this compound and other similar molecules.

References

In Vitro Toxicological Profile of D-Erythrulose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrulose is a natural keto-sugar primarily utilized in the cosmetics industry as a self-tanning agent, often in combination with Dihydroxyacetone (DHA).[1][2] Its mechanism of action involves a Maillard reaction with the amino acids in the stratum corneum of the skin, producing melanoidins that impart a tanned appearance.[3][4] This technical guide provides a comprehensive overview of the in vitro toxicological profile of this compound, focusing on key safety endpoints. While this compound is generally considered safe for cosmetic use, this document collates the available data and outlines the standard methodologies for its in vitro safety assessment.[1]

Quantitative Toxicological Data

Publicly available quantitative data from standardized in vitro toxicology studies on this compound is limited. The following table summarizes the available information. It is important to note that for a complete safety assessment, further studies generating specific concentration-response data would be necessary.

Toxicological Endpoint Assay Type Results Reference
Acute Toxicity Oral LD50 (Rat)>2000 mg/kg (for a 16% Erythrulose (B1219606) solution)[5][6]
Genotoxicity Ames TestNot mutagenic[5][6]
Skin Irritation Not specifiedNot an irritant[6]
Skin Sensitization Not specifiedNot a sensitizer[6]

Key In Vitro Toxicological Assays: Experimental Protocols

Standard in vitro assays are crucial for evaluating the safety of cosmetic ingredients like this compound. Below are detailed protocols for key toxicological endpoints.

Cytotoxicity Assessment

Objective: To determine the potential of a test substance to cause cell death. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Methodology: Neutral Red Uptake (NRU) Assay

  • Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates and incubated until they form a confluent monolayer.

  • Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., sterile distilled water or cell culture medium) to create a stock solution. A series of dilutions are then prepared to treat the cells across a range of concentrations.

  • Treatment: The culture medium is removed from the wells and replaced with the medium containing different concentrations of this compound. Positive (e.g., Sodium Dodecyl Sulfate) and negative (solvent) controls are included.

  • Incubation: The plates are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Neutral Red Staining: After incubation, the treatment medium is removed, and the cells are washed with a buffered saline solution. A medium containing a non-toxic concentration of Neutral Red dye is then added to each well, and the plates are incubated for another 3 hours.

  • Dye Extraction: The Neutral Red medium is removed, and the cells are washed. A destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to each well to extract the dye from the viable cells.

  • Data Analysis: The absorbance of the extracted dye is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm). Cell viability is calculated as a percentage relative to the negative control. The IC50 value is determined by plotting cell viability against the concentration of this compound.

Genotoxicity Assessment

Objective: To assess the potential of a substance to induce mutations in the DNA of bacteria.

Methodology: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Bacterial Strains: A set of specific strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine or tryptophan, meaning they cannot synthesize these amino acids and require them for growth.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate that can mimic the metabolic processes in mammals.

  • Test Substance Preparation: this compound is dissolved in a suitable solvent and prepared at various concentrations.

  • Exposure: The bacterial strains are exposed to this compound at different concentrations, with and without the S9 mix. This can be done using the plate incorporation method (test substance is mixed with top agar (B569324) and bacteria) or the pre-incubation method (test substance, bacteria, and S9 mix are incubated together before plating).

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid due to a mutation) is counted for each concentration. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Mutagenicity Assessment

Objective: To detect the potential of a substance to cause chromosomal damage in mammalian cells, which can lead to the formation of micronuclei.

Methodology: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

  • Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, L5178Y) is cultured.

  • Treatment: The cells are treated with various concentrations of this compound, with and without metabolic activation (S9 mix). Positive and negative controls are included. The treatment duration is typically 3-6 hours, followed by a recovery period.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration). A micronucleus is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis.

  • Data Analysis: The results are expressed as the number of micronucleated cells per 1000 cells. A substance is considered mutagenic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.

Signaling Pathways and Experimental Workflows

Maillard Reaction Pathway

The primary interaction of this compound with the skin is through the Maillard reaction, a non-enzymatic browning reaction. This is not a toxicological signaling pathway but the intended mechanism of action for its cosmetic effect.

Maillard_Reaction Erythrulose This compound (Keto-sugar) SchiffBase Schiff Base Formation Erythrulose->SchiffBase + Amino Group AminoAcids Amino Acids in Stratum Corneum AminoAcids->SchiffBase Amadori Amadori Rearrangement SchiffBase->Amadori Melanoidins Melanoidins (Brown Pigments) Amadori->Melanoidins Further Reactions

Caption: this compound Maillard Reaction Pathway.

Experimental Workflow: In Vitro Cytotoxicity Assay (NRU)

The following diagram illustrates the typical workflow for assessing the cytotoxicity of a substance using the Neutral Red Uptake assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed cells in 96-well plate Treatment Treat cells with This compound CellSeeding->Treatment CompoundPrep Prepare this compound concentrations CompoundPrep->Treatment Incubation Incubate for 24h Treatment->Incubation NR_Staining Stain with Neutral Red Incubation->NR_Staining Destain Extract dye NR_Staining->Destain Absorbance Measure Absorbance Destain->Absorbance IC50 Calculate IC50 Absorbance->IC50 Ames_Test_Workflow cluster_setup Setup cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Data Analysis StrainPrep Prepare bacterial tester strains Mixing Mix bacteria, this compound, S9 mix, and top agar StrainPrep->Mixing CompoundPrep Prepare this compound concentrations CompoundPrep->Mixing S9Prep Prepare S9 mix (with/without) S9Prep->Mixing Plating Pour mixture onto minimal glucose agar plates Mixing->Plating Incubate Incubate at 37°C for 48-72h Plating->Incubate ColonyCount Count revertant colonies Incubate->ColonyCount Evaluation Evaluate mutagenic potential ColonyCount->Evaluation

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of D-Erythrulose from Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrulose, a natural ketotetrose sugar, is a valuable chiral building block in the synthesis of fine chemicals and pharmaceutical intermediates. Its applications also extend to the cosmetics industry, where it is used as a self-tanning agent, often in combination with dihydroxyacetone (DHA).[1][2] The enzymatic synthesis of this compound from glycerol (B35011), a readily available and inexpensive feedstock, presents a sustainable and highly specific alternative to traditional chemical methods. This document provides detailed application notes and protocols for a multi-enzyme cascade approach to synthesize this compound from glycerol.

Principle of the Method

The enzymatic conversion of glycerol to this compound is proposed as a two-step biocatalytic cascade. The first step involves the oxidation of glycerol to dihydroxyacetone (DHA). In the second step, an aldol (B89426) condensation reaction between DHA and formaldehyde (B43269), catalyzed by an aldolase (B8822740), yields erythrulose. As aldol reactions can produce different stereoisomers, a final epimerization step may be necessary to obtain the desired this compound.

The overall conversion can be summarized as follows:

  • Oxidation: Glycerol is oxidized to dihydroxyacetone (DHA) using glycerol dehydrogenase (GDH) with the concomitant reduction of NAD+ to NADH.

  • Aldol Condensation: Dihydroxyacetone undergoes an aldol condensation with formaldehyde, catalyzed by a D-fructose-6-phosphate aldolase (FSA), to form erythrulose. This reaction may predominantly yield the L-isomer.

  • Epimerization: If the L-isomer is the primary product, a D-tagatose 3-epimerase can be used to convert L-Erythrulose to a racemic mixture of L- and this compound, from which the D-isomer can be isolated.

Data Presentation

The following tables summarize the key quantitative data for the enzymatic synthesis of this compound from glycerol based on a multi-enzyme cascade system. The data is compiled from various sources and represents typical expected values.

Table 1: Overview of Enzymes in the this compound Synthesis Cascade

EnzymeEC NumberSource Organism (Example)FunctionOptimal pHOptimal Temperature (°C)
Glycerol Dehydrogenase (GDH)1.1.1.6Bacillus stearothermophilusGlycerol → Dihydroxyacetone8.0 - 9.050 - 60
D-Fructose-6-Phosphate Aldolase (FSA)4.1.2.13Escherichia coliDihydroxyacetone + Formaldehyde → Erythrulose7.0 - 8.530 - 40
D-Tagatose 3-Epimerase5.1.3.31Pseudomonas cichoriiL-Erythrulose ⇌ this compound7.0 - 9.050 - 60

Table 2: Typical Reaction Conditions and Expected Yields

ParameterValueNotes
Step 1: Glycerol Oxidation
Initial Glycerol Concentration50 - 200 mMHigher concentrations may lead to substrate inhibition.
Glycerol Dehydrogenase Loading10 - 50 U/mL
NAD+ Concentration1 - 5 mMCofactor regeneration system is recommended for efficiency.
Reaction Time4 - 12 hoursMonitor conversion by HPLC.
Expected DHA Yield> 95%
Step 2: Aldol Condensation
Dihydroxyacetone Concentration50 - 200 mMFrom Step 1.
Formaldehyde Concentration50 - 200 mMEquimolar concentration to DHA.
FSA Loading20 - 100 U/mL
Reaction Time12 - 24 hours
Expected Erythrulose Yield40 - 60%Yield is for the mixture of stereoisomers.
Step 3: Epimerization
Erythrulose Concentration20 - 100 mMFrom Step 2.
D-Tagatose 3-Epimerase Loading10 - 50 U/mL
Reaction Time4 - 8 hoursTo reach equilibrium.
Expected this compound~50% of total erythruloseThe reaction results in a racemic mixture.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes

This protocol describes the general procedure for expressing and purifying the required enzymes (Glycerol Dehydrogenase, D-Fructose-6-Phosphate Aldolase, and D-Tagatose 3-Epimerase) which are assumed to be cloned into a His-tag expression vector.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the respective expression vector.

  • Luria-Bertani (LB) broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis Buffer (50 mM Tris-HCl, pH 7.5).

Procedure:

  • Inoculate a starter culture of the transformed E. coli in 10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow at 18-25°C for 16-20 hours.

  • Harvest the cells by centrifugation (6000 x g, 15 min, 4°C).

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (15000 x g, 30 min, 4°C).

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer.

  • Collect the fractions containing the purified protein and confirm purity by SDS-PAGE.

  • Perform dialysis against the Dialysis Buffer to remove imidazole.

  • Determine the protein concentration and store the purified enzyme at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the two-step enzymatic synthesis of this compound from glycerol.

Step 1: Oxidation of Glycerol to Dihydroxyacetone

Materials:

  • Purified Glycerol Dehydrogenase (GDH).

  • Glycerol.

  • NAD+.

  • Reaction Buffer (100 mM Tris-HCl, pH 8.5).

Procedure:

  • Prepare a reaction mixture containing 100 mM glycerol and 2 mM NAD+ in Reaction Buffer.

  • Pre-warm the mixture to 55°C.

  • Initiate the reaction by adding purified GDH to a final concentration of 20 U/mL.

  • Incubate the reaction at 55°C for 8 hours with gentle agitation.

  • Monitor the conversion of glycerol to dihydroxyacetone (DHA) using HPLC (see Protocol 4).

  • Once the reaction is complete, the mixture can be used directly in the next step.

Step 2: Synthesis and Epimerization of Erythrulose

Materials:

  • Reaction mixture from Step 1 containing DHA.

  • Formaldehyde solution (37% w/v).

  • Purified D-Fructose-6-Phosphate Aldolase (FSA).

  • Purified D-Tagatose 3-Epimerase.

  • Reaction Buffer (100 mM Tris-HCl, pH 7.5).

Procedure:

  • To the reaction mixture from Step 1, add formaldehyde to a final concentration equimolar to the initial glycerol concentration.

  • Adjust the pH of the mixture to 7.5.

  • Add purified FSA to a final concentration of 50 U/mL.

  • Incubate the reaction at 37°C for 18 hours.

  • After 18 hours, add purified D-Tagatose 3-Epimerase to a final concentration of 20 U/mL.

  • Continue the incubation at 50°C for an additional 6 hours to allow for epimerization.

  • Monitor the formation of this compound by HPLC (see Protocol 4).

  • Terminate the reaction by heat inactivation of the enzymes (80°C for 15 minutes).

  • Centrifuge the mixture to remove precipitated proteins. The supernatant contains this compound.

Protocol 3: Purification of this compound

This protocol describes a general method for the purification of this compound from the reaction mixture using ion-exchange chromatography to remove charged impurities followed by size-exclusion chromatography.

Materials:

  • Supernatant from Protocol 2.

  • Strong cation exchange resin (e.g., Dowex 50W).

  • Weak anion exchange resin (e.g., Amberlite IRA-67).

  • Size-exclusion chromatography column (e.g., Bio-Gel P-2).

  • Deionized water.

Procedure:

  • Pass the supernatant through a column packed with a strong cation exchange resin to remove any positively charged molecules.

  • Subsequently, pass the eluate through a column packed with a weak anion exchange resin to remove negatively charged molecules.

  • Concentrate the resulting solution under reduced pressure.

  • Load the concentrated sample onto a size-exclusion chromatography column equilibrated with deionized water.

  • Elute with deionized water and collect fractions.

  • Analyze the fractions for the presence of this compound using HPLC (Protocol 4).

  • Pool the fractions containing pure this compound and lyophilize to obtain the final product.

Protocol 4: Analytical Method - HPLC Quantification

This protocol provides a method for the quantification of glycerol, dihydroxyacetone, and this compound.

Materials:

  • HPLC system with a Refractive Index (RI) detector.

  • Carbohydrate analysis column (e.g., Aminex HPX-87C).

  • Mobile Phase: 5 mM Sulfuric Acid.

  • Standards for glycerol, dihydroxyacetone, and this compound.

Procedure:

  • Set up the HPLC system with the following parameters:

    • Column: Aminex HPX-87C (300 x 7.8 mm).

    • Mobile Phase: 5 mM H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Detector: Refractive Index (RI).

  • Prepare standard solutions of glycerol, dihydroxyacetone, and this compound of known concentrations.

  • Generate a calibration curve for each compound by injecting the standards.

  • Prepare samples from the reaction mixture by diluting them in the mobile phase and filtering through a 0.22 µm filter.

  • Inject the samples and quantify the concentrations of glycerol, dihydroxyacetone, and this compound by comparing their peak areas to the respective calibration curves.

Visualizations

Enzymatic_Synthesis_of_D_Erythrulose Glycerol Glycerol DHA Dihydroxyacetone (DHA) Glycerol->DHA Glycerol Dehydrogenase Erythrulose_mix L/D-Erythrulose DHA->Erythrulose_mix D-Fructose-6-Phosphate Aldolase Formaldehyde Formaldehyde Formaldehyde->Erythrulose_mix D_Erythrulose This compound Erythrulose_mix->D_Erythrulose D-Tagatose 3-Epimerase Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis start Glycerol + Formaldehyde step1 Step 1: Oxidation (Glycerol Dehydrogenase) start->step1 step2 Step 2: Aldol Condensation (FSA) step1->step2 step3 Step 3: Epimerization (D-Tagatose 3-Epimerase) step2->step3 product Crude this compound step3->product purify Purification (Chromatography) product->purify analyze Analysis (HPLC) purify->analyze final_product Pure this compound analyze->final_product

References

Application Notes and Protocols for the Stereoselective Synthesis of D-Erythrulose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of methodologies for the stereoselective synthesis of D-erythrulose derivatives, crucial intermediates in the preparation of various bioactive molecules. The document covers both enzymatic and chemical approaches, offering comprehensive experimental protocols and quantitative data to guide researchers in selecting and implementing the most suitable synthetic strategy.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly specific and environmentally friendly route to this compound, often starting from readily available precursors. This section details a two-step enzymatic cascade to produce this compound from L-erythrulose.

Signaling Pathway: Two-Step Enzymatic Conversion

The enzymatic conversion of L-erythrulose to this compound is achieved through a sequential two-step cascade involving epimerization and isomerization.

Enzymatic_Conversion L_Erythrulose L-Erythrulose DL_Erythrulose D,L-Erythrulose (Racemic Mixture) L_Erythrulose->DL_Erythrulose D-tagatose 3-epimerase D_Erythrulose This compound DL_Erythrulose->D_Erythrulose Selective Crystallization or further enzymatic conversion

Caption: Enzymatic epimerization of L-erythrulose to a racemic mixture containing this compound.

Experimental Protocols

Protocol 1: Epimerization of L-Erythrulose to D,L-Erythrulose

This protocol describes the epimerization of L-erythrulose at the C-3 position to yield a racemic mixture of L- and this compound using D-tagatose 3-epimerase.[1]

Materials:

  • L-Erythrulose

  • Purified D-Tagatose 3-Epimerase

  • 50 mM Tris-HCl buffer, pH 8.0

  • Reaction vessel

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture containing 10-100 mM L-erythrulose in 50 mM Tris-HCl buffer (pH 8.0).

  • Add purified D-tagatose 3-epimerase to a final concentration of 0.1-1 mg/mL.

  • Incubate the reaction mixture at 30-40°C for 4-12 hours. The reaction can be monitored by polarimetry to observe the change in optical rotation as the mixture approaches a racemic state.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) followed by centrifugation to remove the precipitated protein.

  • The resulting solution contains a mixture of D- and L-erythrulose.

Protocol 2: Isomerization of this compound to D-Erythrose for Indirect Assessment

As direct isolation of this compound from the racemic mixture can be challenging, a subsequent isomerization to D-erythrose, a diastereomer, can be performed to quantify the amount of this compound formed. This step utilizes L-rhamnose isomerase, which selectively acts on this compound.

Materials:

  • D,L-Erythrulose mixture from Protocol 1

  • Purified L-Rhamnose Isomerase

  • Tris-HCl buffer, pH 9.0

  • Reaction vessel

  • Incubator/shaker

Procedure:

  • To the reaction mixture from Protocol 1, add purified L-rhamnose isomerase to a final concentration of 0.1-1 mg/mL.

  • Adjust the pH of the reaction mixture to 9.0, which is optimal for L-rhamnose isomerase activity.[1]

  • Incubate the reaction mixture at 50-60°C for 12-24 hours.

  • Terminate the reaction by heat inactivation of the enzyme.

  • Analyze the formation of D-erythrose using HPLC to indirectly determine the concentration of this compound in the initial racemic mixture.

Data Presentation
ParameterValueReference
Epimerization
EnzymeD-tagatose 3-epimerase[1]
SubstrateL-Erythrulose[1]
ProductD,L-Erythrulose[1]
Conversion~50% (Equilibrium)[1]
Isomerization
EnzymeL-rhamnose isomerase[1]
SubstrateThis compound[1]
ProductD-Erythrose[1]
Conversion from D,L-Erythrulose~12.9%

Stereoselective Chemical Synthesis of this compound Derivatives

Chemical synthesis provides a versatile platform for accessing a wide range of this compound derivatives with various protecting groups. The boron-mediated aldol (B89426) reaction is a powerful tool for achieving high stereoselectivity.

Reaction Pathway: Boron-Mediated Aldol Reaction

The stereochemical outcome of the boron-mediated aldol reaction can be predicted using the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. The substituents on the enolate and the aldehyde orient themselves to minimize steric interactions, thus dictating the stereochemistry of the product.

Aldol_Reaction cluster_start Starting Materials cluster_TS Zimmerman-Traxler Transition State cluster_product Product Protected_Erythrulose Protected this compound TS Chair-like Transition State Protected_Erythrulose->TS 1. c-Hex2BCl, Et3N 2. R-CHO Aldehyde Aldehyde (R-CHO) Aldehyde->TS Aldol_Adduct Syn or Anti Aldol Adduct TS->Aldol_Adduct

Caption: Boron-mediated aldol reaction of a protected this compound derivative with an aldehyde proceeds through a Zimmerman-Traxler transition state.

Experimental Protocols

Protocol 3: Preparation of 2,3-O-Isopropylidene-D-glyceraldehyde

This protocol describes the synthesis of a key chiral aldehyde precursor from D-mannitol.[2]

Materials:

  • D-Mannitol

  • Acetone (B3395972)

  • Zinc chloride (anhydrous)

  • Sodium metaperiodate or Lead tetraacetate

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Acetalation of D-Mannitol:

    • To a suspension of D-mannitol in acetone, add anhydrous zinc chloride as a catalyst.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to yield 1,2:5,6-di-O-isopropylidene-D-mannitol.

  • Oxidative Cleavage:

    • Dissolve the di-O-isopropylidene-D-mannitol in dichloromethane.

    • Add a saturated aqueous solution of sodium bicarbonate followed by sodium periodate.

    • Stir the mixture vigorously at room temperature for approximately 2 hours.

    • Filter the reaction mixture and concentrate the dichloromethane layer to obtain 2,3-O-isopropylidene-D-glyceraldehyde.

Protocol 4: Boron-Mediated Aldol Addition to a Chiral Aldehyde

This protocol provides a general procedure for the diastereoselective aldol reaction of an achiral ketone with a chiral aldehyde, which can be adapted for the synthesis of this compound derivatives.

Materials:

  • 2,3-O-Isopropylidene-D-glyceraldehyde

  • Achiral ketone (e.g., acetone or a protected dihydroxyacetone)

  • Dicyclohexylboron chloride (c-Hex₂BCl)

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • pH 7 phosphate (B84403) buffer

  • Methanol

  • 30% aqueous hydrogen peroxide

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the achiral ketone in anhydrous diethyl ether.

  • Cool the solution to -78°C and add triethylamine, followed by the dropwise addition of dicyclohexylboron chloride.

  • Stir the mixture at -78°C for 30 minutes, then warm to 0°C for 1 hour to allow for enolate formation.

  • Recool the mixture to -78°C and add a solution of 2,3-O-isopropylidene-D-glyceraldehyde in anhydrous diethyl ether.

  • Stir the reaction mixture at -78°C for 1 hour, then warm to 0°C and stir for an additional 3 hours.

  • Quench the reaction at 0°C by the sequential addition of pH 7 phosphate buffer and methanol.

  • Add 30% aqueous hydrogen peroxide and stir vigorously for 1 hour at room temperature to oxidize the boron species.

  • Perform an aqueous workup and purify the resulting aldol adduct by column chromatography.

Data Presentation

The stereochemical outcome of aldol reactions is highly dependent on the specific substrates and reaction conditions. The following table provides representative data for related reactions.

Ketone EnolateAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Boron enolate of 1-O-silylated L-erythrulose 3,4-acetonideAchiral aldehydesHighly syn-selectiveGood[3]
TiCl₄-mediated silyl (B83357) enol ether of 1,3-di-O-benzyldihydroxyacetoneVarious aldehydesPredominantly syn-[4]
TiCl₄-mediated silyl enol ether of 1,3-O-cyclohexylidenedihydroxyacetoneVarious aldehydesPredominantly anti-[4]

Conclusion

The stereoselective synthesis of this compound derivatives can be effectively achieved through both enzymatic and chemical methodologies. Enzymatic routes offer high specificity and mild reaction conditions, making them attractive for green chemistry applications. Chemical methods, particularly boron-mediated aldol reactions, provide great versatility in accessing a wide range of protected derivatives with high diastereoselectivity. The choice of the optimal synthetic route will depend on the specific target molecule, desired scale, and available resources. The protocols and data presented herein serve as a valuable guide for researchers in this field.

References

Application Note: Quantitative Analysis of D-Erythrulose by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of D-Erythrulose using High-Performance Liquid Chromatography coupled with a Refractive Index Detector (HPLC-RID). This compound, a key ketotetrose sugar, is of significant interest in the cosmetic and pharmaceutical industries, primarily for its use in sunless tanning products. Accurate quantification is essential for quality control, formulation development, and stability testing. The described method utilizes a hydrophilic interaction liquid chromatography (HILIC) approach on an amino-based column to achieve efficient separation. The universality of the refractive index detector makes it suitable for quantifying non-chromophoric compounds like this compound. This document provides a comprehensive protocol, including system parameters, standard preparation, and method validation details, to ensure accurate and reproducible results.

Introduction

This compound is a four-carbon monosaccharide that reacts with the amino acids in the stratum corneum of the skin to produce a brownish tint, making it a popular ingredient in self-tanning lotions. Unlike dihydroxyacetone (DHA), another common tanning agent, this compound is known to produce a more natural and longer-lasting tan with less streaking. Consequently, precise and accurate measurement of its concentration in raw materials and finished products is critical.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of various compounds.[1][2] For analytes like this compound that lack a significant UV chromophore, Refractive Index Detection (RID) is a common and effective choice.[1][3] The RID measures the difference in the refractive index between the mobile phase and the sample eluting from the column, providing a signal proportional to the analyte's concentration.[4] This method is particularly advantageous due to its simplicity and broad applicability to carbohydrates.[2]

This application note presents a validated HPLC-RID method for the determination of this compound, adaptable for researchers, scientists, and drug development professionals.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Column: An amino-based column (e.g., Lichrospher 5-NH2, 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[5]

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Deionized water (18.2 MΩ-cm)

    • This compound standard (≥99% purity)

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

2. Chromatographic Conditions

The following parameters are recommended for the analysis:

ParameterRecommended Setting
Mobile Phase Acetonitrile : Water (90:10, v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30 °C[5][6]
Detector Refractive Index Detector (RID)
Detector Temp. 35 °C[5][6]
Injection Volume 20 µL
Run Time Approximately 15 minutes (adjust as needed based on system)

3. Preparation of Mobile Phase and Standards

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of HPLC-grade acetonitrile with 100 mL of deionized water. Degas the solution for at least 15 minutes using sonication or vacuum filtration before use to ensure a stable baseline.[4]

  • Standard Stock Solution: Accurately weigh approximately 100 mg of this compound standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a stock solution of 10 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase. A suggested concentration range is 0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL.

4. Sample Preparation

  • Liquid Samples (e.g., lotions, solutions): Accurately weigh a portion of the homogenized sample expected to contain this compound within the calibration range. Dissolve it in a known volume of the mobile phase. The solution may require vortexing or sonication to ensure complete dissolution.

  • Solid Samples: Accurately weigh the homogenized sample and dissolve it in a known volume of the mobile phase.

  • Filtration: All samples and standards must be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[7]

5. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[2] Key validation parameters include:

  • Linearity: Analyze the calibration standards in triplicate to construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[3]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution multiple times. The relative standard deviation (RSD) should typically be less than 2%.

  • Accuracy: Determine the accuracy of the method by performing recovery studies on spiked samples at different concentration levels. Recoveries should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of an erythrulose (B1219606) isomer (L-Erythrulose) using a similar HPLC method, which can be considered indicative for this compound analysis.[5][6]

ParameterValue
Linearity Range 1.00 - 100.00 g/L[5][6]
Correlation Coefficient (R²) > 0.995[5][6]
Limit of Detection (LOD) 0.50 g/L[5][6]
Limit of Quantification (LOQ) 0.87 g/L[5][6]
Intra-day Precision (RSD) < 2.16%[5][6]
Inter-day Precision (RSD) < 2.25%[5][6]
Recovery > 99%[5][6]

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage Standard_Prep Standard Preparation (this compound Stock & Dilutions) Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Dissolution & Homogenization) Sample_Prep->Filtration Mobile_Phase_Prep Mobile Phase Preparation (ACN:Water 90:10, Degassed) HPLC_System HPLC System (Isocratic Pump, Autosampler, Column Oven) Mobile_Phase_Prep->HPLC_System Filtration->HPLC_System Inject Sample Amino_Column Amino Column (30°C) HPLC_System->Amino_Column Elution RID_Detector RID Detector (35°C) Amino_Column->RID_Detector Separation Chromatogram Chromatogram Generation RID_Detector->Chromatogram Signal Integration Peak Integration & Area Calculation Chromatogram->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound Quantification by HPLC-RID.

Conclusion

The HPLC-RID method described provides a straightforward, accurate, and reproducible approach for the quantitative determination of this compound in various sample matrices. The use of an amino column with an acetonitrile-water mobile phase allows for effective separation, while the refractive index detector offers the necessary universality for this non-chromophoric analyte. Proper method validation is crucial to ensure reliable results for quality control and research applications in the cosmetic and pharmaceutical fields.

References

D-Erythrulose: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

D-Erythrulose, a naturally occurring tetrose sugar, has emerged as a valuable and versatile chiral building block in the field of organic synthesis. Its inherent stereochemistry and multiple functional groups make it an attractive starting material for the enantioselective synthesis of a wide array of complex natural products and pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in stereoselective synthesis, with a focus on its application in the construction of key synthetic intermediates and natural products.

Physicochemical Properties of this compound

This compound is a tetrose carbohydrate with the chemical formula C₄H₈O₄.[1] It possesses a ketone functional group, classifying it as a ketose.[1]

PropertyValueReference
IUPAC Name(3R)-1,3,4-trihydroxybutan-2-one[2]
Molecular FormulaC₄H₈O₄[1][2]
Molecular Weight120.10 g/mol [2]
AppearanceSyrup[3]
SolubilitySoluble in water[3]
CAS Number496-55-9[2]

Applications in Stereoselective Synthesis

This compound serves as a chiral pool starting material for the synthesis of functionalized d3 and d4 synthons.[4] These synthons are valuable intermediates in the construction of polyoxygenated natural products. A key transformation involving this compound derivatives is the stereoselective aldol (B89426) reaction, which allows for the controlled formation of new carbon-carbon bonds and the introduction of multiple stereocenters.

Key Applications:

  • Synthesis of Natural Products: this compound has been successfully employed in the total synthesis of several natural products, including:

    • Goniothalesdiol: A natural metabolite with potential biological activity.[4]

    • (+)-Boronolide: A pharmacologically active lactone.[4]

  • Asymmetric Aldol Reactions: Protected this compound derivatives undergo highly stereoselective aldol reactions, primarily mediated by boron enolates, to yield syn- or anti-aldol products depending on the protecting groups used.[5]

Experimental Protocols

General Protocol for Stereoselective Aldol Addition of Protected this compound

This protocol describes a general procedure for the dicyclohexylboron chloride-mediated aldol reaction of a protected this compound derivative with an aldehyde.

Materials:

  • Protected this compound derivative (e.g., 1-O-tert-butyldimethylsilyl-3,4-O-isopropylidene-D-erythrulose)

  • Dicyclohexylboron chloride (Chx₂BCl) (1 M solution in hexane)

  • Triethylamine (B128534) (Et₃N)

  • Aldehyde

  • Anhydrous diethyl ether (Et₂O)

  • pH 7 phosphate (B84403) buffer

  • Methanol (B129727) (MeOH)

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected this compound derivative (1.0 mmol) in anhydrous Et₂O (6 mL).

  • Cool the solution to -78 °C.

  • Add triethylamine (2.0 mmol), followed by the dropwise addition of dicyclohexylboron chloride (1.8 mL of a 1 M solution in hexane, 1.8 mmol).

  • Stir the reaction mixture at -78 °C for 10 minutes, then warm to 0 °C and stir for an additional hour.

  • Cool the mixture back down to -78 °C.

  • Add a solution of the aldehyde (5.0 mmol) in anhydrous Et₂O (6 mL).

  • Stir the reaction at -78 °C for 10 minutes, then warm to 0 °C and stir for 5 hours.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer (6 mL), methanol (6 mL), and 30% aqueous hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir until the phases are clear.

  • Separate the aqueous layer and extract it with Et₂O.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aldol adduct.

Quantitative Data from a Representative Aldol Reaction:

The following table summarizes the yields of the oxidative cleavage products (syn-α,β-dihydroxy esters) obtained from the aldol reaction of a silylated this compound 3,4-acetonide with various aldehydes, followed by oxidative cleavage.

AldehydeProductYield (%)
PropanalMethyl 2,3-dihydroxy-2-((S)-1-hydroxypropyl)pentanoate8a (60%)
IsobutyraldehydeMethyl 2,3-dihydroxy-2-((S)-1-hydroxy-2-methylpropyl)pentanoate8b (66%)
BenzaldehydeMethyl 2,3-dihydroxy-2-((R)-hydroxy(phenyl)methyl)pentanoate8c (74%)
p-ChlorobenzaldehydeMethyl 2-((R)-(4-chlorophenyl)(hydroxy)methyl)-2,3-dihydroxypentanoate8d (71%)

Data extracted from a study on stereoselective synthesis of syn-α,β-dihydroxy esters. The yields correspond to the O-formylated derivatives after oxidative cleavage.

Signaling Pathway of Goniothalamin, a Goniothalesdiol-Related Natural Product

Goniothalesdiol is a member of the styryl-lactone family of natural products. A closely related compound, goniothalamin, has been shown to induce apoptosis in cancer cells through a mitochondria-mediated pathway, which is often linked to endoplasmic reticulum (ER) stress. The following diagram illustrates the proposed signaling cascade.

Goniothalamin_Signaling_Pathway cluster_mito Mitochondrial Events Goniothalamin Goniothalamin ER_Stress Endoplasmic Reticulum Stress Goniothalamin->ER_Stress Mitochondrion Mitochondrion Goniothalamin->Mitochondrion JNK_Activation JNK Activation ER_Stress->JNK_Activation Bax_Bid Bax/Bid Activation JNK_Activation->Bax_Bid MMP_Loss Loss of Mitochondrial Membrane Potential Bax_Bid->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 1: Proposed signaling pathway for goniothalamin-induced apoptosis.

Pathway Description:

Goniothalamin is proposed to induce apoptosis through a mechanism involving endoplasmic reticulum (ER) stress, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[6] JNK activation can lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bid.[6] These proteins translocate to the mitochondria, leading to a loss of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.[6] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of caspase-9.[2] Caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[7]

Experimental Workflow for this compound Based Synthesis

The following diagram outlines a typical workflow for the synthesis of a complex molecule using this compound as a chiral starting material.

Synthesis_Workflow Start This compound Protection Protection of Hydroxyl Groups Start->Protection Aldol Stereoselective Aldol Reaction Protection->Aldol Intermediate Chiral Intermediate Aldol->Intermediate Modification Further Functional Group Manipulations Intermediate->Modification Cyclization Cyclization (if applicable) Modification->Cyclization Deprotection Deprotection Modification->Deprotection Cyclization->Deprotection Target Target Molecule (e.g., Natural Product) Purification Purification and Characterization Target->Purification Deprotection->Target

Figure 2: General workflow for synthesis using this compound.

Workflow Description:

The synthesis typically begins with the protection of the hydroxyl groups of this compound to ensure regioselectivity in subsequent reactions. The protected this compound then undergoes a key stereoselective aldol reaction to form a chiral intermediate with new stereocenters. This intermediate is then subjected to a series of functional group manipulations, which may include oxidations, reductions, and further carbon-carbon bond formations. If the target molecule is cyclic, a cyclization step is performed. Finally, deprotection of the hydroxyl groups and purification yield the final target molecule. Each step requires careful optimization of reaction conditions to achieve high yields and stereoselectivity.

References

Colorimetric Determination of D-Erythrulose Using the Phenol-Sulfuric Acid Method: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrulose, a naturally occurring ketotetrose, is a carbohydrate of significant interest in various fields, including cosmetics and metabolic research. Accurate quantification of this compound is crucial for quality control, formulation development, and understanding its biochemical roles. The phenol-sulfuric acid method is a robust and straightforward colorimetric assay for the determination of total carbohydrates. This application note provides a detailed protocol for the quantitative determination of this compound using a modified phenol-sulfuric acid method, specifically adapted for this ketotetrose, including a low-temperature variation for enhanced specificity.

Principle of the Method

The phenol-sulfuric acid method relies on the dehydration of carbohydrates by concentrated sulfuric acid to form furfural (B47365) or hydroxymethylfurfural. These aldehydes then react with phenol (B47542) to produce a colored product. In the case of this compound, a tetrose, the reaction yields a characteristic chromogen that can be quantified spectrophotometrically. The intensity of the color is directly proportional to the concentration of this compound in the sample. A specific adaptation of this method for this compound involves a low-temperature incubation to minimize interfering reactions and enhance the specificity for this particular sugar.[1]

Reagents and Materials

Reagent/MaterialSpecifications
This compound≥95% purity
PhenolReagent grade, crystalline
Sulfuric AcidConcentrated (95-98%), analytical grade
Deionized WaterHigh-purity, for solutions and blanks
SpectrophotometerCapable of measurement at 485 nm
Glass test tubesBorosilicate, 13x100 mm
PipettesCalibrated micropipettes and glass pipettes
Vortex mixer
Water bath or ice bathFor temperature control

Experimental Protocols

Protocol 1: Standard Phenol-Sulfuric Acid Method

This protocol is a general method for carbohydrate determination and can be applied to this compound.

1. Preparation of Reagents:

  • 5% (w/v) Phenol Solution: Dissolve 5 g of crystalline phenol in 100 mL of deionized water. Store in a brown bottle.

  • This compound Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of deionized water.

  • This compound Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations ranging from 10 to 100 µg/mL.

2. Assay Procedure:

  • Pipette 1.0 mL of each standard solution, sample solution, and a deionized water blank into separate glass test tubes.

  • Add 1.0 mL of 5% phenol solution to each tube and vortex briefly to mix.

  • Rapidly and carefully add 5.0 mL of concentrated sulfuric acid to each tube, directing the stream to the liquid surface to ensure rapid mixing and heat generation. Caution: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Allow the tubes to stand for 10 minutes at room temperature.

  • After 10 minutes, vortex the tubes again and then place them in a water bath at 25-30°C for 20 minutes to allow for color development.

  • Cool the tubes to room temperature.

  • Measure the absorbance of each solution at the optimal wavelength for this compound (determined to be approximately 485 nm) against the blank.

Protocol 2: Low-Temperature Phenol-Sulfuric Acid Method for this compound

This modified protocol is specifically for the microdetermination of this compound, offering a quantitative range of 20 to 400 nmol.[1]

1. Preparation of Reagents:

  • Follow the reagent preparation steps as outlined in Protocol 1.

2. Assay Procedure:

  • Pipette the desired volume of this compound standard or sample (containing 20 to 400 nmol of this compound) into a glass test tube. Adjust the final volume to 1.0 mL with deionized water. Prepare a blank with 1.0 mL of deionized water.

  • Add 1.0 mL of 5% phenol solution to each tube and mix.

  • Place the tubes in an ice bath to pre-cool.

  • Carefully and slowly add 5.0 mL of cold, concentrated sulfuric acid to each tube while keeping them in the ice bath. Mix gently.

  • Incubate the tubes at a controlled low temperature (e.g., 0-4°C) for a specified period (e.g., 30-60 minutes) for color development. The optimal incubation time should be determined empirically.

  • After incubation, allow the tubes to slowly come to room temperature.

  • Measure the absorbance at the optimal wavelength (approximately 485 nm) against the blank.

Data Presentation

Standard Curve for this compound Determination

A standard curve should be generated for each assay by plotting the absorbance values of the this compound standards against their corresponding concentrations. The concentration of this compound in unknown samples can then be determined by interpolating their absorbance values on this curve.

This compound Concentration (µg/mL)Absorbance at 485 nm (Example Data)
0 (Blank)0.000
100.112
200.225
400.450
600.675
800.900
1001.125

Note: The above absorbance values are for illustrative purposes only. Actual values may vary depending on experimental conditions.

Assay Performance Characteristics
ParameterValue
Optimal Wavelength (λmax)~485 nm
Linear Range10 - 100 µg/mL (Standard Method)
20 - 400 nmol (Low-Temperature Method)[1]
Correlation Coefficient (R²)> 0.99

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Phenol, H₂SO₄) add_phenol Add Phenol Solution prep_reagents->add_phenol prep_standards Prepare this compound Standards & Samples add_sample Pipette Sample/ Standard/Blank prep_standards->add_sample add_sample->add_phenol add_acid Add Sulfuric Acid add_phenol->add_acid incubation Incubate for Color Development add_acid->incubation measure_abs Measure Absorbance at 485 nm incubation->measure_abs plot_curve Plot Standard Curve measure_abs->plot_curve calc_conc Calculate Sample Concentration plot_curve->calc_conc

Caption: Experimental workflow for the colorimetric determination of this compound.

reaction_principle D_Erythrulose This compound Dehydration Dehydration Reaction D_Erythrulose->Dehydration Sulfuric_Acid Concentrated H₂SO₄ Sulfuric_Acid->Dehydration Furfural_Derivative Furfural Derivative Dehydration->Furfural_Derivative Condensation Condensation Reaction Furfural_Derivative->Condensation Phenol Phenol Phenol->Condensation Colored_Product Colored Product (Absorbance at 485 nm) Condensation->Colored_Product

Caption: Principle of the phenol-sulfuric acid reaction for this compound.

References

Application Note: High-Purity D-Erythrulose for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrulose, a naturally occurring ketotetrose sugar, is a valuable chiral building block in synthetic organic chemistry and a key component in various cosmetic and pharmaceutical formulations.[1][2] Its synthesis, often achieved through methods like the aldol (B89426) condensation of dihydroxyacetone and formaldehyde (B43269), results in a crude mixture containing unreacted starting materials, byproducts, and other impurities.[3] Effective purification is therefore a critical step to obtain this compound of high purity, essential for ensuring reproducibility in research and meeting stringent quality standards in commercial applications.

This document provides detailed protocols for the purification of synthetic this compound using two primary chromatographic techniques: Preparative High-Performance Liquid Chromatography (HPLC) and Silica (B1680970) Gel Column Chromatography. Additionally, a general protocol for purification via crystallization is included.

Data Presentation

The following tables summarize typical quantitative data associated with the purification of synthetic this compound using the described methods. These values are representative and may vary depending on the scale of the synthesis and the specific composition of the crude mixture.

Table 1: Preparative HPLC Purification of this compound

ParameterValue
Crude Sample Purity 40 - 60%
Final Purity ≥ 95%[1]
Typical Yield 70 - 85%
Throughput 100 - 500 mg per injection
Typical Run Time 20 - 30 minutes

Table 2: Silica Gel Column Chromatography Purification of this compound

ParameterValue
Crude Sample Purity 40 - 60%
Final Purity 85 - 95%
Typical Yield 50 - 70%
Silica to Crude Ratio (w/w) 30:1 to 50:1
Elution Time 2 - 4 hours

Experimental Protocols

Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly efficient method for obtaining high-purity this compound. The following protocol is based on analytical methods developed for erythrulose (B1219606) and related sugars and is scaled for preparative purposes.

Materials and Equipment:

  • Preparative HPLC system with a fraction collector

  • Amino-functionalized silica gel column (e.g., Lichrospher 5-NH2, 10 µm particle size, 250 mm x 20 mm)

  • Refractive Index (RI) detector

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • Crude synthetic this compound mixture

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 90:10 (v/v) ratio. Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • System Equilibration: Install the preparative amino column and equilibrate the system with the mobile phase at a flow rate of 10 mL/min until a stable baseline is achieved on the RI detector.

  • Sample Preparation: Dissolve the crude this compound mixture in the mobile phase to a concentration of 100-200 mg/mL. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Fraction Collection: Inject 1-5 mL of the prepared sample onto the column. Monitor the chromatogram and collect the fractions corresponding to the this compound peak. The retention time for this compound will need to be determined by a preliminary analytical injection of a small amount of the crude mixture or a standard if available.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC with the same mobile phase but on an analytical-scale amino column (e.g., 250 mm x 4.6 mm) at a flow rate of 1 mL/min.

  • Product Isolation: Pool the fractions with the desired purity (≥95%). Remove the mobile phase using a rotary evaporator under reduced pressure at a bath temperature of 40-50°C. The resulting purified this compound will be a viscous syrup or a solid. For a powdered product, lyophilization can be employed.

Protocol 2: Silica Gel Column Chromatography

Silica gel column chromatography is a cost-effective method for the purification of this compound, suitable for larger scale purifications where slightly lower purity is acceptable.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Ethyl acetate (B1210297) (EtOAc)

  • Ethanol (B145695) (EtOH)

  • Crude synthetic this compound mixture

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate)

  • Rotary evaporator

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column. Cover the plug with a thin layer of sand. Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 EtOAc:EtOH). Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a solvent system of lower polarity (e.g., 95:5 EtOAc:EtOH). Gradually increase the polarity of the eluent by increasing the proportion of ethanol (e.g., 90:10, 85:15 EtOAc:EtOH) to facilitate the elution of this compound.

  • Fraction Collection: Collect fractions of a consistent volume in test tubes.

  • TLC Analysis: Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 80:20 EtOAc:EtOH). Visualize the spots using a staining solution and heating.

  • Product Isolation: Combine the fractions containing pure this compound as determined by TLC analysis. Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Crystallization

Crystallization can be an effective final purification step to obtain highly pure, crystalline this compound, provided a suitable solvent system is identified.

Materials and Equipment:

  • Purified this compound (as a syrup or amorphous solid)

  • Suitable solvent (e.g., ethanol, isopropanol)

  • Anti-solvent (e.g., diethyl ether, hexane)

  • Crystallization dish or flask

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolution: Gently heat the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol) with stirring until it completely dissolves. The solution should be saturated or near-saturated.

  • Inducing Crystallization:

    • Cooling: Slowly cool the solution to room temperature, and then to 4°C in a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Anti-solvent addition: Alternatively, slowly add an anti-solvent (a solvent in which this compound is insoluble, e.g., diethyl ether) to the solution until turbidity is observed.

  • Crystal Growth: Cover the container and allow it to stand undisturbed for several hours to days to allow for crystal growth.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture or the anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthetic Stage cluster_purification Purification Stage cluster_analysis Analysis Stage dihydroxyacetone Dihydroxyacetone synthesis Aldol Condensation dihydroxyacetone->synthesis formaldehyde Formaldehyde formaldehyde->synthesis crude_product Crude this compound (Mixture) synthesis->crude_product purification_method Purification Method (HPLC or Column Chromatography) crude_product->purification_method pure_product Purified this compound (≥95% Purity) purification_method->pure_product crystallization Crystallization (Optional) pure_product->crystallization hplc_analysis HPLC Analysis pure_product->hplc_analysis crystalline_product Crystalline this compound crystallization->crystalline_product nmr_ms NMR / MS Analysis crystalline_product->nmr_ms HPLC_Purification_Workflow start Start prep_sample Prepare Crude Sample Solution start->prep_sample equilibrate Equilibrate Preparative HPLC System start->equilibrate inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation (Amino Column) inject->separate detect Detect with RI Detector separate->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end Purified this compound evaporate->end

References

Application Notes and Protocols for Utilizing D-Erythrulose in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a pivotal technique for elucidating the intricate network of biochemical reactions within a cell. By tracing the path of isotopically labeled substrates, researchers can quantify the rates (fluxes) of metabolic pathways. While glucose is the most common tracer, the use of other substrates can provide more targeted insights into specific metabolic routes. D-Erythrulose, a four-carbon ketose sugar, offers a unique advantage for probing the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical nexus for biosynthesis and redox homeostasis.

These application notes provide a comprehensive guide for employing isotopically labeled this compound in MFA to investigate cellular metabolism, particularly in the context of drug development and the study of metabolic diseases.

Principle of this compound-Based Metabolic Flux Analysis

The central tenet of using isotopically labeled this compound (e.g., ¹³C-D-Erythrulose) in MFA is to introduce a labeled carbon source that enters central carbon metabolism at a specific node. Upon cellular uptake, this compound is phosphorylated to this compound-4-phosphate, which is then converted to D-erythrose-4-phosphate (E4P), a key intermediate in the non-oxidative branch of the pentose phosphate pathway.[1] E4P, along with sedoheptulose-7-phosphate (S7P), serves as a substrate for the enzymes transketolase and transaldolase, which link the PPP with glycolysis.

By meticulously tracking the distribution of the ¹³C label from this compound into downstream metabolites such as other sugar phosphates, amino acids, and lactate, it is possible to:

  • Quantify the flux through the non-oxidative branch of the PPP: this compound provides a direct entry point, enabling a more accurate estimation of transketolase and transaldolase activities.[1]

  • Elucidate the interplay between the PPP and glycolysis: The scrambling of the ¹³C label reveals the extent of carbon shuffling between these interconnected pathways.

  • Investigate metabolic reprogramming in disease: Altered PPP flux is a hallmark of various diseases, including cancer. This compound-based MFA is a valuable tool for studying these metabolic shifts.

Data Presentation

The quantitative output of a this compound-based MFA experiment is a flux map, which details the rates of reactions in central carbon metabolism. The data is typically presented in tables that summarize the metabolic fluxes and their statistical uncertainties. Mass Isotopomer Distributions (MIDs) of key metabolites are also crucial for data validation and interpretation.

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key PPP and Glycolytic Intermediates after Labeling with [U-¹³C₄]this compound.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Erythrose-4-phosphate (E4P)0.050.050.100.100.70--
Fructose-6-phosphate (F6P)0.200.150.250.150.200.050.00
Ribose-5-phosphate (R5P)0.100.100.200.200.300.10-
Sedoheptulose-7-phosphate (S7P)0.150.100.200.150.250.100.05
3-Phosphoglycerate (3PG)0.400.300.250.05---
Lactate0.500.300.150.05---

Note: Data are hypothetical and for illustrative purposes. Actual MIDs will depend on the specific cell line, experimental conditions, and the position of the ¹³C label on this compound.

Table 2: Example of Relative Metabolic Fluxes Determined by ¹³C-D-Erythrulose Tracing.

ReactionRelative Flux (Normalized to this compound Uptake)
This compound Uptake100
Transketolase (forward)60 ± 5
Transketolase (reverse)15 ± 2
Transaldolase (forward)45 ± 4
Transaldolase (reverse)10 ± 1.5
Glycolysis (from F6P)85 ± 7
Oxidative PPP5 ± 1
Serine Biosynthesis (from 3PG)10 ± 2

Note: This table presents a simplified, hypothetical flux map. A comprehensive MFA would include a more extensive network of reactions.

Experimental Protocols

A successful MFA experiment using this compound requires meticulous attention to detail at each step, from cell culture to data analysis.

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Media Preparation: Prepare culture medium containing the desired concentration of ¹³C-labeled this compound. The concentration should be optimized for the specific cell line but is typically in the range of 1-10 mM. The standard carbon source (e.g., glucose) should be replaced with the labeled this compound.

  • Isotopic Labeling: Once cells reach the desired confluency (typically 70-80%), replace the standard medium with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time is critical and should be determined empirically for each cell line and experimental condition, but typically ranges from 6 to 24 hours.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting all enzymatic activity is crucial to preserve the in vivo metabolic state.

For Adherent Cells:

  • Media Removal: Aspirate the labeling medium.

  • Washing (Optional): Quickly wash the cells with ice-cold saline (0.9% NaCl) to remove extracellular metabolites.

  • Quenching: Immediately add liquid nitrogen to the culture plate to flash-freeze the cells.

  • Extraction: Place the frozen plate on dry ice. Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C). Use a cell scraper to collect the cell lysate into a pre-chilled microcentrifuge tube.

For Suspension Cells:

  • Harvesting: Quickly transfer the cell suspension to a pre-chilled centrifuge tube.

  • Quenching: Immediately add at least 5 volumes of ice-cold saline to rapidly lower the temperature.

  • Centrifugation: Pellet the cells by centrifuging at a low speed (e.g., 1000 x g) for a short duration (e.g., 1-2 minutes) at 4°C.

  • Flash-Freezing: Discard the supernatant and immediately flash-freeze the cell pellet in liquid nitrogen.

  • Extraction: Add pre-chilled extraction solvent to the frozen cell pellet and vortex vigorously.

Post-Extraction Processing:

  • Incubation: Incubate the lysate at -20°C for at least 20 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the lysate at high speed (>13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Storage: Store the metabolite extract at -80°C until analysis.

Protocol 3: Sample Analysis by Mass Spectrometry

The isotopic enrichment of metabolites is typically measured by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

GC-MS Analysis (for derivatized sugar phosphates):

  • Drying: Dry the metabolite extract completely using a vacuum concentrator.

  • Derivatization: Derivatize the dried sample to increase the volatility of the sugar phosphates. A common method is oximation followed by silylation.

    • Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate at 30°C for 90 minutes.

    • Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.

  • Injection: Inject the derivatized sample into the GC-MS.

  • Analysis: Operate the MS in either scan or selected ion monitoring (SIM) mode to acquire the mass spectra and determine the mass isotopomer distributions.

LC-MS/MS Analysis (for underivatized sugar phosphates):

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Chromatography: Separate the metabolites using a suitable LC column, such as a hydrophilic interaction liquid chromatography (HILIC) column, with a gradient elution.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode, as phosphate groups are readily deprotonated. Use a targeted approach like multiple reaction monitoring (MRM) for the expected m/z values of PPP intermediates to increase sensitivity and specificity.

Visualizations

Metabolic Pathway Diagram

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_aa Amino Acid Synthesis G6P Glucose-6-P F6P Fructose-6-P G6P->F6P SixPG 6-P-Gluconate G6P->SixPG Oxidative PPP GAP Glyceraldehyde-3-P F6P->GAP ThreePG 3-Phosphoglycerate GAP->ThreePG PYR Pyruvate ThreePG->PYR SER Serine ThreePG->SER LAC Lactate PYR->LAC ACCOA Acetyl-CoA PYR->ACCOA Ru5P Ribulose-5-P SixPG->Ru5P R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P R5P->GAP Transketolase X5P->GAP Transketolase S7P Sedoheptulose-7-P X5P->S7P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase E4P->F6P Transaldolase ARO_AA Aromatic AAs E4P->ARO_AA CIT Citrate ACCOA->CIT AKG α-Ketoglutarate CIT->AKG DEry This compound (¹³C-labeled) DEry->E4P Phosphorylation & Isomerization

Caption: Metabolic fate of this compound in central carbon metabolism.

Experimental Workflow Diagram

cluster_experiment Experimental Phase cluster_analysis Analytical Phase culture 1. Cell Culture labeling 2. Isotopic Labeling with ¹³C-D-Erythrulose culture->labeling quench 3. Quenching labeling->quench extract 4. Metabolite Extraction quench->extract ms 5. GC-MS or LC-MS/MS Analysis extract->ms data 6. Data Processing (MID Calculation) ms->data mfa 7. ¹³C-Metabolic Flux Analysis data->mfa flux_map 8. Flux Map Generation mfa->flux_map

Caption: General workflow for ¹³C-D-Erythrulose metabolic flux analysis.

Logical Relationship Diagram

cluster_inputs Inputs to MFA cluster_outputs Outputs of MFA MFA Metabolic Flux Analysis (MFA) fluxes Quantitative Metabolic Fluxes MFA->fluxes tracer Isotopically Labeled This compound mid Mass Isotopomer Distributions (MIDs) tracer->mid Leads to mid->MFA model Stoichiometric Metabolic Model model->MFA pathway_activity Pathway Activity (e.g., PPP, Glycolysis) fluxes->pathway_activity Inform reprogramming Metabolic Reprogramming Insights pathway_activity->reprogramming Reveals

Caption: Logical relationships in this compound-based MFA.

References

Application Notes and Protocols: Erythrulose in Aldolase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrulose, a four-carbon ketose sugar, is a molecule of interest in various biochemical applications. While aldolase (B8822740) enzymes are powerful tools for stereoselective carbon-carbon bond formation, comprehensive studies detailing the use of this compound as a direct substrate (either as an aldol (B89426) donor or acceptor) in enzymatic aldol reactions are not prominently available in peer-reviewed literature. Aldolases typically exhibit high specificity for their donor substrates, such as dihydroxyacetone phosphate (B84403) (DHAP), dihydroxyacetone (DHA), or pyruvate.

However, the synthesis of erythrulose (B1219606) isomers through aldolase-catalyzed reactions is well-documented. This application note will focus on a closely related and highly relevant process: the enzymatic synthesis of L-erythrulose. This process utilizes a promiscuous and engineered aldolase, D-fructose-6-phosphate aldolase (FSA), specifically the FSA A129S mutant, which demonstrates improved affinity for dihydroxyacetone.

This document provides detailed protocols for the synthesis of L-erythrulose from glycerol (B35011), a process that involves a multi-enzymatic cascade, including an aldolase-catalyzed step. Additionally, it explores the broader context of aldolase substrate promiscuity and the potential for engineering these enzymes for novel substrates like this compound.

Part 1: Multi-Enzymatic Cascade for L-Erythrulose Synthesis

This section details a four-enzyme cascade that converts glycerol to L-erythrulose. The final step is an aldol condensation reaction catalyzed by a mutant of D-fructose-6-phosphate aldolase (FSA A129S).

Signaling Pathway and Logical Relationships

The synthesis of L-erythrulose from glycerol is achieved through a carefully designed multi-enzymatic cascade. This pathway is engineered to overcome product inhibition and to efficiently regenerate necessary cofactors. The process begins with the oxidation of glycerol to dihydroxyacetone (DHA), which then serves as the donor substrate for the aldolase.

L_Erythrulose_Synthesis_Pathway Glycerol Glycerol DHA Dihydroxyacetone (DHA) Glycerol->DHA GDH L_Erythrulose L-Erythrulose DHA->L_Erythrulose FSA A129S Formaldehyde (B43269) Formaldehyde Formaldehyde->L_Erythrulose GDH Glycerol Dehydrogenase (GDH) NADH NADH GDH->NADH FSA FSA A129S (Aldolase) NAD NAD+ NAD->GDH NOX NADH Oxidase (NOX) NADH->NOX NOX->NAD Cofactor Regeneration H2O2 H₂O₂ NOX->H2O2 O2 O₂ O2->NOX H2O H₂O Catalase Catalase H2O2->Catalase Catalase->O2 Catalase->H2O

Multi-enzymatic cascade for L-erythrulose synthesis.
Experimental Protocols

1. Expression and Purification of Enzymes

This protocol describes the expression and purification of the enzymes required for the cascade synthesis of L-erythrulose.

  • Enzymes:

    • Glycerol Dehydrogenase (GDH)

    • NADH Oxidase (NOX)

    • D-fructose-6-phosphate aldolase mutant (FSA A129S)

    • Catalase

  • Expression System: E. coli BL21(DE3) cells transformed with plasmids containing the respective enzyme genes with a His6-tag.

  • Protocol:

    • Culture: Grow transformed E. coli cells at 37°C in Terrific Broth (TB) medium containing the appropriate antibiotic to an optical density at 600 nm (OD600) of 0.6.

    • Induction: Induce protein expression by adding 1.0 mM IPTG and incubating overnight at 16°C.

    • Cell Lysis: Harvest cells by centrifugation, resuspend in lysis buffer (e.g., 1X PBS, pH 7.4, with 1 mM MgSO₄), and lyse by sonication.

    • Purification:

      • Clarify the lysate by centrifugation.

      • Load the supernatant onto a Co²⁺-NTA-agarose column pre-equilibrated with binding buffer.

      • Wash the column to remove unbound proteins.

      • Elute the His-tagged proteins with elution buffer (binding buffer with 250 mM imidazole).

    • Buffer Exchange: Exchange the buffer of the purified protein solution to a suitable reaction buffer (e.g., 25 mM triethanolamine (B1662121) (TEA), pH 7.0, with 1 mM MgSO₄) using a desalting column.

    • Quantification and Storage: Determine protein concentration and store the purified enzymes at 4°C until use.

2. L-Erythrulose Synthesis from Dihydroxyacetone (DHA) and Formaldehyde

This protocol details the specific aldolase-catalyzed reaction step.

  • Materials:

    • Purified FSA A129S

    • Dihydroxyacetone (DHA)

    • Formaldehyde

    • Triethanolamine (TEA) buffer (25 mM, pH 7.0) containing 1 mM MgSO₄ and 0.1 mM thiamine (B1217682) pyrophosphate (TPP).

  • Protocol:

    • Reaction Setup: In a reaction vessel, combine DHA and formaldehyde in TEA buffer.

    • Enzyme Addition: Initiate the reaction by adding the purified FSA A129S enzyme.

    • Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 900 rpm).

    • Monitoring: Monitor the reaction progress by taking aliquots at various time points and analyzing them by HPLC.

    • Termination: Terminate the reaction by heat inactivation (e.g., 98°C for 3 minutes) followed by centrifugation to remove the precipitated enzyme.

Data Presentation

The following table summarizes the quantitative data for the FSA A129S-catalyzed synthesis of L-erythrulose from commercial DHA and formaldehyde.[1]

Reaction Time (hours)L-Erythrulose Yield (%) in 0% THFL-Erythrulose Yield (%) in 10% THFL-Erythrulose Yield (%) in 20% THF
< 1 minute18179
1879592
2959998

Experimental Workflow Diagram

L_Erythrulose_Synthesis_Workflow cluster_prep Enzyme Preparation cluster_reaction Aldolase Reaction cluster_analysis Analysis Culture Cell Culture Induction Protein Induction Culture->Induction Lysis Cell Lysis Induction->Lysis Purification Purification Lysis->Purification Buffer_Exchange Buffer Exchange Purification->Buffer_Exchange Enzyme_Addition Add FSA A129S Buffer_Exchange->Enzyme_Addition Reaction_Setup Reaction Setup (DHA, Formaldehyde, Buffer) Reaction_Setup->Enzyme_Addition Incubation Incubation (30°C, shaking) Enzyme_Addition->Incubation Monitoring Reaction Monitoring (HPLC) Incubation->Monitoring Termination Reaction Termination (Heat Inactivation) Monitoring->Termination Analysis Product Analysis Termination->Analysis

Workflow for L-erythrulose synthesis using FSA A129S.

Part 2: Aldolase Substrate Promiscuity and Future Perspectives

While this compound is not a commonly reported substrate for aldolases, the field of protein engineering offers promising avenues for expanding the substrate scope of these versatile enzymes.

Substrate Promiscuity of D-fructose-6-phosphate Aldolase (FSA)

Wild-type FSA from E. coli is known to accept dihydroxyacetone (DHA) and hydroxyacetone (B41140) (HA) as donor substrates.[2][3] However, its activity with larger or structurally different ketones is limited. Through minimalist protein engineering, such as single or double mutations in the active site, the substrate promiscuity of FSA has been significantly expanded.[4][5] For instance, replacing bulky residues like leucine (B10760876) with smaller ones like alanine (B10760859) can create more space in the substrate-binding pocket, allowing the enzyme to accommodate larger non-natural substrates.[4][5][6]

Potential for Engineering Aldolases for this compound

The successful engineering of FSA to accept a wider range of donor substrates suggests that it may be possible to engineer an aldolase to utilize this compound.[7][8] This could be approached in two ways:

  • This compound as a Donor: As a ketose, this compound could potentially act as an aldol donor. Directed evolution or rational design could be employed to create FSA variants with a binding pocket that can accommodate this compound and facilitate the formation of the necessary enamine intermediate.

  • This compound as an Acceptor: While less likely for a ketose, it is conceivable that an engineered aldolase could catalyze the addition of a donor molecule (like DHA) to the carbonyl group of this compound.

Future research in this area would likely involve computational modeling to predict beneficial mutations, followed by site-directed mutagenesis and high-throughput screening to identify active variants.

Conclusion

Although there is a lack of established protocols for the direct use of this compound as a substrate in aldolase-catalyzed reactions, the synthesis of its isomer, L-erythrulose, via an engineered aldolase is a robust and well-characterized process. The multi-enzymatic cascade presented here provides a detailed framework for the production of L-erythrulose from simple starting materials. Furthermore, the advancements in protein engineering and the demonstrated substrate promiscuity of enzymes like D-fructose-6-phosphate aldolase offer a promising outlook for the future development of novel biocatalysts capable of utilizing this compound and other non-natural substrates for the synthesis of complex chiral molecules.

References

Application of D-Erythrulose in the Synthesis of Rare Sugars: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrulose, a four-carbon ketose, serves as a valuable and versatile starting material in the chemo-enzymatic synthesis of various rare sugars. Its strategic application, particularly in enzymatic reactions, allows for the stereoselective production of valuable tetroses like D-erythrose and D-threose. These rare sugars are crucial chiral building blocks for the synthesis of complex carbohydrates, nucleoside analogs with antiviral and anticancer properties, and other bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of rare sugars utilizing this compound, focusing on enzymatic isomerization and epimerization strategies.

Application Notes

This compound is primarily utilized as a substrate for isomerase enzymes to produce the corresponding aldotetroses. A key application involves the enzymatic conversion of a mixture containing this compound to produce D-erythrose and D-threose. This is often achieved through a two-step enzymatic process that begins with the epimerization of the more readily available L-erythrulose (B118282) to a racemic mixture of D- and L-erythrulose. Subsequently, specific isomerases can act on the this compound in the mixture to yield the desired rare aldose.[1][2]

The enzymatic approach offers significant advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and the avoidance of hazardous reagents and byproducts.[3] This makes the use of this compound in enzymatic pathways a cornerstone of green chemistry principles in rare sugar production.

Data Presentation

The following table summarizes the quantitative data for the enzymatic synthesis of rare sugars from an erythrulose (B1219606) mixture.

Starting MaterialEnzymeProductConversion Rate (%)Reference
L-ErythruloseD-tagatose 3-epimerase (Pseudomonas cichorii ST-24)D,L-Erythrulose~50%[1]
D,L-ErythruloseD-arabinose isomerase (Klebsiella pneumoniae 40bXX)D-Threose9.35%[1]
D,L-ErythruloseL-rhamnose isomerase (Pseudomonas stutzeri LL172)D-Erythrose12.9%[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of D-Erythrose from a D,L-Erythrulose Mixture

This protocol describes the isomerization of this compound to D-Erythrose using L-rhamnose isomerase. The starting material is a mixture of D- and L-erythrulose, which can be obtained by the epimerization of L-erythrulose.

Objective: To synthesize D-Erythrose from this compound.

Materials:

  • D,L-Erythrulose mixture

  • Recombinant L-rhamnose isomerase from Pseudomonas stutzeri

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Manganese chloride (MnCl₂) solution (10 mM)

  • Heating block or water bath

  • Reaction tubes

  • Enzyme quenching solution (e.g., 0.1 M HCl or heat)

  • HPLC system with a refractive index (RI) detector[2]

  • Amino-based HPLC column

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM MnCl₂, and 100 mM D,L-Erythrulose.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding purified L-rhamnose isomerase to a final concentration of 10 µg/mL.

  • Incubation: Incubate the reaction at 37°C for 24 hours with gentle agitation.

  • Reaction Termination: Terminate the reaction by either adding an equal volume of 0.1 M HCl or by heating the mixture to 95°C for 5 minutes.

  • Analysis: Analyze the formation of D-Erythrose using HPLC as described in Protocol 3.

Protocol 2: Enzymatic Synthesis of D-Threose from a D,L-Erythrulose Mixture

This protocol details the isomerization of this compound to D-Threose using D-arabinose isomerase.

Objective: To synthesize D-Threose from this compound.

Materials:

  • D,L-Erythrulose mixture

  • Recombinant D-arabinose isomerase from Klebsiella pneumoniae[1]

  • Appropriate buffer system (e.g., Tris-HCl or phosphate (B84403) buffer)

  • Metal ion cofactor if required by the specific enzyme

  • Heating block or water bath

  • Reaction tubes

  • Enzyme quenching solution

  • HPLC system with RI detector

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the D,L-Erythrulose mixture in a suitable buffer. The optimal pH and buffer composition should be determined based on the specific characteristics of the D-arabinose isomerase used.

  • Enzyme Addition: Add the purified D-arabinose isomerase to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40°C) for a sufficient duration (e.g., 12-24 hours).

  • Reaction Termination: Stop the reaction by heat inactivation or the addition of an acid.

  • Analysis: Quantify the production of D-Threose using HPLC (see Protocol 3 for a general method, column and mobile phase may need optimization for threose separation).

Protocol 3: HPLC Analysis of Tetrose Sugars

Objective: To quantify the concentration of D-Erythrose and other tetroses in a reaction mixture.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector.[2]

  • Amino-based column (e.g., Shodex HILICpak VG-50 4E or Lichrospher 5-NH2).[2]

  • Mobile phase: Acetonitrile/Water (e.g., 75:25 or 90:10, v/v).[2]

  • Standards for this compound, D-Erythrose, and D-Threose.

Procedure:

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Setup:

    • Mobile Phase: Acetonitrile:water (e.g., 90:10, v/v)[2]

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 30°C[2]

    • Detector Temperature: 35°C[2]

  • Injection: Inject the prepared sample and standards onto the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to D-Erythrose and other sugars by comparing their retention times and peak areas with those of the standards.

Mandatory Visualizations

Enzymatic_Synthesis_of_Rare_Tetroses cluster_step1 Step 1: Epimerization cluster_step2 Step 2: Isomerization L_Erythrulose L-Erythrulose DL_Erythrulose D,L-Erythrulose Mixture L_Erythrulose->DL_Erythrulose D-tagatose 3-epimerase D_Erythrose D-Erythrose (Rare Sugar) DL_Erythrulose->D_Erythrose L-rhamnose isomerase D_Threose D-Threose (Rare Sugar) DL_Erythrulose->D_Threose D-arabinose isomerase

Caption: Enzymatic conversion of L-Erythrulose to rare tetroses.

Experimental_Workflow_DErythrose_Synthesis start Start: D,L-Erythrulose Mixture reaction_prep Prepare Reaction Mixture (Buffer, Cofactors) start->reaction_prep enzyme_add Add Isomerase (L-rhamnose or D-arabinose) reaction_prep->enzyme_add incubation Incubate at Optimal Temperature and Time enzyme_add->incubation termination Terminate Reaction (Heat or Acid) incubation->termination analysis HPLC Analysis termination->analysis end End: Purified Rare Sugar analysis->end

Caption: General experimental workflow for rare sugar synthesis.

References

Application Notes and Protocols for the GC-MS Analysis of D-Erythrulose Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of highly polar and non-volatile molecules such as D-erythrulose by GC-MS is not feasible.[1] To overcome this limitation, a chemical derivatization process is employed to convert the sugar into a more volatile and thermally stable compound that is amenable to GC-MS analysis.[1]

The most common and effective derivatization method for sugars is a two-step process involving methoximation followed by silylation.[1][2][3] Methoximation protects the ketone functional group of this compound, preventing the formation of multiple isomers during the subsequent silylation step.[1][4][5] Silylation then replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, which significantly increases the volatility of the molecule.[4][5] This application note provides a detailed protocol for the derivatization of this compound and its subsequent analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Pyridine (B92270) (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Internal Standard (e.g., Sorbitol)

  • Sample vials (2 mL) with screw caps (B75204) and septa

  • Heating block or incubator

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Standard and Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like pyridine at a concentration of 1 mg/mL.[1] From this stock solution, prepare a series of calibration standards by serial dilution.[1]

  • Sample Preparation: For biological samples, an extraction step is necessary to isolate the metabolites. A common method involves protein precipitation with a solvent like methanol, followed by centrifugation to remove the precipitated proteins. The supernatant containing the metabolites is then dried down, typically under a stream of nitrogen or by lyophilization, before derivatization.

Derivatization Procedure: Methoximation followed by Silylation

This two-step procedure is crucial for preparing this compound for GC-MS analysis.

Step 1: Methoximation

  • To the dried sample or standard residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[6]

  • Vortex the mixture vigorously to ensure complete dissolution.

  • Incubate the mixture at 60°C for 45 minutes.[6] This reaction converts the ketone group of this compound into its methoxime derivative, which prevents the formation of multiple tautomeric forms.[4][5]

Step 2: Silylation

  • After the methoximation reaction, add 80 µL of MSTFA with 1% TMCS to the sample vial.[2]

  • Vortex the mixture again.

  • Incubate the mixture at 60°C for 30 minutes.[5] This step replaces the active hydrogens on the hydroxyl groups with TMS groups, increasing the volatility of the derivative.[4][5]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.[1] If the concentration is high, the sample can be diluted with hexane.[1]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized sugars. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature240 °C[7]
Carrier GasHelium
Flow Rate1 mL/min
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 min, ramp to 300°C at 5°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C[8]
Transfer Line Temperature250 °C[8]
Scan ModeFull scan (m/z 50-600) or Selected Ion Monitoring (SIM) for targeted quantification.[1]

Data Presentation

The derivatization of this compound results in the formation of its methoxime-trimethylsilyl (MeOx-TMS) derivative. Due to the formation of syn and anti isomers during methoximation, two chromatographic peaks may be observed for this compound.[1] The mass spectrum of the derivatized this compound will exhibit characteristic fragment ions that can be used for its identification and quantification. The ion at m/z 73 is a characteristic fragment of a trimethylsilyl group.[1]

ParameterTypical ValueReference
Linearity (R²)> 0.99[8]
Limit of Detection (LOD)0.6–2.7 µg/mL[8]
Limit of Quantification (LOQ)3.1–13.3 µg/mL[8]

Note: The values presented are for a range of monosaccharides and should be experimentally determined for this compound for accurate quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound after derivatization.

D_Erythrulose_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Standard or Sample extract Extraction (for biological samples) start->extract Biological Sample dry Drying start->dry Standard extract->dry methoximation Methoximation (Methoxyamine HCl in Pyridine, 60°C, 45 min) dry->methoximation silylation Silylation (MSTFA + 1% TMCS, 60°C, 30 min) methoximation->silylation gcms GC-MS Analysis silylation->gcms data Data Acquisition and Processing gcms->data Derivatization_Pathway D_Erythrulose This compound (Ketone + Hydroxyls) Methoxime_Derivative Methoxime Derivative (Protected Ketone) D_Erythrulose->Methoxime_Derivative + Methoxyamine HCl TMS_Derivative TMS-Methoxime Derivative (Volatile) Methoxime_Derivative->TMS_Derivative + MSTFA

References

Application Notes & Protocols for Large-Scale Production of D-Erythrulose

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the large-scale production of D-Erythrulose, a natural keto-sugar utilized in the cosmetics industry.[1][2][3] The process employs a robust two-stage strategy: first, the high-titer biotechnological production of L-Erythrulose (B118282) from meso-erythritol using whole-cell fermentation with Gluconobacter species, followed by enzymatic epimerization to yield the desired this compound stereoisomer. This guide is intended for researchers, scientists, and professionals in process development and manufacturing.

Principle and Overall Strategy

The production of this compound is achieved through a sequential biotransformation and enzymatic conversion process.

  • Fermentative Biotransformation: Gluconobacter species, obligate aerobic bacteria known for incomplete oxidation of sugars and polyols, are used as whole-cell biocatalysts.[4][5][6] Specifically, membrane-bound dehydrogenases of Gluconobacter oxydans or Gluconobacter frateurii catalyze the highly efficient oxidation of the polyol meso-erythritol into L-Erythrulose.[7][8][9]

  • Enzymatic Epimerization: The resulting L-Erythrulose is then converted to a racemic mixture of D- and L-Erythrulose through an epimerization reaction. This can be catalyzed by an enzyme such as D-tagatose 3-epimerase, which has been shown to convert approximately 50% of L-Erythrulose to this compound.[10] Subsequent purification steps are required to isolate the D-isomer.

G Overall Production Pathway for this compound cluster_0 Stage 1: Fermentation cluster_1 Stage 2: Enzymatic Conversion a Meso-erythritol (Substrate) b L-Erythrulose a->b Gluconobacter oxydans (Whole-cell biocatalyst) d L-Erythrulose b->d Purification & Transfer c This compound (Final Product) d->c D-tagatose 3-epimerase

Figure 1: Logical workflow for the two-stage production of this compound.

Microbial Strain and Media

2.1 Recommended Strain:

  • Gluconobacter oxydans (e.g., 621HΔupp BP.8) or Gluconobacter frateurii (e.g., IFO 3254) are highly effective for the biotransformation.[7][8][9]

2.2 Media Composition:

ComponentInoculum Medium (g/L)Production Medium (g/L)
D-Mannitol50.0-
Yeast Extract5.05.0 - 10.0
Peptone3.0-
KH₂PO₄1.01.0
MgSO₄·7H₂O0.20.2
meso-Erythritol-100.0 - 250.0 (Initial)
Antifoam AgentAs neededAs needed
pH 5.0 - 6.05.0 - 6.0
Sterilization 121°C, 20 min121°C, 20 min

Note: meso-Erythritol for the production phase can be sterilized separately and added aseptically or fed continuously.

Experimental Protocols

Protocol 3.1: Inoculum Preparation
  • Strain Revival: Aseptically transfer a cryopreserved vial of G. oxydans to 50 mL of sterile Inoculum Medium in a 250 mL baffled shake flask.

  • Incubation: Incubate at 30°C with agitation at 170-200 rpm for 24-48 hours, or until the optical density at 600 nm (OD₆₀₀) reaches approximately 1.5-2.0.

  • Seed Bioreactor: Use this culture to inoculate a seed bioreactor containing the same medium, representing 5-10% of the final production bioreactor volume. Cultivate under controlled conditions (pH 5.5, 30°C, adequate aeration) for another 24 hours.

Protocol 3.2: Large-Scale Fed-Batch Fermentation

This protocol outlines the production of L-Erythrulose in a stirred-tank bioreactor.

  • Bioreactor Setup: Prepare a sterilized production-scale bioreactor with the initial Production Medium. Calibrate pH and dissolved oxygen (DO) probes.

  • Inoculation: Aseptically transfer the seed culture to the production bioreactor to achieve an initial inoculum size of 5-10% (v/v).

  • Fermentation Conditions: Maintain the following parameters throughout the fermentation run.

ParameterSetpoint / RangeNotes
Temperature30 - 32°CG. oxydans is mesophilic.[6]
pH5.0 - 6.0Control using automated addition of NaOH or H₂SO₄.[11]
Dissolved Oxygen (DO)> 20% saturationMaintain via a cascade of agitation (300-500 rpm) and aeration (1.0-1.5 vvm). This is a strictly aerobic process.[4][11]
Substrate (meso-Erythritol)150 - 250 g/LStart with an initial concentration and feed a concentrated solution to maintain levels and avoid substrate inhibition.[7][12]
Fermentation Time24 - 48 hoursMonitor substrate consumption and product formation via HPLC analysis.[9][13]
  • Fed-Batch Strategy: Continuously or intermittently feed a concentrated, sterile solution of meso-erythritol to the bioreactor to maintain a high cell density and productivity, while avoiding potential substrate inhibition.[7][11]

  • Monitoring: Regularly draw samples to measure cell density (OD₆₀₀), substrate and product concentrations (HPLC), and pH.

  • Harvest: Once substrate conversion is >98%, cool the bioreactor to 4-8°C to stop metabolic activity before proceeding to downstream processing.

Figure 2: Workflow for the fed-batch fermentation of L-Erythrulose.

Protocol 3.3: Downstream Processing of L-Erythrulose
  • Solid-Liquid Separation: Remove G. oxydans biomass from the fermentation broth. This is a critical first step in purification.[14][15]

    • Method: Use continuous centrifugation (e.g., 8,000 x g for 20 min) or microfiltration/cross-flow filtration for large volumes.

  • Concentration: Reduce the volume of the cell-free supernatant to decrease the burden on subsequent purification steps.[14]

    • Method: Use vacuum evaporation at a low temperature (<50°C) to prevent product degradation.

  • Purification: Isolate L-Erythrulose from residual media components, salts, and byproducts.

    • Method: Employ ion-exchange column chromatography (e.g., Dowex 50W-X2, Ca²⁺ form) to separate the non-ionic erythrulose (B1219606) from charged impurities.[9] Elute with deionized water and collect fractions.

  • Final Formulation: Pool the pure fractions, concentrate if necessary, and perform sterile filtration (0.22 µm filter). The product can be stored as a concentrated syrup at 4-8°C.[16]

Protocol 3.4: Enzymatic Conversion to this compound
  • Reaction Setup: In a temperature-controlled vessel, dissolve the purified L-Erythrulose in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme Addition: Add D-tagatose 3-epimerase to the solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 50-60°C) for several hours.[10]

  • Monitoring: Track the conversion of L-Erythrulose to this compound using HPLC with a chiral column to separate the enantiomers. The reaction reaches equilibrium when approximately 50% of the L-erythrulose is converted.[10]

  • Enzyme Removal & Purification: Once equilibrium is reached, stop the reaction by heat inactivation or ultrafiltration to remove the enzyme. The resulting D,L-Erythrulose mixture will require further chiral chromatography to isolate pure this compound.

Protocol 3.5: Analytical Quantification
  • Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification.[10][17]

  • Column: Use an amino-group-bound polymer column or a specific carbohydrate analysis column.

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 80:20 v/v) is typically effective.[17]

  • Detector: A Refractive Index (RI) detector is commonly used for sugar analysis.

  • Quantification: Create a standard curve using a certified this compound standard to determine the concentration in unknown samples.

Summary of Performance Data

The following table summarizes key quantitative data reported for the production of L-Erythrulose using Gluconobacter species. These values serve as a benchmark for process optimization.

StrainFermentation ModeTiter (g/L)Yield (% w/w)Space-Time Yield (g/L/h)Reference
G. oxydans 621HΔupp BP.8Batch (Resting Cells)2429910.0[7][8]
G. oxydans 621HΔupp BP.8Continuous (Cell Retention)549927.0[7][8]
G. frateurii IFO 3254Batch (Washed Cells)~98 (from 100 g/L substrate)98~2.04[9][13]
Not SpecifiedFed-Batch (Optimized DO)207.9946.50[13]

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions, equipment, and microbial strain characteristics. All operations should be performed under appropriate aseptic conditions by trained personnel.

References

Application Notes and Protocols for Continuous D-Erythrulose Synthesis via Enzyme Immobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrulose, a natural ketotetrose sugar, is a valuable chiral building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its production through traditional chemical methods often involves harsh conditions, low yields, and the formation of unwanted byproducts. Enzymatic synthesis offers a green and highly specific alternative. This document provides detailed application notes and protocols for the continuous synthesis of this compound using immobilized enzymes, a strategy that enhances enzyme stability, allows for continuous operation, and simplifies product purification. Two primary enzymatic pathways are detailed: a transketolase-based route and a multi-enzyme cascade featuring an aldolase (B8822740).

Enzymatic Pathways for this compound Synthesis

Two principal biocatalytic routes for the synthesis of this compound have been established, each with its own set of advantages.

Pathway 1: Transketolase-Catalyzed Synthesis

This pathway utilizes a transketolase (TK) to catalyze the transfer of a two-carbon ketol group from a donor substrate, such as hydroxypyruvate (HPA), to an acceptor aldehyde, glycolaldehyde (B1209225) (GA), yielding L-Erythrulose. In some variations, a multi-enzyme system involving D-amino acid oxidase (DAAO) and catalase (CAT) is used to generate HPA in situ from D-serine.

Pathway 2: Aldolase-Catalyzed Multi-Enzyme Cascade

This pathway employs a D-fructose-6-phosphate aldolase (FSA) to catalyze the aldol (B89426) condensation of dihydroxyacetone (DHA) and formaldehyde. A multi-enzyme cascade can be established to produce DHA from glycerol (B35011) using glycerol dehydrogenase (GDH), with an integrated cofactor regeneration system employing NADH oxidase (NOX) and catalase (CAT).

Data Presentation: Performance of Immobilized Enzymes

The choice of immobilization strategy and support material significantly impacts the performance of the biocatalyst. The following tables summarize key quantitative data for the enzymes involved in this compound synthesis.

Table 1: Immobilized Transketolase (TK) and Supporting Enzymes for L-Erythrulose Synthesis

Enzyme SystemSupport MaterialImmobilization MethodEnzyme LoadingRetained ActivityReusabilityL-Erythrulose TiterReference
TK from Geobacillus stearothermophilus (TKgst)Silica (B1680970) monolithic pelletsCovalent Bonding6 mg/g supportHigh>5 cycles with high stability-[1]
D-amino acid oxidase from Rhodotorula gracilis (DAAORg) & Catalase (CAT)Silica monolithic pelletsCovalent Co-immobilization2 mg DAAORg, 4 mg CAT/g supportHigh>5 cycles with high stability-[1]
Co-immobilized [DAAO+CAT][TK]Silica monolithic pelletsCovalent Bonding--Same level of formation after 2 cycles30.7 mM[1]
Co-immobilized [DAAO+CAT+TK]Silica monolithic pelletsCovalent Bonding--Loss of activity after 2nd cycle29.1 mM[1]

Table 2: Immobilized Fructose-6-Phosphate (B1210287) Aldolase (FSA) for Aldol Condensation

EnzymeSupport MaterialImmobilization MethodEnzyme LoadingRetained ActivityReusabilityReference
FSA A129S mutantGlyoxal-agaroseCovalent Bonding-53.9%Up to 6 cycles[2]
FSA A129S mutantCobalt-chelated agarose (B213101) (Co-IDA)Affinity Binding-93.8%Lower operational stability than glyoxal-agarose[2]
FSA A129S mutantAmino-functionalized agarose (MANA-agarose)Covalent Bonding-89.7%Lower operational stability than glyoxal-agarose[2]
FSA A129S mutantMagnetic nanoparticle clusters (mNC)Covalent Bonding-29.0%Low operational stability[2]
FSALayered double hydroxide (B78521) (LDH)In situ coprecipitation1 g/g LDHComparable to free FSASeveral times without notable loss of activity[3]

Experimental Protocols

Protocol 1: Covalent Immobilization of Transketolase, DAAO, and Catalase on Silica Monolithic Pellets

This protocol is adapted from the co-immobilization strategy for L-Erythrulose synthesis.[1]

Materials:

Procedure:

  • Support Functionalization:

    • Activate the silica monolithic pellets by treating them with a 5% (v/v) solution of APTES in acetone (B3395972) for 24 hours at room temperature.

    • Wash the pellets thoroughly with acetone and then with distilled water to remove excess APTES.

    • Dry the amino-functionalized pellets at 60°C.

  • Activation with Glutaraldehyde:

    • Suspend the amino-functionalized pellets in a 2.5% (v/v) glutaraldehyde solution in phosphate buffer (pH 7.0) for 2 hours at room temperature with gentle shaking.

    • Wash the activated pellets extensively with phosphate buffer to remove unbound glutaraldehyde.

  • Enzyme Immobilization:

    • For co-immobilization of DAAO and CAT: Prepare a solution containing DAAORg (e.g., 2 mg/mL) and CAT (e.g., 4 mg/mL) in phosphate buffer (pH 7.0).

    • For separate immobilization of TK: Prepare a solution of TKgst (e.g., 6 mg/mL) in phosphate buffer (pH 7.0) containing ThDP (0.1 mM) and MgCl₂ (1 mM).

    • Add the activated silica pellets to the enzyme solutions (a typical ratio is 1 g of support per 10 mL of enzyme solution).

    • Incubate for 24 hours at 4°C with gentle agitation.

    • To stabilize the Schiff bases formed, add NaBH₄ to a final concentration of 1 mg/mL and incubate for 30 minutes at 4°C.

    • Wash the immobilized enzyme pellets with phosphate buffer to remove unbound enzyme. Store at 4°C.

Protocol 2: Immobilization of Fructose-6-Phosphate Aldolase (FSA) on Glyoxal-Agarose Beads

This protocol is based on the successful immobilization of a mutant FSA for the synthesis of a D-fagomine precursor, which involves a similar aldol addition.[2]

Materials:

  • Glyoxal-agarose beads

  • Sodium phosphate buffer (50 mM, pH 8.0)

  • Purified FSA (e.g., A129S mutant)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Enzyme Preparation:

    • Prepare a solution of purified FSA in 50 mM sodium phosphate buffer (pH 8.0). The concentration will depend on the desired enzyme loading.

  • Immobilization:

    • Suspend the glyoxal-agarose beads in the FSA solution (e.g., 1 g of beads per 10 mL of enzyme solution).

    • Incubate the suspension at 25°C with gentle agitation for a specified time (e.g., 3 hours, optimization may be required).

    • After incubation, add NaBH₄ to a final concentration of 1 mg/mL to reduce the formed Schiff bases to stable secondary amino bonds. Incubate for 30 minutes at 25°C.

    • Wash the immobilized FSA-glyoxal-agarose beads thoroughly with the phosphate buffer to remove any unbound enzyme.

    • Store the immobilized enzyme at 4°C.

Protocols for Continuous this compound Synthesis

Protocol 3: Continuous L-Erythrulose Synthesis in a Basket Reactor

This protocol utilizes the co-immobilized [DAAO+CAT][TK] system.[1]

Reactor Setup:

  • A temperature-controlled basket-type reactor.

  • The basket should be made of a mesh material that retains the immobilized enzyme pellets but allows for free flow of the reaction medium.

  • A pH-stat system for automatic pH control.

  • An oxygen supply for the DAAO reaction.

  • A peristaltic pump for continuous feeding of substrates and removal of the product stream.

Operational Parameters:

  • Reaction Medium: 50 mM D-serine, 50 mM Glycolaldehyde, 0.1 mM ThDP, 1 mM MgCl₂ in water.

  • pH: 7.0, maintained with 0.1 M HCl.

  • Temperature: 30°C.

  • Agitation: 400 rpm.

  • Oxygenation: Bubble oxygen into the reactor at 10 mL/min.

  • Flow Rate: The flow rate should be optimized to achieve the desired conversion and productivity. A starting point could be a residence time of several hours.

Procedure:

  • Load the basket with the immobilized [DAAO+CAT] and [TK] pellets.

  • Fill the reactor with the reaction medium.

  • Set the temperature, agitation, and pH control.

  • Start the oxygen supply.

  • Begin the continuous feed of the substrate solution and the withdrawal of the product stream at the desired flow rate.

  • Monitor the concentration of L-Erythrulose in the effluent using HPLC.

Protocol 4: Continuous this compound Synthesis in a Packed-Bed Reactor

This protocol is designed for the FSA-catalyzed synthesis of this compound.

Reactor Setup:

  • A jacketed glass column to serve as the packed-bed reactor, allowing for temperature control.

  • The immobilized FSA-glyoxal-agarose beads are packed into the column.

  • A peristaltic pump to deliver the substrate solution through the packed bed.

Operational Parameters:

  • Substrate Solution: An aqueous solution of dihydroxyacetone (DHA) and formaldehyde. Optimal concentrations need to be determined experimentally (e.g., starting with a molar ratio of 1:1.5 DHA:formaldehyde).

  • pH: 8.0 (maintained in the feed solution).

  • Temperature: 25°C.

  • Flow Rate: The flow rate determines the residence time in the reactor and must be optimized to maximize conversion and productivity. Start with a low flow rate and gradually increase.

  • Residence Time: The time the substrate solution spends in contact with the immobilized enzyme. This is a critical parameter to optimize for continuous processes.[4]

Procedure:

  • Pack the column with the immobilized FSA-glyoxal-agarose beads, ensuring no air bubbles are trapped.

  • Equilibrate the column by pumping the reaction buffer through it.

  • Start pumping the substrate solution through the packed bed at the desired flow rate.

  • Collect the effluent from the reactor outlet.

  • Analyze the effluent for this compound concentration using an appropriate method (e.g., HPLC).

  • Monitor the reactor for any signs of pressure buildup, which could indicate clogging.

Visualizations

G cluster_0 Pathway 1: Transketolase-Catalyzed Synthesis D-Serine D-Serine DAAO_CAT DAAO + CAT (Immobilized) D-Serine->DAAO_CAT Glycolaldehyde Glycolaldehyde TK Transketolase (TK) (Immobilized) Glycolaldehyde->TK Hydroxypyruvate Hydroxypyruvate DAAO_CAT->Hydroxypyruvate Hydroxypyruvate->TK L-Erythrulose L-Erythrulose TK->L-Erythrulose

Caption: Transketolase pathway for L-Erythrulose synthesis.

G cluster_1 Pathway 2: Aldolase-Catalyzed Multi-Enzyme Cascade Glycerol Glycerol GDH Glycerol Dehydrogenase (GDH) Glycerol->GDH DHA Dihydroxyacetone (DHA) GDH->DHA NADH NADH GDH->NADH Cofactor Cycle FSA Fructose-6-Phosphate Aldolase (FSA) (Immobilized) DHA->FSA NAD NAD+ NAD->GDH NOX_CAT NADH Oxidase (NOX) + Catalase (CAT) NADH->NOX_CAT NOX_CAT->NAD Formaldehyde Formaldehyde Formaldehyde->FSA This compound This compound FSA->this compound

Caption: Aldolase-catalyzed cascade for this compound synthesis.

G cluster_2 Experimental Workflow: Enzyme Immobilization Support Support Material (e.g., Silica, Agarose) Functionalization Surface Functionalization Support->Functionalization Activation Activation (e.g., Glutaraldehyde) Functionalization->Activation Immobilization Immobilization (Covalent Bonding) Activation->Immobilization Enzyme_Solution Enzyme Solution Enzyme_Solution->Immobilization Washing Washing Immobilization->Washing Immobilized_Enzyme Immobilized Enzyme Washing->Immobilized_Enzyme

Caption: General workflow for covalent enzyme immobilization.

G cluster_3 Continuous Synthesis in Packed-Bed Reactor Substrate_Reservoir Substrate Reservoir Pump Peristaltic Pump Substrate_Reservoir->Pump Packed_Bed_Reactor Packed-Bed Reactor (Immobilized Enzyme) Pump->Packed_Bed_Reactor Product_Collection Product Collection Packed_Bed_Reactor->Product_Collection

Caption: Setup for continuous synthesis in a packed-bed reactor.

References

Troubleshooting & Optimization

Technical Support Center: D-Erythrulose Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of D-Erythrulose, with a focus on overcoming low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?

A1: Low yields in this compound synthesis are often attributed to several competing side reactions. The primary culprits include:

  • Isomerization: this compound, a ketose, can isomerize to its aldose counterpart, D-Erythrose, particularly under basic or acidic conditions.

  • Aldol (B89426) Condensation: Undesired aldol reactions can occur between the starting materials or intermediates, leading to the formation of higher carbon sugars such as pentoses and hexoses.[1]

  • Oxidative Degradation: The sugar backbone can be susceptible to oxidation, resulting in the formation of organic acids like formic, glycolic, and glyceric acids.

  • Browning/Polymerization: Especially under acidic or high-temperature conditions, this compound and its precursors can dehydrate and polymerize, leading to a brown coloration of the reaction mixture.[2]

Q2: How can I minimize the formation of D-Erythrose through isomerization?

A2: Minimizing the isomerization of this compound to D-Erythrose is crucial for improving yield. The following strategies can be employed:

  • pH Control: Maintain a stable and appropriate pH throughout the reaction. The ideal pH is often near neutral or slightly acidic, depending on the specific synthetic route.[3]

  • Temperature Management: Conduct the reaction at a lower temperature. While this may decrease the reaction rate, it significantly reduces the rate of isomerization.[3]

  • Reaction Time: Shorter reaction times can limit the extent of isomerization.[3] Monitor the reaction progress and stop it once the desired product concentration is reached.

Q3: What are the best practices to prevent aldol condensation and the formation of higher sugars?

A3: To suppress the formation of unwanted pentoses and hexoses from aldol condensation, consider the following:

  • pH Adjustment: Maintaining a slightly acidic pH can help minimize the formation of enolates, which are necessary for the aldol reaction to proceed.[1]

  • Concentration Control: Running the reaction at a lower concentration of reactants can reduce the frequency of intermolecular aldol reactions.

  • Temperature Reduction: Lowering the reaction temperature can slow down the rate of the aldol side reaction.[1]

Q4: My reaction mixture is turning brown. How can I prevent this degradation?

A4: A brown coloration is indicative of product degradation through dehydration and polymerization. To mitigate this:

  • Strict pH Control: Avoid strongly acidic conditions. A neutral or slightly basic pH is often preferable to prevent these degradation pathways.[2]

  • Low-Temperature Reaction: Perform the synthesis at the lowest feasible temperature that allows for a reasonable reaction rate.[2]

  • Inert Atmosphere: If your synthesis is sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric oxygen and prevent oxidative degradation.

  • Reagent Purity: Ensure the use of high-purity starting materials and solvents, as impurities can catalyze degradation reactions.[2]

Data Presentation: Quantitative Analysis of Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of this compound from the aldol condensation of dihydroxyacetone and formaldehyde (B43269), using zeolite-like imidazolate framework (ZIF) catalysts.

Table 1: Effect of Catalyst Type and Loading on this compound Yield

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)pHDihydroxyacetone Conversion (%)Erythrulose (B1219606) Yield (%)Pentose Yield (%)Hexose Yield (%)
ZIF-80.035800.58.364345243
ZIF-80.01650.57.542640220
ZIF-71Not SpecifiedNot SpecifiedNot Specified8.7166332814
ZIF-90Not SpecifiedNot SpecifiedNot Specified8.342533318

Data sourced from patent information, specific reaction conditions beyond what is listed may apply.[1]

Table 2: Influence of Temperature and Reaction Time on this compound Yield with ZIF-8 Catalyst

Temperature (°C)Time (h)pHDihydroxyacetone Conversion (%)Erythrulose Yield (%)Pentose Yield (%)Hexose Yield (%)
800.58.364345243
650.58.362656230
6517.542640220

Data sourced from patent information, specific reaction conditions beyond what is listed may apply.[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Aldol Condensation

This protocol is adapted from a patented method for the synthesis of erythrulose using a ZIF-8 catalyst.[1]

Objective: To synthesize this compound from dihydroxyacetone and formaldehyde with minimized byproduct formation.

Materials:

  • Dihydroxyacetone

  • Formaldehyde solution (7.5 M)

  • ZIF-8 catalyst

  • Deionized water

  • Glass reactor (250 ml) with magnetic stirrer and reflux condenser

  • HPLC system for analysis

Procedure:

  • Reactor Setup: In a 250 ml glass reactor equipped with a magnetic stirrer and a reflux condenser, add 100 ml of purified water.

  • Addition of Reactants: Add 45 mg (0.5 mmol) of dihydroxyacetone and 1.35 ml of a 7.5 M formaldehyde solution.

  • Catalyst Introduction: Add 35 mg (0.035 wt%) of the ZIF-8 catalyst to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80°C with vigorous stirring (1000 rpm). The pH of the solution under these conditions is approximately 8.36.

  • Reaction Time: Maintain the reaction at 80°C for 0.5 hours.

  • Analysis: After the reaction, analyze the solution using high-performance liquid chromatography (HPLC) to determine the conversion of dihydroxyacetone and the yield of erythrulose, pentoses, and hexoses.

Protocol 2: Enzymatic Synthesis of this compound (as an intermediate)

This protocol outlines the enzymatic epimerization of L-Erythrulose to a D,L-Erythrulose mixture, which is a key step in the enzymatic synthesis of D-Erythrose.

Objective: To produce this compound through the enzymatic epimerization of L-Erythrulose.

Materials:

  • L-Erythrulose

  • Purified D-Tagatose 3-Epimerase

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Incubator

  • HPLC system for analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 10-100 mM of L-Erythrulose in a 50 mM Tris-HCl buffer (pH 8.0).

  • Enzyme Addition: Add the purified D-Tagatose 3-Epimerase to the reaction mixture to a final concentration of 0.1-1 mg/mL.

  • Incubation: Incubate the reaction mixture at a controlled temperature of 30-40°C for 4-12 hours.

  • Reaction Monitoring: Monitor the formation of this compound by High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a carbohydrate analysis column. The mobile phase is typically an acetonitrile:water mixture.

  • Reaction Termination: Once the desired conversion is achieved (approaching a racemic mixture), the reaction can be stopped by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).

Visualizations

Troubleshooting_Low_Yield cluster_byproducts Byproduct Formation cluster_degradation Product Degradation cluster_solutions Potential Solutions start Low this compound Yield issue Identify Primary Issue start->issue byproduct_type Predominant Byproduct? issue->byproduct_type High Byproducts browning Brown Coloration issue->browning Degradation isomer Isomerization to D-Erythrose byproduct_type->isomer D-Erythrose aldol Higher Sugars (Pentoses/Hexoses) byproduct_type->aldol Higher Sugars acids Organic Acids byproduct_type->acids Acidic Impurities solution_pH Optimize pH (Slightly Acidic/Neutral) isomer->solution_pH solution_temp Lower Reaction Temperature isomer->solution_temp solution_time Reduce Reaction Time isomer->solution_time aldol->solution_pH aldol->solution_temp solution_conc Lower Reactant Concentration aldol->solution_conc acids->solution_pH solution_inert Use Inert Atmosphere acids->solution_inert browning->solution_pH browning->solution_temp browning->solution_inert

Caption: Troubleshooting workflow for low this compound yield.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactor_setup Reactor Setup (Glass Reactor, Stirrer, Condenser) reagent_prep Prepare Reactant Solutions (Dihydroxyacetone, Formaldehyde) reactor_setup->reagent_prep add_reactants Add Reactants to Reactor reagent_prep->add_reactants add_catalyst Introduce Catalyst (e.g., ZIF-8) add_reactants->add_catalyst set_conditions Set Reaction Conditions (Temperature, Stirring) add_catalyst->set_conditions run_reaction Run Reaction for Specified Time set_conditions->run_reaction sampling Take Reaction Sample run_reaction->sampling hplc HPLC Analysis (Yield & Purity) sampling->hplc hplc->run_reaction Monitor & Optimize purification Purification (e.g., Chromatography) hplc->purification

Caption: General experimental workflow for this compound synthesis.

References

improving the stability of D-Erythrulose in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of D-Erythrulose in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound aqueous solutions?

A1: this compound is most stable in acidic conditions. For long-term stability, it is recommended to maintain the pH of the aqueous solution between 2.0 and 5.0, with an optimal range of 3.0 to 4.0.[1][2] At a pH greater than 5.5, this compound becomes unstable.[1]

Q2: What is the recommended storage temperature for this compound solutions?

A2: Low temperatures are crucial for maintaining the stability of this compound. For long-term storage, it is recommended to keep aqueous solutions at a temperature of 4-8°C.[1] It is critical to never exceed a temperature of 40°C, as this can lead to significant degradation.[1][2]

Q3: My this compound solution is turning yellow/brown. What could be the cause?

A3: Discoloration of a this compound solution is a primary indicator of its degradation. This can be caused by several factors, including:

  • High pH: A pH above 5.0 can accelerate degradation reactions.

  • Elevated Temperature: Storage at temperatures above the recommended 4-8°C will increase the rate of degradation.

  • Presence of Amines: this compound can react with primary and secondary amino groups via the Maillard reaction, leading to the formation of brown pigments called melanoidins.[1] Ensure your formulation is free from contaminating amines.

Q4: Can I buffer my this compound solution?

A4: It is generally recommended to use an un-buffered acidic system for this compound solutions.[1] If a buffer is necessary, ensure it is effective in the optimal pH range of 3.0-4.0 and does not contain any primary or secondary amine groups.

Q5: What are the known degradation products of this compound in an aqueous solution?

A5: The degradation of this compound in an aqueous solution can occur via a retro-aldol condensation reaction. This pathway involves the cleavage of the carbon-carbon bond between the C2 and C3 positions, yielding glycolaldehyde (B1209225) and dihydroxyacetone. These smaller molecules can then undergo further reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound concentration in solution. High pH of the solution.Adjust the pH to a range of 3.0-4.0 using a suitable acid (e.g., citric acid).
Elevated storage temperature.Store the solution at 4-8°C and avoid exposure to temperatures above 40°C.
Presence of contaminating substances with amino groups.Use high-purity water and ensure all glassware is thoroughly cleaned. Avoid additives containing primary or secondary amines.
Discoloration (yellowing/browning) of the solution. Degradation of this compound.Follow the recommended pH and temperature storage conditions. Prepare fresh solutions more frequently.
Maillard reaction with amino-containing compounds.Scrutinize all components of the formulation for the presence of amines.
Inconsistent experimental results. Instability of this compound stock solution.Prepare fresh this compound stock solutions for each experiment or validate the stability of the stock solution over the intended period of use.
Improper sample handling.Ensure consistent and accurate pH and temperature control throughout the experiment.

Quantitative Data on this compound Stability

Table 1: Effect of pH on this compound Stability at 25°C

pHStability after 1 year
2.5Negligible loss[1]
> 5.5Unstable[1]

Table 2: Recommended Storage and Formulation Conditions for this compound

ParameterRecommended Range
Storage Temperature 4-8°C[1]
Maximum Temperature 40°C[1]
Storage pH 2.0 - 5.0[1]
Optimal Formulation pH 3.0 - 4.0[2]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution

This protocol outlines a method to assess the stability of this compound under various conditions (e.g., different pH values and temperatures).

1. Materials:

  • This compound powder

  • High-purity water (HPLC grade)

  • Acids and bases for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • pH meter

  • Incubators or water baths set to desired temperatures

  • HPLC system with a Refractive Index Detector (RID) or a UV detector at a low wavelength (~210 nm)

  • HPLC column suitable for sugar analysis (e.g., Amino column)

2. Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh this compound powder and dissolve it in high-purity water to a known concentration (e.g., 10 mg/mL).

  • Preparation of Test Solutions:

    • For pH stability testing: Aliquot the stock solution into several vials and adjust the pH of each to the desired levels (e.g., 3, 4, 5, 6, 7) using the acid/base solutions.

    • For temperature stability testing: Prepare vials of this compound solution at the optimal pH (e.g., 4.0).

  • Initial Analysis (Time 0): Immediately after preparation, take a sample from each test solution and analyze it using the HPLC method described in Protocol 2 to determine the initial concentration of this compound.

  • Incubation:

    • For pH stability: Store the pH-adjusted vials at a constant temperature (e.g., 25°C or 40°C).

    • For temperature stability: Place the vials in incubators set to the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw samples from each vial and analyze them by HPLC to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each condition to determine the degradation rate.

Protocol 2: Quantification of this compound by HPLC-RID

This protocol provides a method for the quantitative analysis of this compound in aqueous solutions.

1. HPLC System and Conditions:

  • HPLC System: Agilent 1260 Infinity system or equivalent, equipped with a Refractive Index Detector (RID).

  • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • RID Temperature: 35°C.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from, for example, 0.1 mg/mL to 5 mg/mL.

3. Sample Preparation:

  • Dilute the samples from the stability study (Protocol 1) with the mobile phase to a concentration that falls within the calibration range.

  • Filter the diluted samples through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

degradation_pathway This compound This compound Retro-Aldol Condensation Retro-Aldol Condensation This compound->Retro-Aldol Condensation Glycolaldehyde Glycolaldehyde Retro-Aldol Condensation->Glycolaldehyde Dihydroxyacetone Dihydroxyacetone Retro-Aldol Condensation->Dihydroxyacetone Further Degradation Products Further Degradation Products Glycolaldehyde->Further Degradation Products Dihydroxyacetone->Further Degradation Products

Caption: Aqueous degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare this compound Solution set_conditions Adjust pH and Temperature Conditions prep_solution->set_conditions initial_hplc Initial HPLC Analysis (T=0) set_conditions->initial_hplc incubate Incubate Samples initial_hplc->incubate timepoint_hplc Time-Point HPLC Analysis incubate->timepoint_hplc At specified intervals calculate_concentration Calculate Concentration timepoint_hplc->calculate_concentration plot_data Plot Degradation Curve calculate_concentration->plot_data

Caption: Workflow for this compound stability testing.

References

troubleshooting peak tailing in D-Erythrulose HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of D-Erythrulose.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound HPLC analysis?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] This is problematic because it can compromise resolution between closely eluting peaks, affect the accuracy of peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[3][4][5][6] For this compound, a polar sugar, peak tailing can lead to inaccurate measurements, which is critical in research and quality control settings.

Q2: What are the primary causes of peak tailing for a polar compound like this compound?

A2: For polar analytes such as this compound, peak tailing is often caused by:

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of this compound and active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based columns (e.g., C18).[1][3][7][8]

  • Anomer Separation: As a reducing sugar, this compound can exist as different anomers (alpha and beta isomers) in solution. Under certain conditions, these anomers may separate slightly on the column, leading to broadened or split peaks that can be misinterpreted as tailing.[8]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of residual silanol groups on the column, increasing the likelihood of secondary interactions.[2][9][10][11]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or gradual degradation of the stationary phase can create active sites that cause tailing.[4][7][12][13]

  • Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length, dead volumes in fittings, or a poorly packed column, can contribute to peak broadening and tailing.[2][7][14]

Q3: Can the sample solvent affect the peak shape of this compound?

A3: Yes, the choice of sample solvent is crucial. If the sample solvent is significantly stronger (has a higher elution strength) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to peak distortion and tailing.[7] It is best practice to dissolve the this compound standard and samples in a solvent that is as close in composition to the mobile phase as possible.[8]

Q4: How does temperature affect the analysis of this compound?

A4: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect column efficiency and peak shape. For sugars like this compound, temperature can also influence the equilibrium between anomers. Increasing the column temperature can sometimes sharpen peaks if anomer separation is occurring at a lower temperature.[8]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing in your this compound analysis.

Problem: You are observing significant peak tailing for your this compound standard.

Troubleshooting Workflow:

G start Start: Peak Tailing Observed check_column Is the column appropriate for sugar analysis? (e.g., Amino, Ligand Exchange) start->check_column check_mobile_phase Is the mobile phase pH optimized? Is a buffer used? check_column->check_mobile_phase No solution_column Solution: - Use a dedicated sugar column. - Consider a new or guard column. check_column->solution_column Yes check_system Are there extra-column effects? (fittings, tubing) check_mobile_phase->check_system No solution_mobile_phase Solution: - Adjust pH away from silanol pKa. - Add a buffer (e.g., phosphate). check_mobile_phase->solution_mobile_phase Yes check_sample Is the sample concentration too high? Is the injection solvent appropriate? check_system->check_sample No solution_system Solution: - Use shorter, narrower ID tubing. - Check and tighten all fittings. check_system->solution_system Yes check_temp Could anomer separation be an issue? Try increasing column temperature. check_sample->check_temp No solution_sample Solution: - Dilute the sample. - Dissolve sample in mobile phase. check_sample->solution_sample Yes solution_temp Solution: - Increase temperature (e.g., to 60-80°C) to merge anomer peaks. check_temp->solution_temp Yes end End: Peak Shape Improved check_temp->end No solution_column->end solution_mobile_phase->end solution_system->end solution_sample->end solution_temp->end

Caption: A workflow for troubleshooting peak tailing in this compound HPLC analysis.

Detailed Steps:

  • Verify Column Selection: For polar sugars like this compound, standard C18 columns can lead to significant peak tailing due to secondary interactions with residual silanols.[1][3]

    • Recommendation: Employ columns specifically designed for carbohydrate analysis, such as Amino (NH2) or ligand exchange columns (e.g., Shodex SUGAR series).[15] If using a silica-based column, ensure it is a modern, high-purity, end-capped version to minimize exposed silanols.[2]

  • Optimize Mobile Phase:

    • pH Adjustment: On silica-based columns, operating at a low pH (around 2.5-3.0) can suppress the ionization of silanol groups, reducing their interaction with this compound.[1][9][14] However, be mindful of the column's pH stability.[11]

    • Use of Buffers: Incorporating a buffer (e.g., 10-25 mM phosphate) can help maintain a stable pH and increase the ionic strength of the mobile phase, which can mask residual silanol interactions.[14][16]

    • Mobile Phase Composition: For Amino columns, a typical mobile phase is a mixture of acetonitrile (B52724) and water. Ensure the water content is sufficient to facilitate the partitioning of the polar this compound.

  • Investigate Column Health:

    • Contamination: If peak tailing develops over time, the column may be contaminated.[7][13] Flush the column with a strong solvent to remove strongly retained compounds.

    • Degradation: A void at the column inlet or degradation of the stationary phase can cause peak distortion.[5][12][13] This often requires column replacement. Using a guard column can extend the life of your analytical column.[6][8]

  • Check for Extra-Column Effects:

    • Tubing and Connections: Minimize the length and internal diameter of all tubing between the injector, column, and detector.[2][14] Ensure all fittings are properly seated and not contributing to dead volume.

  • Address Anomer Separation:

    • Increase Temperature: If you suspect that the peak broadening is due to the separation of this compound anomers, try increasing the column temperature (e.g., to 60-80 °C). This can accelerate the interconversion between anomers, causing them to elute as a single, sharper peak.[8]

Guide 2: Optimizing this compound Analysis on Different Column Types

This guide provides specific advice for two common types of columns used for sugar analysis.

Methodology Comparison:

ParameterMethod 1: Ligand Exchange (e.g., Shodex SUGAR SC1011)Method 2: Amino Column (HILIC mode)
Stationary Phase Sulfonated polystyrene divinylbenzene (B73037) resin with a counter-ion (e.g., Ca2+)Silica gel bonded with aminopropyl groups
Typical Mobile Phase Deionized WaterAcetonitrile/Water (e.g., 75:25 v/v)
Typical Temperature 80 °C30-40 °C (can be increased to reduce anomer separation)
Common Cause of Tailing - Column contamination with ionic species- Low operating temperature- Secondary interactions with silanol groups- Improper mobile phase water content- Column contamination
Troubleshooting Step - Flush column with dilute acid/base as per manufacturer's instructions- Ensure high purity water is used- Add a small amount of buffer to the mobile phase- Ensure proper column equilibration- Flush with intermediate polarity solvent

Experimental Protocols:

Protocol 1: this compound Analysis using a Ligand Exchange Column

  • Column: Shodex SUGAR SC1011 (or equivalent)

  • Mobile Phase: HPLC-grade Deionized Water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 80 °C

  • Detector: Refractive Index (RI)

  • Sample Preparation: Dissolve the this compound sample in deionized water to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.

  • Troubleshooting Tailing:

    • Ensure the column temperature is maintained at 80 °C to prevent peak broadening.

    • If tailing persists, consider regenerating the column according to the manufacturer's guidelines to remove any contaminating ions.

Protocol 2: this compound Analysis using an Amino Column

  • Column: Amino (NH2) Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Sample Preparation: Dissolve the sample in a solvent mixture matching the mobile phase (e.g., 75:25 Acetonitrile:Water). Filter through a 0.45 µm syringe filter.

  • Troubleshooting Tailing:

    • Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before the first injection. This is critical for HILIC mode.[8]

    • Mobile Phase Modifier: To reduce interactions with residual silanols, consider adding a small amount of an amine modifier to the mobile phase, but check for detector compatibility.

    • Temperature: If peak broadening is observed, try increasing the column temperature in increments of 5-10 °C.

Logical Relationship Diagram:

G cluster_causes Primary Causes of Peak Tailing cluster_solutions Corrective Actions C1 Secondary Silanol Interactions S1 Use End-Capped or Specialty Sugar Column C1->S1 S5 Adjust pH and/or Use Buffers C1->S5 C2 Column Degradation/ Contamination S2 Flush, Use Guard Column, or Replace Column C2->S2 C3 Extra-Column Volume S3 Optimize Tubing and Fittings C3->S3 C4 Anomer Separation S4 Increase Column Temperature C4->S4 C5 Inappropriate Mobile Phase C5->S5

Caption: Relationship between causes of peak tailing and their respective solutions.

References

optimization of fermentation conditions for D-Erythrulose production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of fermentation conditions for D-Erythrulose production.

Frequently Asked Questions (FAQs)

Q1: Which microorganisms are commonly used for this compound production?

A1: this compound is a tetrose carbohydrate with the chemical formula C4H8O4.[1] It is produced through aerobic fermentation, primarily by bacteria of the genus Gluconobacter.[1] Specific strains of Gluconobacter oxydans and Gluconobacter frateurii have been effectively used for the production of the related compound L-Erythrulose from meso-erythritol, suggesting their potential for this compound production from suitable substrates.[2][3]

Q2: What are the typical starting substrates for this compound fermentation?

A2: While specific substrates for this compound are not extensively detailed in the provided results, based on the production of similar compounds like L-Erythrulose, a common substrate is erythritol (B158007).[2][3] For other keto-sugars produced by Gluconobacter, glycerol (B35011) is a common substrate for producing dihydroxyacetone. Therefore, glycerol or a suitable polyol would be a logical starting substrate for this compound production.

Q3: What are the key fermentation parameters to optimize for this compound production?

A3: Key parameters to optimize include pH, temperature, dissolved oxygen (DO), substrate concentration, and nutrient composition (carbon and nitrogen sources). For the related L-Erythrulose production by Gluconobacter oxydans, a DO-controlled stirred-tank bioreactor was used effectively.[2] For erythritol production, a pH of 5 was found to be optimal.[4]

Q4: How can I monitor the concentration of this compound and residual substrate during fermentation?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for the simultaneous determination of erythrulose (B1219606) and its substrate in fermentation broth.[5][6] A common setup involves an amino column (e.g., Lichrospher 5-NH2) with a mobile phase of acetonitrile (B52724) and water.[5][6] this compound can be detected using an ultraviolet (UV) detector, while substrates like erythritol are typically detected with a refractive index (RI) detector.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low this compound Yield Substrate InhibitionHigh initial substrate concentrations can inhibit microbial growth and product formation. To overcome this, consider implementing a fed-batch fermentation strategy to maintain a lower, optimal substrate concentration.[2]
Product InhibitionAccumulation of this compound can be toxic to the cells and inhibit further production. A continuous fermentation process with cell retention can help maintain a lower product concentration in the bioreactor, thus avoiding product inhibition.[2]
Suboptimal pHThe pH of the fermentation medium significantly impacts enzyme activity and cell viability. For erythritol production, a pH of 5 was found to be optimal.[4] It is crucial to monitor and control the pH throughout the fermentation. The optimal pH for this compound production should be determined experimentally, likely in the range of 5.0-6.0.
Inadequate AerationGluconobacter species are strictly aerobic, and oxygen supply is critical for the oxidation of the substrate to this compound.[7] Ensure adequate aeration and agitation to maintain a sufficient dissolved oxygen level. A two-stage oxygen supply strategy, with a lower level during cell growth and a higher level during product formation, has been shown to be effective for L-Erythrulose production.[3][7]
Product Degradation or Re-consumption Microbial ConsumptionGrowing cells may consume the produced this compound.[2] Using resting cells (non-growing cells) for the biotransformation can prevent product re-consumption.[2]
Chemical InstabilityThis compound can isomerize to D-Erythrose, especially under certain pH and temperature conditions.[8] Maintaining a slightly acidic pH and controlling the temperature can help minimize this side reaction.[8]
Byproduct Formation Formation of Organic AcidsOxidative fragmentation of D-Erythrose can lead to the formation of organic acids like formic acid, glycolic acid, and glyceric acid.[8] Performing the reaction under an inert atmosphere can minimize oxidation.[8]
Formation of Higher Molecular Weight SugarsAldol condensation of D-Erythrose can lead to the formation of larger sugar molecules.[8] Maintaining a slightly acidic pH and running the reaction at a lower substrate concentration can reduce these side reactions.[8]
Inconsistent Fermentation Performance Inoculum QualityThe age and viability of the seed culture can significantly impact the fermentation performance. Standardize the inoculum preparation protocol, including the age of the culture and the inoculum size.
Medium Composition VariabilityVariations in the quality and composition of raw materials, such as yeast extract and molasses, can lead to inconsistent results.[4] Use high-quality, consistent sources for all medium components.

Quantitative Data Summary

Table 1: Optimized Conditions for Erythritol Production (as a reference)

ParameterOptimal ValueReference
Carbon Source (Molasses)200 g/L[4]
Nitrogen Source (Yeast Extract)7 g/L[4]
NaCl Concentration25 g/L[4]
Initial pH5.0[4]

Table 2: Comparison of Batch vs. Fed-Batch Fermentation for Erythritol Production

Fermentation ModeErythritol Concentration (g/L)Yield (g/g)Volumetric Productivity (g/Lh)Reference
Batch17.48 ± 0.860.262 ± 0.000.095 ± 0.021[4]
Fed-Batch26.52 ± 1.610.501 ± 0.0320.158 ± 0.01[4]

Table 3: L-Erythrulose Production by Gluconobacter oxydans (Resting Cells)

Fermentation ModeL-Erythrulose Concentration (g/L)Yield (w/w)Space-Time Yield (g/L·h)Reference
Batch24299%10[2]
Continuous (Membrane Bioreactor)5499%27[2]

Experimental Protocols

Protocol 1: Quantification of this compound and Substrate by HPLC

This protocol is adapted from methods used for the analysis of L-Erythrulose and meso-erythritol.[5][6]

1. Sample Preparation:

  • Withdraw a sample from the fermentation broth.

  • Centrifuge the sample to remove microbial cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.

2. HPLC Conditions:

  • Column: Lichrospher 5-NH2 (250 mm x 4.6 mm)[5][6]

  • Mobile Phase: Acetonitrile:Water (90:10, v/v)[5][6]

  • Flow Rate: 1.0 mL/min[5][6]

  • Column Temperature: 30°C[5][6]

  • Detector 1 (for this compound): UV detector at 277 nm (at room temperature)[5][6]

  • Detector 2 (for Substrate, e.g., Erythritol): Refractive Index (RI) detector at 35°C[5][6]

3. Quantification:

  • Prepare standard solutions of this compound and the substrate at known concentrations.

  • Generate a standard curve by plotting peak area against concentration for each compound.

  • Determine the concentration of this compound and the substrate in the fermentation samples by comparing their peak areas to the respective standard curves.

Visualizations

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing & Analysis Inoculum Inoculum Preparation Bioreactor Bioreactor Setup & Inoculation Inoculum->Bioreactor Media Media Sterilization Media->Bioreactor Fermentation_Process Controlled Fermentation (pH, Temp, DO) Bioreactor->Fermentation_Process Sampling Regular Sampling Fermentation_Process->Sampling Harvest Cell Removal (Centrifugation/Filtration) Fermentation_Process->Harvest Analysis HPLC Analysis (this compound & Substrate) Sampling->Analysis Purification Product Purification Harvest->Purification Analysis->Fermentation_Process Process Optimization Feedback

Caption: General workflow for this compound production and optimization.

Troubleshooting_Logic cluster_Causes Potential Causes cluster_Solutions Corrective Actions Start Low this compound Yield Detected Substrate_Inhibition Substrate Inhibition? Start->Substrate_Inhibition Product_Inhibition Product Inhibition? Start->Product_Inhibition Suboptimal_pH Suboptimal pH? Start->Suboptimal_pH Low_DO Insufficient Oxygen? Start->Low_DO Fed_Batch Implement Fed-Batch Strategy Substrate_Inhibition->Fed_Batch Continuous_Culture Use Continuous Culture with Cell Retention Product_Inhibition->Continuous_Culture Optimize_pH Optimize and Control pH Suboptimal_pH->Optimize_pH Increase_Aeration Increase Aeration/Agitation Low_DO->Increase_Aeration

References

minimizing byproduct formation in D-Erythrulose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Erythrulose synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this compound, with a primary focus on minimizing byproduct formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis in a question-and-answer format.

Issue 1: My reaction is producing a significant amount of D-Threose and other isomers.

  • Question: What are the primary causes of isomerization, and how can I minimize it?

  • Answer: The formation of isomers like D-Threose from D-Erythrose, a common precursor, is often due to carbonyl migration and epimerization.[1] The interconversion between these sugars is highly dependent on the reaction conditions.[1]

    • Troubleshooting Steps:

      • Optimize pH and Buffer: The rate of isomerization is influenced by pH and the type of buffer used.[1] Basic conditions generally favor isomerization.[1] It is recommended to conduct small-scale experiments at various pH values (e.g., 5, 7, 8.5) to find the optimal balance for your desired reaction.[1] Using a weaker base, such as cacodylate instead of phosphate (B84403), has been shown to decrease the rate of D-Erythrose disappearance.[1]

      • Control Temperature: Isomerization rates are temperature-dependent.[1] Running the reaction at a lower temperature can significantly reduce the rate of isomerization, though it may also slow down your primary reaction.[1]

      • Consider Enzymatic Methods: For high selectivity, enzymes like isomerases can be employed to avoid the formation of unwanted isomers.[1] For instance, L-rhamnose isomerase can be used for the production of D-Erythrose with a specific conversion rate.[1][2]

Issue 2: I am observing the formation of high molecular weight byproducts (e.g., C8 sugars).

  • Question: What leads to the formation of these larger sugar molecules?

  • Answer: The formation of higher molecular weight byproducts, such as C8 sugars, is typically the result of aldol (B89426) condensation reactions.[1] This is particularly prevalent under basic or neutral pH conditions where enolates can form and react with other sugar molecules.[3]

    • Troubleshooting Steps:

      • pH Control: Maintain a slightly acidic pH if your reaction chemistry allows, as this will minimize the formation of enolates necessary for the aldol reaction.[3]

      • Concentration: Running the reaction at a lower concentration can reduce the frequency of intermolecular aldol reactions.[3]

      • Temperature: Lowering the reaction temperature can help to slow down the rate of the aldol side reaction.[3]

Issue 3: My reaction mixture is turning brown, and I'm detecting acidic byproducts.

  • Question: What is causing the brown coloration and the presence of acids like formic, glycolic, and glyceric acid?

  • Answer: A brown coloration is likely due to the dehydration and polymerization of the sugar, a common issue with small aldoses, especially under acidic or high-temperature conditions.[1] The formation of acidic byproducts is often a result of oxidative degradation.[1][4]

    • Troubleshooting Steps:

      • Control pH: Avoid strongly acidic conditions to mitigate degradation pathways.[1]

      • Maintain Low Temperature: Perform the reaction at the lowest feasible temperature to slow down degradation.[1]

      • De-gas Solvents: Dissolved oxygen can lead to oxidative side reactions. Before starting your reaction, de-gas all solvents by bubbling an inert gas (e.g., nitrogen or argon) through them.[1]

      • Maintain an Inert Atmosphere: Prevent atmospheric oxygen from entering your reaction by maintaining a positive pressure of an inert gas.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis and what causes them?

A1: Common byproducts include:

  • Isomers (e.g., D-Threose): Arise from carbonyl migration and epimerization, often favored by basic pH and higher temperatures.[1]

  • Higher Molecular Weight Sugars (e.g., C8 sugars): Formed through aldol condensation reactions, especially under neutral to basic conditions.[1][3]

  • Organic Acids (e.g., formic, glycolic, glyceric acid): Result from oxidative degradation of the sugar backbone.[3][4]

  • Polymeric materials: Brown-colored substances formed from dehydration and polymerization, often under acidic and high-temperature conditions.[1]

Q2: How can I effectively separate this compound from its byproducts?

A2: Due to their different physical properties, this compound and its byproducts can often be separated using chromatographic techniques. High-performance liquid chromatography (HPLC) with a suitable column, such as an amino-functionalized column, is a common and effective method.

Q3: Are there specific catalysts that can improve the selectivity of this compound synthesis?

A3: Yes, the choice of catalyst can significantly impact selectivity.

  • In aldol condensation reactions of dihydroxyacetone and formaldehyde (B43269), zeolite-like imidazolate frameworks (ZIFs) have been used to produce erythrulose (B1219606) with high yield (39–60%) at 65°C and a pH of 7.54-8.71.[5][6]

  • Nickel phosphate molecular sieves (VSB-5) have also been shown to catalyze this reaction, with Fe-VSB-5 favoring the formation of erythrulose.

  • Enzymatic catalysts, such as aldolases, offer high selectivity under mild conditions, minimizing byproduct formation.[7]

Q4: Can reaction time influence the formation of byproducts?

A4: Yes, shorter reaction times can reduce the extent of side reactions like carbonyl migration and isomerization.[3] It is crucial to monitor the reaction progress using techniques like TLC, HPLC, or NMR to stop the reaction once the desired product formation is optimal, before significant byproduct accumulation occurs.[1]

Quantitative Data Summary

ParameterConditionThis compound Yield/SelectivityByproduct(s) NotedReference
Catalyst Zeolite-like Imidazolate Framework (ZIF-8, MAF-5, MAF-6)39-60% yield3-pentulose, branched pentuloses, hexuloses[5]
Phosphate buffer (Na2HPO4 + KH2PO4), pH 7.346% yieldNot specified
Nickel Phosphate (VSB-5)49% yield (at 39% DHA conversion)3-pentulose
Enzymatic Reaction L-rhamnose isomerase (for D-Erythrose production)12.9% conversion rateD,L-Erythrulose (B118282), D-Threose[2]
D-arabinose isomerase (for D-Threose production)9.35% conversion rateD,L-Erythrulose, D-Erythrose[2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Oxidative Degradation

  • De-gas Solvents: Prior to starting the reaction, thoroughly de-gas all solvents by bubbling a stream of inert gas (e.g., nitrogen or argon) through them for at least 30 minutes or by using several freeze-pump-thaw cycles.[1]

  • Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas. This can be achieved by using a nitrogen or argon manifold or by attaching a balloon filled with the inert gas to the reaction vessel.[1][3]

  • Reaction Monitoring: Monitor the progress of the reaction closely using an appropriate analytical technique such as TLC, HPLC, or NMR.[1]

  • Work-up: Once the reaction is complete, ensure the mixture is cooled to room temperature before exposing it to air.[1]

Protocol 2: NMR Monitoring of D-Erythrose Isomerization

  • Sample Preparation: Prepare a solution of 80 mM D-[1-¹³C]-Erythrose in a 160 mM sodium bicarbonate buffer at a specific pH (e.g., 8.5).[1]

  • NMR Measurement: Place the prepared sample in an NMR spectrometer and acquire a ¹³C NMR spectrum at time zero.[1]

  • Time-course Analysis: Continue to acquire spectra at regular intervals to monitor the disappearance of the D-Erythrose signal and the appearance of signals corresponding to this compound and other isomers.[4]

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_analysis Identify Byproduct Type cluster_solutions Potential Solutions HighByproduct High Byproduct Formation Isomers Isomers (e.g., D-Threose) HighByproduct->Isomers Isomerization HighMW High MW Sugars (e.g., C8) HighByproduct->HighMW Aldol Condensation Degradation Degradation Products (Acids, Coloration) HighByproduct->Degradation Oxidation/Dehydration OptimizepH Optimize pH & Buffer Isomers->OptimizepH LowerTemp Lower Temperature Isomers->LowerTemp Enzymatic Use Enzymatic Method Isomers->Enzymatic HighMW->OptimizepH HighMW->LowerTemp LowerConc Lower Concentration HighMW->LowerConc Degradation->OptimizepH Degradation->LowerTemp InertAtmosphere Use Inert Atmosphere Degradation->InertAtmosphere ShorterTime Reduce Reaction Time Degradation->ShorterTime

Caption: Troubleshooting workflow for minimizing byproduct formation.

ByproductPathways cluster_start Starting Material cluster_product Desired Product cluster_byproducts Byproduct Formation Pathways Start D-Erythrose Product This compound Start->Product Desired Reaction Isomerization Isomerization (e.g., D-Threose) Start->Isomerization Basic pH, High Temp Aldol Aldol Condensation (e.g., C8 Sugars) Start->Aldol Basic/Neutral pH Oxidation Oxidative Degradation (e.g., Organic Acids) Start->Oxidation Oxygen Present Dehydration Dehydration/Polymerization (Brown Coloration) Start->Dehydration Acidic pH, High Temp

Caption: Key pathways leading to byproduct formation from D-Erythrose.

References

Technical Support Center: D-Erythrulose Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of D-Erythrulose.

Troubleshooting Guide

Issue: Poor Sensitivity, Inconsistent Results, or High Variability in this compound Quantification

This is a common challenge in the LC-MS/MS analysis of small, polar molecules like this compound, often stemming from matrix effects.[1] Co-eluting endogenous components from biological matrices such as plasma, urine, or tissue extracts can suppress or enhance the ionization of this compound, leading to inaccurate and irreproducible results.[1][2]

Troubleshooting Workflow

The following workflow provides a systematic approach to identifying and mitigating matrix effects.

G A Initial Observation: Poor sensitivity, inconsistent peak areas, high variability for this compound. B Problem Identification: Suspect Matrix Effects. A->B C Diagnostic Experiment: Confirm presence and timing of ion suppression/enhancement. B->C D Mitigation Strategy Selection C->D E Strategy 1: Improve Sample Preparation (SPE, LLE) D->E Remove Interferences F Strategy 2: Optimize Chromatography D->F Separate from Interferences G Strategy 3: Implement Advanced Calibration D->G Compensate for Effects H Verification: Re-evaluate method performance (post-extraction spike). E->H F->H G->H H->D No/Minor Improvement I Analysis Complete: Reliable Quantification H->I Matrix Effect < 15%?

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting substances from the sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of your analysis.[2][3] As a small, polar carbohydrate, this compound is particularly susceptible to interference from endogenous matrix components like salts, phospholipids (B1166683), and proteins.[2][4]

Q2: How can I definitively determine if my this compound analysis is suffering from matrix effects?

A2: There are two primary experimental methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify at which points during your chromatographic run ion suppression or enhancement occurs. A constant flow of this compound standard is infused into the mass spectrometer (after the LC column), and a blank matrix extract is injected. Any deviation from the stable baseline signal for this compound indicates the retention times where matrix components are causing interference.[1][2][5]

  • Post-Extraction Spiking: This is a quantitative assessment. You compare the signal response of this compound in a pure solvent (neat solution) to its response when spiked into a blank matrix sample after the extraction process.[2][5] The ratio of these responses quantifies the degree of ion suppression or enhancement. A significant difference in signal intensity confirms the presence of matrix effects.[1]

Q3: What is the most effective way to correct for matrix effects?

A3: The use of a Stable Isotope Labeled Internal Standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][6] A SIL-IS, such as ¹³C₄-D-Erythrulose, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1] This allows for accurate quantification based on the analyte-to-IS ratio, as the internal standard normalizes the signal.[1][7]

Q4: My budget is limited and I cannot acquire a SIL-IS. What are my other options?

A4: While a SIL-IS is highly recommended, several other strategies can be employed.[1] A combination of the following is often effective:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your study samples.[1][8][9] This helps to ensure that your calibrants and samples experience similar matrix effects, thus improving accuracy.

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).[10][11]

  • Chromatographic Separation: Modify your LC method (e.g., gradient, column chemistry) to chromatographically separate this compound from the regions of ion suppression identified in your diagnostic experiments.[6][12]

Q5: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?

A5: For polar analytes like this compound in complex matrices like plasma, more rigorous sample cleanup is beneficial. While Protein Precipitation (PPT) is fast, it is often the least effective at removing interfering components, especially phospholipids.[11]

  • Liquid-Liquid Extraction (LLE): Can be optimized to extract this compound while leaving many interferences behind. However, recovery for highly polar analytes can sometimes be low.[11]

  • Solid-Phase Extraction (SPE): Offers a high degree of selectivity. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at producing very clean extracts and significantly reducing matrix effects.[11]

Data and Mitigation Strategy Comparison

The choice of mitigation strategy involves a trade-off between effectiveness, cost, and method development time.

Table 1: Comparison of Common Mitigation Strategies for Matrix Effects

Mitigation StrategyPrincipleRelative EffectivenessTypical Impact on SignalDevelopment TimeNotes
Stable Isotope Labeled IS (SIL-IS) Co-eluting standard experiences identical matrix effects, providing accurate correction.[1][7]Very HighCorrects for suppression/enhancementLow-ModerateGold standard; can be costly and subject to availability.[1]
Matrix-Matched Calibration Calibrants and samples experience the same matrix effects, canceling them out.[1][9]HighCompensates for consistent effectsModerateRequires a reliable source of analyte-free blank matrix.[9]
Solid-Phase Extraction (SPE) Selectively isolates the analyte from matrix interferences.[10][11]Moderate-HighReduces suppression by removing sourceHighHighly effective, especially mixed-mode SPE, but requires method development.[11]
Liquid-Liquid Extraction (LLE) Partitions the analyte into a clean solvent, leaving interferences behind.[10]ModerateReduces suppression by removing sourceModerateOptimization of solvents is crucial for polar analytes.[10]
Chromatographic Optimization Separates the analyte peak from co-eluting interferences.[6][12]ModerateAvoids suppression zonesModerate-HighMay require longer run times or different column chemistries.
Protein Precipitation (PPT) Removes proteins by precipitation.LowOften results in significant suppressionLowLeast effective cleanup; often leaves phospholipids and other small molecules.[11]
Sample Dilution Reduces the concentration of all matrix components.[5][12]Low-ModerateReduces suppression at the cost of sensitivityLowOnly feasible if analyte concentration is high and instrument sensitivity is excellent.[5]

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. Spike this compound into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before starting the sample preparation procedure. The concentration should be the same as Set A.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculation:

    • Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

    • Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Protocol 2: Matrix-Matched Calibration Curve Preparation
  • Obtain Blank Matrix: Source a batch of control matrix (e.g., human plasma) that is certified to be free of this compound.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol/water).

  • Serial Dilution: Perform a serial dilution of the stock solution directly into the blank matrix. This creates your calibration standards.

  • Sample Preparation: Process each matrix-matched calibrant and your unknown samples using the exact same sample preparation protocol.

  • Analysis: Analyze the processed calibrants and samples. Construct the calibration curve by plotting the instrument response against the known concentration in the matrix.

Sample Preparation Workflow Comparison

The following diagram illustrates the relative effectiveness of different sample preparation techniques in removing common matrix interferences like proteins and phospholipids.

G cluster_0 Sample Preparation Method cluster_1 Resulting Extract Cleanliness A Protein Precipitation (PPT) Res_A High Protein High Phospholipids A->Res_A Least Effective Cleanup B Liquid-Liquid Extraction (LLE) Res_B Low Protein Variable Phospholipids B->Res_B Moderate Cleanup C Solid-Phase Extraction (SPE) Res_C Low Protein Low Phospholipids C->Res_C Effective Cleanup D HybridSPE® / Phospholipid Removal Res_D Very Low Protein Very Low Phospholipids D->Res_D Most Effective Cleanup

Caption: Relative effectiveness of sample prep methods for removing interferences.

References

Technical Support Center: Enhancing D-Erythrulose Enzymatic Conversion Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic conversion of D-Erythrulose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the efficiency of your this compound conversions.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic conversion pathway for this compound?

A1: A common and significant enzymatic conversion of this compound is its isomerization to D-Erythrose. This reaction is a key step in the production of D-Erythrose, a valuable chiral building block in the pharmaceutical industry.[1] The process often starts with L-Erythrulose (B118282), which is first epimerized to this compound before being isomerized to D-Erythrose.[1]

Q2: Which enzyme is typically used to convert this compound to D-Erythrose?

A2: L-rhamnose isomerase is the enzyme commonly used to catalyze the isomerization of this compound to D-Erythrose.[1][2] This enzyme exhibits broad substrate specificity, making it effective for this aldose-ketose isomerization.[1]

Q3: What are the optimal reaction conditions for the conversion of this compound to D-Erythrose?

A3: The optimal conditions can vary depending on the source of the L-rhamnose isomerase. For L-rhamnose isomerase from Pseudomonas stutzeri, the optimal pH is around 9.0, and the optimal temperature is approximately 60°C.[1]

Q4: I am observing very low conversion rates of this compound to D-Erythrose. What are the possible causes?

A4: Low conversion rates can be attributed to several factors. A primary reason is that the isomerization reaction is reversible and may have reached an unfavorable thermodynamic equilibrium. Other potential causes include enzyme inactivity, suboptimal reaction conditions (pH and temperature), product inhibition, or the presence of inhibitors in your reaction mixture. The conversion rate for D-Erythrose production using L-rhamnose isomerase from Pseudomonas stutzeri LL172 has been reported to be around 12.9%, indicating that low equilibrium conversion is a significant challenge.[2][3]

Q5: How can I improve the yield of D-Erythrose from this compound?

A5: To improve the yield, you can try several strategies. One effective approach is in-situ product removal, which involves adding a subsequent enzymatic step to convert D-Erythrose into another product, thereby shifting the equilibrium towards D-Erythrose formation. Additionally, carefully optimizing the enzyme and substrate concentrations, as well as the pH and temperature, can enhance the conversion rate.[1]

Q6: What is a reliable method for quantifying this compound and D-Erythrose in my reaction mixture?

A6: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis and quantification of this compound and D-Erythrose.[1][4] Using a carbohydrate analysis column, such as a Lichrospher 5-NH2 or a Shodex SUGAR SC1011, with a refractive index (RI) detector allows for accurate measurement of both the substrate and the product.[1][4][5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the enzymatic conversion of this compound.

Issue Possible Causes Recommended Actions
Low or No D-Erythrose Detected 1. Inactive Enzyme: The L-rhamnose isomerase may have lost its activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: The pH or temperature of the reaction may not be optimal for the enzyme. 3. Incorrect Reagent Concentrations: The concentrations of the substrate or enzyme may be incorrect.1. Verify Enzyme Activity: Perform an activity assay with a known substrate to confirm the enzyme is active. 2. Optimize Conditions: Adjust the pH and temperature to the optimal ranges for your specific enzyme (e.g., pH 9.0 and 50-60°C for P. stutzeri L-rhamnose isomerase).[1] 3. Confirm Concentrations: Double-check all reagent concentrations and calculations.
Reaction Plateaus at a Low Conversion Rate 1. Reaction Equilibrium: The reaction has likely reached its thermodynamic equilibrium, which may not favor high product formation. 2. Product Inhibition: The enzyme's activity may be inhibited by the accumulation of the D-Erythrose product. 3. Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods.1. Shift Equilibrium: Implement an in-situ product removal strategy, such as a coupled enzymatic reaction to convert D-Erythrose. 2. Fed-Batch Substrate Addition: To overcome potential substrate inhibition, add the this compound gradually over time. 3. Optimize Reaction Time: Determine the optimal reaction time before the enzyme activity significantly decreases.
Presence of Unexpected Byproducts 1. Non-Specific Enzyme Activity: The enzyme may be acting on impurities in the substrate or producing side products. 2. Non-Enzymatic Reactions: Sugars can undergo degradation or isomerization at alkaline pH and high temperatures.1. Use High-Purity Substrates: Ensure the this compound is of high purity. 2. Optimize Reaction Conditions: Use the mildest effective pH and temperature to minimize non-enzymatic side reactions. 3. Use a More Specific Enzyme: If possible, screen for an isomerase with higher specificity for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic conversion of this compound and the preceding epimerization step from L-Erythrulose.

Table 1: Enzyme Characteristics and Optimal Conditions

EnzymeEC NumberSource OrganismOptimal pHOptimal Temperature (°C)
D-Tagatose 3-Epimerase 5.1.3.31Pseudomonas cichorii7.0 - 9.0~60
L-Rhamnose Isomerase 5.3.1.14Pseudomonas stutzeri9.060

Data compiled from BenchChem Application Notes.[1]

Table 2: Recommended Reaction Parameters

Reaction StepSubstrateSubstrate Concentration (mM)EnzymeEnzyme Concentration (mg/mL)Incubation Time (hours)
Epimerization L-Erythrulose10 - 100D-Tagatose 3-Epimerase0.1 - 1.04 - 12
Isomerization This compound(from epimerization)L-Rhamnose Isomerase0.1 - 1.012 - 24

Data compiled from BenchChem Application Notes.[1]

Experimental Protocols

Protocol 1: Isomerization of this compound to D-Erythrose

This protocol details the enzymatic conversion of this compound to D-Erythrose using purified L-rhamnose isomerase.

Materials:

  • This compound solution (10-100 mM)

  • Purified L-rhamnose isomerase from Pseudomonas stutzeri (0.1-1 mg/mL)

  • Reaction Buffer: 50 mM Tris-HCl, pH 9.0

  • Heating block or water bath set to 60°C

  • HPLC system with a refractive index (RI) detector and a carbohydrate analysis column

Procedure:

  • Prepare the reaction mixture by adding the this compound solution to the reaction buffer.

  • Add the purified L-rhamnose isomerase to the reaction mixture to the desired final concentration (e.g., 0.5 mg/mL).

  • Incubate the reaction mixture at 60°C for 12-24 hours.[1]

  • To monitor the reaction progress, withdraw aliquots at various time points.

  • Terminate the reaction in the aliquots by heat inactivation of the enzyme at 80°C for 10 minutes.[1]

  • Centrifuge the terminated reaction aliquots to pellet the precipitated enzyme.

  • Analyze the supernatant by HPLC to quantify the concentrations of this compound and D-Erythrose.[1]

Protocol 2: HPLC Analysis of this compound and D-Erythrose

This protocol provides a general method for the quantification of this compound and D-Erythrose.

HPLC System and Conditions:

  • Column: Lichrospher 5-NH2 (250 mm x 4.6 mm)[1][5]

  • Mobile Phase: Acetonitrile:Water (90:10, v/v)[1][5]

  • Flow Rate: 1.0 mL/min[1][5]

  • Column Temperature: 30°C[1][5]

  • Detector: Refractive Index (RI) detector at 35°C[1][5]

  • Injection Volume: 20 µL

Procedure:

  • Prepare standard solutions of this compound and D-Erythrose of known concentrations in the mobile phase.

  • Generate a calibration curve for each compound by injecting the standards and plotting peak area against concentration.

  • Prepare samples from the enzymatic reaction by diluting them in the mobile phase to fall within the linear range of the calibration curve.

  • Filter the samples through a 0.45 µm syringe filter before injection.

  • Inject the prepared samples onto the HPLC system.

  • Identify and quantify the this compound and D-Erythrose peaks in the samples by comparing their retention times and peak areas to the calibration curves.

Visualizations

Enzymatic_Conversion_Pathway cluster_0 Step 1: Epimerization cluster_1 Step 2: Isomerization L_Erythrulose L-Erythrulose D_Erythrulose This compound L_Erythrulose->D_Erythrulose D-Tagatose 3-Epimerase D_Erythrose D-Erythrose D_Erythrulose->D_Erythrose L-Rhamnose Isomerase

Caption: Enzymatic conversion pathway from L-Erythrulose to D-Erythrose.

Experimental_Workflow start Start prep Prepare Reaction Mixture (this compound, Buffer) start->prep add_enzyme Add L-Rhamnose Isomerase prep->add_enzyme incubate Incubate at Optimal Temperature and pH add_enzyme->incubate monitor Monitor Reaction Progress (Take Aliquots) incubate->monitor terminate Terminate Reaction (Heat Inactivation) monitor->terminate analyze Analyze by HPLC terminate->analyze end End analyze->end

Caption: General experimental workflow for this compound isomerization.

Troubleshooting_Workflow start Low D-Erythrose Yield check_enzyme Is Enzyme Active? start->check_enzyme check_conditions Are Reaction Conditions (pH, Temp) Optimal? check_enzyme->check_conditions Yes replace_enzyme Replace/Re-purify Enzyme check_enzyme->replace_enzyme No check_equilibrium Is Reaction at Equilibrium? check_conditions->check_equilibrium Yes optimize_conditions Adjust pH and Temperature check_conditions->optimize_conditions No shift_equilibrium Implement Product Removal check_equilibrium->shift_equilibrium Yes end Improved Yield check_equilibrium->end No, continue optimization replace_enzyme->end optimize_conditions->end shift_equilibrium->end

Caption: Troubleshooting decision tree for low D-Erythrose yield.

References

strategies to prevent D-Erythrulose degradation at high pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of D-Erythrulose, particularly at high pH.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in alkaline conditions.

Issue Potential Cause Recommended Solution
Rapid browning or discoloration of the this compound solution upon increasing pH. Maillard-type reactions or caramelization. This is accelerated at higher pH and temperature. The solution may contain amines, amino acids, or other nitrogen-containing compounds.[1][2]1. pH Control: Maintain the pH of the solution in the acidic range (ideally pH 2.0-5.0) where this compound is most stable.[1] Avoid buffering at high pH values.[3] 2. Ingredient Compatibility: Ensure the formulation is free from amines, amino acids, and other nitrogen-containing compounds like PVP and EDTA.[1] 3. Temperature Control: Perform manipulations at low temperatures. Do not exceed 40°C.[1][3]
Loss of this compound concentration over time in an alkaline solution, confirmed by analytical methods (e.g., HPLC). Alkaline-catalyzed degradation. At pH values above 5.5, this compound becomes unstable and can degrade.[1] The degradation is initiated by enolization, which is the rate-limiting step.[4][5]1. pH Adjustment: Immediately lower the pH of the solution to the stable range of 2.0-5.0.[1] 2. Use of Stabilizing Agents: Consider the addition of borate (B1201080) salts. Borate can form stable esters with monosaccharides, which have been shown to decrease the rate of alkaline degradation.[4][6][7][8] 3. Minimize Exposure Time: If high pH is necessary for a reaction, minimize the time this compound is exposed to these conditions.
Formation of unexpected byproducts detected by analytical methods (e.g., NMR, MS). Degradation of this compound. In alkaline conditions, monosaccharides can undergo a series of reactions including isomerization and retro-aldol condensation, leading to a variety of smaller acidic and carbonyl compounds.[9][10] At pH greater than 5.5, erythrulose (B1219606) may hydrate (B1144303) to an aliphatic tetra alcohol.[1]1. Characterize Byproducts: Use techniques like NMR and MS to identify the degradation products.[11][12] 2. Review Experimental Conditions: Analyze the pH, temperature, and presence of other reactive species (e.g., metal ions, oxygen) that could be contributing to specific degradation pathways. Divalent cations like Ca(II) can accelerate degradation.[4][9][13] 3. Implement Preventative Strategies: Apply the appropriate strategies for pH control, temperature management, and use of stabilizing agents as outlined above.
Inconsistent results in experiments involving this compound. Variable degradation of this compound due to inconsistent experimental conditions. 1. Standardize Protocols: Ensure that pH, temperature, and the order of reagent addition are consistent across all experiments. 2. Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment, especially when working outside of its optimal stability range. 3. Analytical Monitoring: Regularly monitor the concentration and purity of the this compound stock solution using a validated analytical method like HPLC.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation at high pH?

A1: The primary cause of this compound degradation at high pH is its inherent chemical instability in alkaline conditions. At a pH above 5.5, it undergoes degradation, which may involve hydration to an aliphatic tetra alcohol.[1] Like other monosaccharides, it is susceptible to alkaline-catalyzed enolization, which is the initial and rate-limiting step for further degradation and isomerization reactions.[4][5] Additionally, if amino compounds are present, Maillard-type reactions will occur, leading to browning.[1][2]

Q2: What is the optimal pH and temperature for storing this compound solutions?

A2: For long-term stability, this compound solutions should be stored at a pH between 2.0 and 5.0, with a preferred range of 2.0 to 3.5.[1] The recommended storage temperature is between 4-8°C.[1][3] During experimental use and formulation, the temperature should not exceed 40°C.[1][3]

Q3: Are there any substances that are incompatible with this compound in solution?

A3: Yes, several substances should be avoided to prevent the degradation of this compound. These include:

  • Amines and nitrogen-containing compounds (e.g., amino acids, PVP, EDTA): These can react with this compound via the Maillard reaction.[1]

  • Oxidizing agents. [3]

  • Inorganic oxides (e.g., TiO2, ZnO). [3]

  • Hydroxy-acids and phosphates. [3]

Q4: How can I prevent this compound degradation if my experiment requires a high pH?

A4: If a high pH is unavoidable, consider the following strategies:

  • Minimize exposure time: Keep the time that this compound is at a high pH to an absolute minimum.

  • Low temperature: Conduct the high-pH step at the lowest possible temperature.

  • Inert atmosphere: Purging the solution with an inert gas like nitrogen or argon can help prevent oxidation-related degradation pathways.

  • Use of borate: Borate has been shown to stabilize other monosaccharides in alkaline conditions by forming borate esters.[4][6][7][8] This is a promising strategy to investigate for this compound.

Q5: What analytical methods are suitable for monitoring this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying the concentration of this compound and monitoring its stability over time.[1] A method using an amino-bonded column with an acetonitrile (B52724)/water mobile phase has been shown to be effective for the related compound, dihydroxyacetone, and could be adapted for this compound.[14][15] For the identification of degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques.[11][12]

Quantitative Data Summary

Condition Parameter Value/Range Expected Effect on this compound Stability Reference
pH Optimal for Stability2.0 - 5.0High stability, negligible loss over one year at 25°C at pH 2.5.[1]
Unstable> 5.5Becomes unstable and degradation occurs.[1]
Temperature Long-term Storage4 - 8°CRecommended for maintaining stability.[1][3]
Formulation/Processing< 40°CMaximum recommended temperature to avoid degradation.[1][3]
Additives Amines/Amino AcidsPresentLeads to Maillard reaction and browning.[1][2]
Divalent Cations (e.g., Ca²⁺)PresentLikely to accelerate degradation by stabilizing enolate intermediates.[4][9][13]
BoratePresentLikely to stabilize this compound by forming borate esters.[4][6][7][8]

Key Experimental Protocols

Protocol for Stability Testing of this compound using HPLC

This protocol provides a general framework for assessing the stability of this compound under various pH conditions.

1. Objective: To determine the degradation rate of this compound at different pH values over time.

2. Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Buffers of various pH values (e.g., phosphate, borate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • HPLC system with a UV or Refractive Index (RI) detector

  • HPLC column suitable for sugar analysis (e.g., Amino-propyl bonded silica (B1680970) column)

  • pH meter

  • Volumetric flasks and pipettes

3. Method:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in HPLC-grade water to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Preparation of Test Solutions:

    • For each pH condition to be tested (e.g., pH 4, 7, 9, 11), pipette a known volume of the this compound stock solution into a volumetric flask.

    • Add the appropriate buffer to the flask and adjust the pH to the target value using acid or base.

    • Bring the solution to the final volume with the buffer. The final concentration of this compound should be suitable for HPLC analysis (e.g., 1 mg/mL).

    • Prepare a control sample at a stable pH (e.g., pH 4).

  • Stability Study:

    • Store the prepared test solutions at a constant temperature (e.g., 25°C or an elevated temperature for accelerated studies).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

    • If necessary, quench the degradation reaction by adjusting the pH of the aliquot to the stable range (e.g., pH 4).

    • Filter the samples through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized.[14]

    • Column: Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a low wavelength (e.g., 195 nm) or an RI detector.

    • Injection Volume: 20 µL.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Analyze the samples from the stability study and determine the concentration of this compound at each time point using the calibration curve.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each pH condition.

    • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

D_Erythrulose_Degradation_Pathway DE This compound Enolate Enolate Intermediate DE->Enolate High pH (Rate-limiting) Hydration_Product Aliphatic Tetra Alcohol DE->Hydration_Product High pH (>5.5) Maillard_Products Maillard Reaction Products (Melanoidins) DE->Maillard_Products Degradation_Products Degradation Products (e.g., acids, smaller carbonyls) Enolate->Degradation_Products Amines Amines / Amino Acids Amines->Maillard_Products

Caption: Simplified degradation pathways for this compound at high pH.

Experimental_Workflow cluster_prep 1. Preparation cluster_study 2. Stability Study cluster_analysis 3. Analysis Stock Prepare this compound Stock Solution Test_Solutions Prepare Test Solutions at Various pH Stock->Test_Solutions Incubate Incubate at Constant Temperature Test_Solutions->Incubate Sample Sample at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis and Kinetic Modeling HPLC->Data

Caption: Workflow for this compound stability testing.

References

resolving co-elution issues in D-Erythrulose chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution issues in D-Erythrulose chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to overcome common separation challenges.

Troubleshooting Guides

Issue 1: Peak Co-elution with Dihydroxyacetone (DHA)

This compound is frequently formulated with dihydroxyacetone (DHA) in self-tanning cosmetic products. Due to their structural similarities as small, polar keto-sugars, they are prone to co-elution.

Troubleshooting Steps:

  • Method Selection: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating these highly polar compounds. If you are using reversed-phase chromatography, switching to a HILIC column is the first recommended step.

  • Column Chemistry: Employ a HILIC column with an amide or amino stationary phase, as these are specifically designed for saccharide analysis and offer good selectivity for polar compounds.

  • Mobile Phase Optimization:

    • Acetonitrile (B52724)/Water Gradient: The ratio of acetonitrile (ACN) to water in the mobile phase is critical. A higher percentage of ACN will increase retention on a HILIC column. Start with a high ACN concentration (e.g., 90-95%) and gradually decrease it to elute the compounds. A shallow gradient (a slow decrease in ACN) will generally provide better resolution between this compound and DHA.

    • Additives: The addition of a small amount of an acidic modifier like formic acid or a basic modifier like ammonia (B1221849) to the mobile phase can alter the ionization state of the analytes and improve peak shape and selectivity.

  • Temperature Control: Operating the column at a slightly elevated or sub-ambient temperature can sometimes improve separation by affecting the interaction kinetics between the analytes and the stationary phase. Experiment with temperatures between 25°C and 40°C.

Issue 2: Co-elution with Other Sugars or Polyols in Complex Matrices

When analyzing this compound in complex matrices such as fermentation broths or food products, co-elution with other monosaccharides (e.g., fructose, glucose), disaccharides, or sugar alcohols (polyols) is a common problem.

Troubleshooting Steps:

  • Method Selection: Both HILIC and Ligand-Exchange Chromatography (LEC) are viable options.

    • HILIC: Offers good separation for a wide range of polar compounds.

    • LEC: Particularly effective for separating sugar isomers. Columns with different counter-ions (e.g., Ca²⁺, Pb²⁺) will provide different selectivities.

  • Column Selection:

    • HILIC: As mentioned before, amide or amino columns are good choices.

    • LEC: A strong cation-exchange resin column in the calcium (Ca²⁺) or lead (Pb²⁺) form is often used for sugar separations. The choice of the counter-ion can significantly impact the elution order and resolution of different sugars.

  • Mobile Phase Optimization:

    • HILIC: Optimize the acetonitrile/water gradient as described in Issue 1.

    • LEC: The mobile phase is typically pure, deionized water. The flow rate can be optimized to improve resolution. Lower flow rates generally lead to better separation but longer run times.

  • Detector Selection:

    • Refractive Index (RI) Detector: A universal detector for sugars, but it is not compatible with gradient elution, which may be necessary for complex samples in HILIC.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are also universal detectors and are compatible with gradient elution, making them a better choice for complex HILIC separations.

    • Mass Spectrometry (MS): Provides the highest selectivity and can often distinguish between co-eluting compounds based on their mass-to-charge ratio, confirming the identity of the peaks.

Issue 3: Co-elution of this compound and L-Erythrulose (Enantiomers)

This compound has a chiral center, meaning it exists as two non-superimposable mirror images: this compound and L-Erythrulose. If the presence of the L-enantiomer is a concern (e.g., in chiral synthesis or purity analysis), a standard achiral HPLC method will not separate them.

Troubleshooting Steps:

  • Chiral Chromatography: The separation of enantiomers requires a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP).

  • Column Selection:

    • Polysaccharide-based CSPs: Columns with stationary phases based on derivatives of cellulose (B213188) or amylose (B160209) are widely used and have proven effective for a broad range of chiral compounds. A screening of different polysaccharide-based columns is often necessary to find the one that provides the best separation for erythrulose (B1219606) enantiomers.

    • Cyclodextrin-based CSPs: These columns can also be effective for separating enantiomers, particularly for compounds that can fit into the cyclodextrin (B1172386) cavity.

  • Mobile Phase: The mobile phase for chiral separations is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). The type and percentage of the modifier can be optimized to achieve the desired separation. In some cases, reversed-phase conditions (water/acetonitrile or water/methanol) can also be used with certain chiral columns.

  • Temperature: Temperature can have a significant effect on chiral separations. Lower temperatures often lead to better resolution but broader peaks.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is broad and tailing. What could be the cause?

A1: Peak broadening and tailing for a polar compound like this compound can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites (e.g., free silanols) on the silica (B1680970) support of the column. Using a well-endcapped column or adding a small amount of a competing base (like triethylamine) to the mobile phase can help mitigate this.

  • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. Try diluting your sample.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the pH away from the pKa can improve peak shape.

  • Column Degradation: An old or poorly maintained column can lead to poor peak shapes.

Q2: I suspect co-elution, but my peak looks symmetrical. How can I confirm?

A2: A perfectly co-eluting peak can appear symmetrical. To confirm co-elution:

  • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: These detectors can acquire UV-Vis spectra across the entire peak. If the spectra at the beginning, apex, and end of the peak are not identical, it indicates that more than one compound is present.

  • Use a Mass Spectrometer (MS): An MS detector can identify the mass-to-charge ratio (m/z) of the ions eluting at a specific time. If multiple m/z values are detected across the peak, this confirms co-elution.

  • Vary Chromatographic Conditions: Slightly changing the mobile phase composition, temperature, or using a different column chemistry may partially resolve the co-eluting peaks, revealing a shoulder or a split peak.

Q3: Can I use Gas Chromatography (GC) to analyze this compound?

A3: this compound is a non-volatile sugar and cannot be directly analyzed by GC. However, it can be analyzed by GC after a derivatization step that converts the polar hydroxyl groups into more volatile groups (e.g., trimethylsilyl (B98337) ethers). This approach can be effective but adds an extra step to the sample preparation and may introduce its own set of potential analytical issues. For most applications, HPLC is the more direct and common method for this compound analysis.

Data Presentation

The following tables summarize typical starting conditions and expected performance for the chromatographic methods discussed. These values should be used as a starting point for method development and optimization.

Table 1: HILIC Method Parameters for this compound and DHA Separation

ParameterRecommended Condition
Column HILIC Amide or Amino, <3 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 70% B over 10-15 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Detector ELSD, CAD, or MS
Expected Elution Order Dihydroxyacetone (DHA) typically elutes before this compound

Table 2: Ligand-Exchange Chromatography Parameters for Sugar Separations

ParameterRecommended Condition
Column Strong Cation-Exchange Resin with Ca²⁺ or Pb²⁺ counter-ion
Mobile Phase Deionized Water
Flow Rate 0.5 - 0.8 mL/min
Column Temperature 60 - 85 °C
Detector Refractive Index (RI)

Table 3: Chiral HPLC Method Parameters for Enantiomer Separation

ParameterRecommended Condition
Column Polysaccharide-based (Cellulose or Amylose derivatives) Chiral Stationary Phase
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol (e.g., 90:10 v/v) with a basic or acidic additive if needed
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 20 - 30 °C
Detector UV or Circular Dichroism (CD)

Experimental Protocols

Protocol 1: HILIC-CAD Method for the Analysis of this compound in a Cosmetic Matrix

This protocol provides a starting point for the quantitative analysis of this compound in a cosmetic formulation that may also contain DHA.

  • Sample Preparation: a. Accurately weigh approximately 1 gram of the cosmetic sample into a 50 mL volumetric flask. b. Add approximately 30 mL of a diluent (e.g., 50:50 acetonitrile/water) and sonicate for 15 minutes to dissolve the sample. c. Bring the flask to volume with the diluent and mix thoroughly. d. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: HILIC Amide column (e.g., 150 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 95:5 Water/Acetonitrile with 10 mM Ammonium Formate.

    • Mobile Phase B: 5:95 Water/Acetonitrile with 10 mM Ammonium Formate.

    • Gradient:

      • 0-2 min: 100% B

      • 2-12 min: Linear gradient to 40% A

      • 12-15 min: Hold at 40% A

      • 15.1-20 min: Return to 100% B and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.

    • Detector: Charged Aerosol Detector (CAD).

  • Quantification: a. Prepare a series of calibration standards of this compound and DHA in the diluent. b. Inject the standards and the sample. c. Construct a calibration curve by plotting the peak area versus the concentration for each analyte. d. Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Co-elution Issue with this compound check_matrix Identify Potential Co-eluting Compounds (e.g., DHA, other sugars, enantiomer) start->check_matrix is_dha Co-elution with DHA? check_matrix->is_dha is_sugar Co-elution with other sugars/polyols? is_dha->is_sugar No hilic_method Optimize HILIC Method: - Amide/Amino Column - ACN/Water Gradient - Temperature is_dha->hilic_method Yes is_enantiomer Co-elution with L-Erythrulose? is_sugar->is_enantiomer No is_sugar->hilic_method Yes (HILIC) lec_method Consider Ligand-Exchange Chromatography (LEC): - Ca²⁺ or Pb²⁺ Column - Water Mobile Phase is_sugar->lec_method Yes (LEC) chiral_method Use Chiral HPLC: - Polysaccharide CSP - Normal or Reversed Phase is_enantiomer->chiral_method Yes end Resolution Achieved is_enantiomer->end No hilic_method->end lec_method->end chiral_method->end

Caption: Troubleshooting workflow for resolving this compound co-elution issues.

HILIC_Optimization_Logic cluster_Parameters Key HILIC Parameters cluster_Actions Optimization Actions cluster_Outcome Desired Outcome P1 Stationary Phase (Column Chemistry) A1 Select Amide or Amino Column P1->A1 P2 Mobile Phase (ACN/Water Ratio) A2 Adjust Gradient Slope (Shallow for better resolution) P2->A2 P3 Temperature A3 Increase/Decrease Temperature (e.g., 25-40°C) P3->A3 O1 Improved Resolution A1->O1 A2->O1 A3->O1

Caption: Logical relationships in HILIC method optimization for polar compounds.

improving the recovery of D-Erythrulose during downstream processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Erythrulose downstream processing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the downstream processing of this compound?

The main challenges in purifying this compound from fermentation broth or reaction mixtures include:

  • Product Stability: this compound is sensitive to pH and temperature. At a pH greater than 5.5, it can become unstable, and high temperatures can lead to degradation and color formation through reactions like the Maillard reaction.[1]

  • Impurity Profile: The crude mixture often contains unreacted substrates, byproducts, residual proteins, salts, and colored compounds from the fermentation or synthesis process.

  • Low Concentration: The initial concentration of this compound in the broth can be low, requiring efficient concentration steps that can also concentrate impurities.[2]

  • Viscosity: Concentrated sugar solutions can be highly viscous, which can impede chromatographic separation and crystallization.

  • Crystallization Difficulties: this compound can be challenging to crystallize from complex mixtures, often forming syrups or oils instead of crystals.

Q2: What are the critical process parameters to control during this compound purification?

To ensure optimal recovery and purity, the following parameters are crucial:

  • pH: Maintain a slightly acidic pH, ideally between 2.0 and 5.0, to ensure the stability of this compound.[1]

  • Temperature: All purification steps should be conducted at low to ambient temperatures (ideally 4-25°C) to prevent degradation and byproduct formation. Temperatures should not exceed 40°C.[1]

  • Solvent Quality: Use high-purity, filtered solvents and buffers to avoid introducing contaminants that can interfere with purification and analysis.

Q3: Which chromatographic techniques are most effective for this compound purification?

Several chromatographic methods can be employed, often in a multi-step process:

  • Ion-Exchange Chromatography (IEX): This is a powerful technique for separating charged impurities like residual amino acids, proteins, and salts from the uncharged this compound.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate molecules based on their hydrophobicity and is effective for removing less polar impurities.

  • Mixed-Mode Chromatography (MMC): MMC utilizes resins with multiple interaction modes (e.g., ionic and hydrophobic) to provide unique selectivities for separating complex mixtures.[2][3][4]

  • Size-Exclusion Chromatography (SEC): SEC can be used for desalting and separating molecules based on size, though it is generally a lower-resolution technique.

Troubleshooting Guides

This section provides solutions to common problems encountered during the downstream processing of this compound.

Chromatography Issues
Problem Potential Cause Suggested Solution
Low Recovery of this compound Degradation on the column: Unfavorable pH or temperature conditions.- Ensure the mobile phase pH is within the stability range of this compound (pH 2.0-5.0).[1]- Conduct the chromatography at a reduced temperature (e.g., 4°C).
Irreversible binding to the resin: Strong, non-specific interactions between this compound and the stationary phase.- Modify the elution buffer by increasing the ionic strength or changing the pH.- Consider a different type of chromatography resin with different selectivity.
Poor Resolution of Peaks Inappropriate mobile phase: The elution conditions are not optimized to separate this compound from impurities.- Optimize the gradient slope and length for better separation.- For ion-exchange chromatography, adjust the salt concentration and pH of the buffers.
Column overloading: Too much sample has been loaded onto the column.- Reduce the amount of sample loaded onto the column.- Use a larger column with a higher binding capacity.
Low flow rate: The flow rate is too slow, leading to band broadening.- Increase the flow rate within the recommended range for the column.
High Backpressure Clogged column frit or tubing: Particulate matter in the sample or buffers.- Filter all samples and buffers before use (0.22 µm or 0.45 µm filter).- Clean the column and system according to the manufacturer's instructions.
Sample is too viscous: High concentration of sugars or other macromolecules.- Dilute the sample with the binding buffer.- Reduce the flow rate during sample loading.[5]
Crystallization Issues
Problem Potential Cause Suggested Solution
Failure to Crystallize Insufficient supersaturation: The concentration of this compound is too low.- Slowly evaporate the solvent under reduced pressure to increase the concentration.
Presence of impurities inhibiting crystallization: Other sugars, proteins, or salts are preventing crystal formation.- Perform an additional purification step (e.g., chromatography) to remove impurities.- Add seed crystals of pure this compound to induce crystallization.
Formation of Syrup or Oil Solution is too concentrated: The high viscosity prevents ordered crystal lattice formation.- Add a small amount of a suitable anti-solvent (e.g., ethanol) to reduce the concentration and induce precipitation.
Cooling rate is too fast: Rapid cooling does not allow sufficient time for crystal nucleation and growth.- Decrease the cooling rate. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
Low Crystal Yield Significant amount of this compound remains in the mother liquor: The crystallization conditions are not optimal for complete recovery.- Concentrate the mother liquor and attempt a second crystallization.- Optimize the anti-solvent ratio and cooling temperature.
Product Quality Issues
Problem Potential Cause Suggested Solution
Product Discoloration (Browning) Maillard reaction or caramelization: Exposure to high temperatures or alkaline pH.- Maintain a slightly acidic pH (2.0-5.0) throughout the process.[1]- Keep the temperature below 40°C at all times.[1]
Presence of colored impurities from the fermentation broth. - Use activated carbon treatment to remove colored compounds before chromatography.
Presence of Residual Impurities Inefficient purification steps: The chosen methods are not adequately removing all contaminants.- Implement a multi-step purification strategy combining different chromatography techniques (e.g., IEX followed by HIC).- Optimize the wash and elution conditions for each chromatography step.

Quantitative Data

The following table summarizes recovery yields for this compound and related compounds from fermentation broth using various downstream processing strategies.

Product Downstream Processing Method Overall Recovery Yield Reference
L-Erythrulose (B118282)Microfiltration, ultrafiltration, reverse osmosis, ion chromatography, sterile filtration, and concentration.90%[6]
1,3-dihydroxyacetone (DHA)Alcohol precipitation and evaporative crystallization.72%[7]
2,3-ButanediolAqueous two-phase system (ATPS) with isopropanol (B130326) and ammonium (B1175870) sulfate.97.9%[8]

Experimental Protocols

Protocol 1: General Workflow for this compound Purification

This protocol outlines a general multi-step process for purifying this compound from a clarified fermentation broth.

Diagram of the General this compound Purification Workflow

This compound Purification Workflow Fermentation_Broth Clarified Fermentation Broth Activated_Carbon Activated Carbon Treatment (Decolorization) Fermentation_Broth->Activated_Carbon IEX Ion-Exchange Chromatography (Impurity Removal) Activated_Carbon->IEX Concentration Concentration (e.g., Evaporation) IEX->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: A typical multi-step workflow for the purification of this compound.

  • Clarification & Decolorization:

    • Centrifuge the fermentation broth to remove cells and other suspended solids.

    • Treat the supernatant with activated carbon (e.g., 1-2% w/v) with gentle stirring at room temperature for 1-2 hours to remove colored impurities.

    • Filter the mixture to remove the activated carbon.

  • Ion-Exchange Chromatography (IEX):

    • Objective: To remove charged impurities such as salts, amino acids, and proteins.

    • Resin: A strong cation exchange resin followed by a strong anion exchange resin, or a mixed-bed resin.

    • Procedure:

      • Equilibrate the column with deionized water.

      • Load the decolorized this compound solution onto the column.

      • Collect the flow-through fraction containing the neutral this compound.

      • Wash the column with deionized water to ensure complete recovery of the product.

      • Pool the fractions containing this compound.

  • Concentration:

    • Concentrate the purified this compound solution using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation.

    • Concentrate to a thick syrup.

  • Crystallization:

    • Objective: To obtain pure, crystalline this compound.

    • Procedure:

      • Transfer the concentrated syrup to a clean vessel.

      • Slowly add a miscible anti-solvent, such as ethanol, with gentle stirring until the solution becomes slightly turbid.

      • If available, add a few seed crystals of pure this compound to induce crystallization.

      • Allow the solution to stand at room temperature for several hours, then transfer to a refrigerator (4°C) to promote further crystal growth.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold anti-solvent.

    • Dry the crystals under vacuum at room temperature.

Protocol 2: Troubleshooting Logic Flowchart

This flowchart provides a logical approach to troubleshooting low recovery of this compound.

Diagram of the Troubleshooting Logic for Low this compound Recovery

Troubleshooting Low Recovery Start Low this compound Recovery Check_Degradation Analyze for Degradation Products (e.g., by HPLC) Start->Check_Degradation Degradation_Detected Degradation Detected? Check_Degradation->Degradation_Detected Optimize_Conditions Optimize pH (2.0-5.0) and Temperature (<40°C) Degradation_Detected->Optimize_Conditions Yes Check_Binding Check for Irreversible Binding to Chromatography Resin Degradation_Detected->Check_Binding No End Recovery Improved Optimize_Conditions->End Binding_Issue Binding Issue? Check_Binding->Binding_Issue Modify_Elution Modify Elution Buffer or Change Resin Type Binding_Issue->Modify_Elution Yes Check_Loss_in_Wash Analyze Wash Fractions for Product Binding_Issue->Check_Loss_in_Wash No Modify_Elution->End Loss_in_Wash Product in Wash? Check_Loss_in_Wash->Loss_in_Wash Optimize_Binding Optimize Binding Conditions (pH, Ionic Strength) Loss_in_Wash->Optimize_Binding Yes Loss_in_Wash->End No Optimize_Binding->End

Caption: A step-by-step guide for troubleshooting low this compound recovery.

References

Technical Support Center: Managing Enzyme Inhibition in D-Erythrulose Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing enzyme inhibition during the biocatalytic production of D-Erythrulose.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic routes for this compound synthesis?

A1: this compound can be synthesized through several biocatalytic routes, often involving multi-enzyme cascades. One common pathway involves the oxidation of glycerol (B35011) to dihydroxyacetone (DHA), followed by an aldol (B89426) condensation of DHA with formaldehyde, catalyzed by an aldolase. Another route utilizes a transketolase to catalyze the transfer of a two-carbon ketol group from a donor substrate (e.g., hydroxypyruvate) to an acceptor aldehyde (e.g., glycolaldehyde). Isomerases can also be used to convert L-Erythrulose to a mixture containing this compound.

Q2: What are the primary types of enzyme inhibition I might encounter in this compound biocatalysis?

A2: You may encounter several types of inhibition:

  • Product Inhibition: The accumulation of a product that inhibits the activity of an enzyme in the pathway. A key example is the inhibition of glycerol dehydrogenase (GDH) by its product, dihydroxyacetone (DHA).

  • Substrate Inhibition: High concentrations of a substrate can sometimes inhibit the enzyme. This can occur with enzymes like D-amino acid oxidase (DAAO) at high substrate concentrations.

  • Cofactor-Related Inhibition: Cofactors or their analogs can sometimes act as inhibitors. For instance, thiamine (B1217682) pyrophosphate (TPP), a cofactor for transketolase, has been reported to inhibit downstream transaminase reactions in a coupled cascade.

  • Byproduct Inhibition: The formation of side products that can inhibit the main enzymes.

Q3: How can enzyme immobilization help in managing inhibition?

A3: Enzyme immobilization can offer several advantages in mitigating inhibition. By co-immobilizing enzymes in a cascade, the product of one reaction, which may be an inhibitor for that same enzyme, is immediately consumed by the next enzyme in the pathway, preventing its accumulation. This is particularly effective in cascades where an inhibitory intermediate is produced. Immobilization can also improve enzyme stability in the presence of inhibitory substances or harsh reaction conditions.

Troubleshooting Guides

Issue 1: Low or No this compound Yield

Q: My reaction is producing very little or no this compound. What are the possible causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. Follow this troubleshooting workflow to identify and resolve the problem.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow cluster_troubleshooting Troubleshooting Steps Start Low/No Yield Observed CheckEnzymeActivity 1. Verify Individual Enzyme Activity Start->CheckEnzymeActivity CheckReactionConditions 2. Optimize Reaction Conditions (pH, Temp) CheckEnzymeActivity->CheckReactionConditions Activity Confirmed CheckSubstrateQuality 3. Assess Substrate Quality & Concentration CheckReactionConditions->CheckSubstrateQuality Conditions Optimal InvestigateInhibition 4. Investigate Potential Inhibition CheckSubstrateQuality->InvestigateInhibition Substrate OK ResolveInhibition Address Inhibition InvestigateInhibition->ResolveInhibition Inhibition Identified Solution Yield Improved ResolveInhibition->Solution Strategy Implemented NoImprovement Yield Not Improved (Re-evaluate pathway/enzyme choice) ResolveInhibition->NoImprovement Strategy Ineffective

Caption: A step-by-step workflow for troubleshooting low this compound yield.

Troubleshooting Steps in Detail:

  • Verify Individual Enzyme Activity:

    • Problem: One or more enzymes in your cascade may be inactive.

    • Solution: Assay the activity of each enzyme separately using a standard protocol (see Experimental Protocols section). If an enzyme is inactive, try a fresh batch or a different supplier. Ensure proper storage and handling of enzymes.

  • Optimize Reaction Conditions:

    • Problem: The pH, temperature, or buffer composition may be suboptimal for one or more enzymes in the cascade.[1]

    • Solution: Review the optimal conditions for each enzyme (see Table 1). If the optima are different, you may need to find a compromise or consider a sequential reaction setup. Perform small-scale experiments to test a range of pH and temperature values.

  • Assess Substrate Quality and Concentration:

    • Problem: Substrates may be degraded or contain impurities that act as inhibitors. The substrate concentration might be too low for an efficient reaction or too high, leading to substrate inhibition.

    • Solution: Use high-purity substrates. If substrate degradation is suspected (e.g., for unstable aldehydes), use freshly prepared solutions. Run the reaction with varying substrate concentrations to identify potential substrate inhibition.

  • Investigate Potential Inhibition:

    • Problem: Accumulation of a product or byproduct is inhibiting the reaction.

    • Solution: Analyze the reaction mixture over time using HPLC to identify the accumulation of any intermediates. If product inhibition is suspected (e.g., DHA inhibiting GDH), consider the following strategies:

      • In-situ Product Removal: For multi-enzyme cascades, ensure the subsequent enzyme is active and efficiently consuming the inhibitory product. Adjust the ratio of enzymes to prevent bottleneck formation.

      • Fed-batch Strategy: Gradually add the substrate to maintain a low concentration of the inhibitory product.

Issue 2: Significant Byproduct Formation

Q: My reaction is producing this compound, but I'm also seeing significant amounts of byproducts. What could be the cause?

A: Byproduct formation can arise from enzyme promiscuity, non-enzymatic side reactions, or the presence of contaminating enzymes.

Troubleshooting Steps:

  • Identify the Byproducts: Use analytical techniques like HPLC-MS or NMR to identify the chemical structure of the byproducts.

  • Review Enzyme Specificity: Some enzymes can act on a range of substrates or produce multiple products from a single substrate. For example, some isomerases may produce other epimers. Consider using a more specific enzyme or protein engineering to improve selectivity.[2]

  • Optimize Reaction Conditions: Suboptimal pH or temperature can sometimes favor side reactions.[3] Experiment with different conditions to see if byproduct formation can be minimized.

  • Check for Non-Enzymatic Reactions: Some substrates, like aldehydes, can be unstable and undergo self-condensation or other side reactions, especially at neutral or basic pH. Running the reaction at a slightly acidic pH (if compatible with your enzymes) or at a lower temperature can help minimize these reactions.

  • Purify Enzyme Preparations: If you are using crude cell lysates, contaminating enzymes could be responsible for the byproduct formation. Purifying your enzymes of interest can resolve this issue.

Issue 3: Reaction Stalls Before Completion

Q: My reaction starts well but then stops before all the substrate is consumed. What should I investigate?

A: A stalled reaction can be due to several factors, including enzyme instability, depletion of a necessary cofactor, a shift in pH, or strong product inhibition.

Investigating a Stalled Biocatalytic Reaction

StalledReaction Start Reaction Stalls CheckEnzymeStability 1. Assess Enzyme Stability (Take sample, add fresh enzyme) Start->CheckEnzymeStability CheckCofactors 2. Check Cofactor Depletion (Add more cofactor) CheckEnzymeStability->CheckCofactors No restart SolutionFound Identify and Address Cause CheckEnzymeStability->SolutionFound Restarts MonitorpH 3. Monitor Reaction pH (Is it drifting out of optimal range?) CheckCofactors->MonitorpH No restart CheckCofactors->SolutionFound Restarts CheckProductInhibition 4. Evaluate Product Inhibition (Analyze product concentration) MonitorpH->CheckProductInhibition pH stable CheckProductInhibition->SolutionFound High product conc. RestartReaction Reaction Resumes SolutionFound->RestartReaction

Caption: Diagnostic workflow for a stalled this compound synthesis reaction.

Troubleshooting Steps in Detail:

  • Assess Enzyme Stability:

    • Test: Take a sample from the stalled reaction and add a fresh aliquot of the enzyme(s). If the reaction restarts, it indicates that the original enzyme(s) lost activity over time.

    • Solution: Improve enzyme stability by adding stabilizing agents (e.g., glycerol), using an immobilized enzyme format, or operating at a lower temperature.[4]

  • Check for Cofactor Depletion:

    • Test: If your reaction is cofactor-dependent (e.g., NAD⁺/NADH), add more of the cofactor to the stalled reaction. A restart suggests cofactor depletion or degradation.

    • Solution: Implement a cofactor regeneration system. For example, in the GDH-catalyzed oxidation of glycerol, an NADH oxidase can be used to regenerate NAD⁺.

  • Monitor Reaction pH:

    • Test: Measure the pH of the reaction mixture when it stalls. Some reactions can produce acidic or basic byproducts that shift the pH out of the optimal range for the enzyme.

    • Solution: Use a stronger buffer system or implement a pH control system (e.g., a pH-stat) to maintain the optimal pH throughout the reaction.

  • Evaluate Product Inhibition:

    • Test: Analyze the concentration of the product(s) in the stalled reaction. Compare this to known inhibitory concentrations.

    • Solution: If product inhibition is the cause, strategies like in-situ product removal, using a fed-batch process, or engineering the enzyme to be more product-tolerant may be necessary.

Data Presentation

Table 1: Optimal Conditions for Key Enzymes in this compound Biocatalysis

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)
Glycerol Dehydrogenase (GDH)Geobacillus stearothermophilus9.0~60
D-Amino Acid Oxidase (DAAO)Rhodotorula gracilis8.3 - 8.5Not specified
Transketolase (TKT)Saccharomyces cerevisiae (Baker's yeast)7.6Not specified
D-Tagatose 3-epimerasePseudomonas cichorii ST-248.030-40
L-Rhamnose isomerasePseudomonas stutzeri LL1729.050-60

Table 2: Kinetic Parameters and Inhibitors of Key Enzymes

EnzymeSubstrateK_m_ (mM)InhibitorInhibition TypeK_i_ / IC_50_Reference
Glycerol Dehydrogenase (GDH)Glycerol56Dihydroxyacetone (DHA)Product50% activity loss at 0.42 mM[5]
Glycerol Dehydrogenase (GDH)GlycerolNot specifiedNADHCompetitive with NAD⁺Not specified[5]
D-Amino Acid Oxidase (DAAO)D-Alanine1.7BenzoateCompetitiveNot specified[6]
D-Amino Acid Oxidase (DAAO)D-SerineNot specifiedL-SerineCompetitiveNot specified[7]
Transketolase (TKT)Thiamine pyrophosphate (TPP)Not specifiedThiamine thiazolone pyrophosphate (TTPP)CompetitiveNot specified[8]
Transketolase (TKT)Not specifiedNot specifiedOxythiamineCompetitiveIC_50_ = 14.95 µM (in MIA PaCa-2 cells)[9]

Experimental Protocols

Protocol 1: Assay for Glycerol Dehydrogenase (GDH) Activity

This protocol is adapted from the procedure for GDH from Enterobacter aerogenes and can be used as a starting point.[10]

Principle: The activity of GDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺ during the oxidation of glycerol.

Reagents:

  • 0.125 M Carbonate/bicarbonate buffer, pH 10.0

  • 1.0 M Glycerol solution

  • 0.1 M NAD⁺ solution

  • Enzyme diluent (e.g., 0.05 M potassium phosphate (B84403) buffer, pH 7.6)

  • Purified or partially purified GDH enzyme solution

Procedure:

  • Set up a spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C.

  • In a cuvette, prepare the following reaction mixture:

    • 2.4 ml of 0.125 M Carbonate/bicarbonate buffer, pH 10.0

    • 0.3 ml of 1.0 M Glycerol

    • 0.1 ml of 0.1 M NAD⁺

  • Incubate the mixture in the spectrophotometer for 4-5 minutes to allow for temperature equilibration and to establish a blank rate, if any.

  • Initiate the reaction by adding 0.1 ml of the appropriately diluted enzyme solution and mix thoroughly by inversion.

  • Record the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.

Calculation of Enzyme Activity:

One unit of GDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Assay for Transketolase (TKT) Activity

This protocol is a general method for assessing TKT activity.[8][11][12]

Principle: The activity of transketolase is measured in a coupled enzyme assay. The products of the transketolase reaction are converted through a series of enzymatic steps that ultimately lead to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

Reagents:

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)

  • 10 mM D-xylulose-5-phosphate (donor substrate)

  • 10 mM D-ribose-5-phosphate (acceptor substrate)

  • 5 mM Thiamine pyrophosphate (TPP)

  • 5 mM MgCl₂

  • 0.2 mM NADH

  • Coupling enzymes: triosephosphate isomerase and glycerol-3-phosphate dehydrogenase

  • Purified or partially purified transketolase enzyme solution

Procedure:

  • Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 30°C).

  • In a cuvette, prepare the reaction mixture containing all components except the transketolase enzyme.

  • Incubate for 5 minutes to reach temperature equilibrium.

  • Initiate the reaction by adding the transketolase solution.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the transketolase activity.

Protocol 3: HPLC Analysis of this compound

This protocol provides a general method for the quantification of this compound and other carbohydrates in the reaction mixture.[13]

System:

  • HPLC system with a Refractive Index (RI) detector.

  • Column: A carbohydrate analysis column, such as an amino column (e.g., Lichrospher 5-NH2) or a ligand exchange column (e.g., Shodex SUGAR SC1011).

Mobile Phase:

  • Acetonitrile:Water (e.g., 90:10, v/v) for an amino column.

  • Deionized water for a ligand exchange column.

Procedure:

  • Sample Preparation:

    • Take a sample from the reaction mixture at a specific time point.

    • Stop the enzymatic reaction, for example, by adding an equal volume of cold methanol (B129727) or by heat inactivation (e.g., 95°C for 5 minutes).

    • Centrifuge the sample to pellet any precipitated protein.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example for Amino Column):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector Temperature: 35°C

  • Quantification:

    • Prepare standard solutions of this compound, substrates, and any expected byproducts at known concentrations.

    • Generate a calibration curve for each compound by injecting the standards and plotting the peak area against the concentration.

    • Inject the prepared samples and determine the concentrations of the components by comparing their peak areas to the calibration curves.

References

Technical Support Center: Optimizing Reaction Parameters for D-Erythrulose Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Erythrulose derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound analysis?

A1: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the most common derivatization methods for sugars like this compound are oximation followed by silylation, and the formation of alditol acetates. Oximation followed by trimethylsilylation (TMS) is a widely used technique that can, however, result in the formation of two isomeric peaks, which may complicate quantification.[1] The alditol acetate (B1210297) method produces a single derivative peak, which can be advantageous for quantification.[2]

Q2: Why is derivatization of this compound necessary for GC-MS analysis?

A2: this compound, like other sugars, is a polar and non-volatile compound. Derivatization is necessary to increase its volatility and thermal stability, allowing it to be analyzed by Gas Chromatography (GC).[1] The process replaces active hydrogens on the molecule with less polar functional groups.

Q3: What are the critical parameters to optimize for a successful derivatization reaction?

A3: Key parameters to optimize include reaction temperature, reaction time, and the ratio of derivatizing reagent to the sample.[3][4] The optimal conditions can vary depending on the specific derivatization method and the sample matrix.

Q4: How can I prevent moisture contamination during derivatization?

A4: Moisture can significantly interfere with derivatization reactions, especially silylation.[5] To prevent contamination, ensure that all glassware is thoroughly dried, use anhydrous solvents and reagents, and store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[2] It is also recommended to analyze derivatized samples as soon as possible.[2][6]

Q5: How should I store my derivatized this compound samples?

A5: The stability of derivatives, particularly TMS derivatives, can be a concern.[7] For best results, analyze samples as soon as possible after derivatization.[7] If short-term storage is necessary, vials can be kept at 4°C. For longer-term storage, -20°C is recommended to improve the stability of the derivatives.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for derivatized this compound 1. Incomplete derivatization: This can be due to moisture contamination, degraded reagents, incorrect reaction time or temperature, or an insufficient amount of derivatizing agent.[7] 2. Degradation of the derivative: TMS derivatives can be unstable.[7] 3. GC-MS system issues: Leaks in the injector or column connections, or improper installation of the liner and column can lead to sample loss.[7]1. Ensure the sample is completely dry before adding reagents. Use fresh, high-quality derivatization reagents. Optimize reaction time and temperature, and ensure a sufficient excess of derivatization reagents is used.[7] 2. Analyze the sample as soon as possible after derivatization. If storage is necessary, store at low temperatures (-20°C).[7] 3. Check for leaks and verify the correct installation of GC components. Perform routine maintenance on the GC-MS system.[7]
Broad or tailing peaks 1. Active sites in the GC system: The liner or column may have active sites that interact with the analyte. 2. Incomplete derivatization: Unreacted hydroxyl groups can lead to peak tailing.[2] 3. High injection volume: Injecting too much sample can overload the column.[2]1. Use a deactivated liner and ensure the column is properly conditioned. Silanizing the glassware can also help.[2] 2. Re-optimize the derivatization conditions (time, temperature, reagent concentration).[2] 3. Reduce the injection volume.[2]
Multiple, poorly resolved peaks 1. Formation of multiple isomers: Oximation can result in syn- and anti-isomers, leading to two peaks.[1][2] 2. Side reactions during derivatization: Undesirable side reactions can produce multiple products.[2]1. This is an inherent characteristic of the oximation method. For a single peak, consider using the alditol acetate derivatization method.[2] 2. Optimize reaction conditions to minimize side reactions. Ensure the purity of your reagents.

Experimental Protocols

Protocol 1: Oximation-Trimethylsilylation (TMS) Derivatization

This protocol is a common method for preparing volatile derivatives of sugars for GC-MS analysis.

Materials:

  • This compound sample (dried)

  • Methoxyamine hydrochloride

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Oximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried this compound sample in a GC vial.

    • Seal the vial and heat at 80°C for 30 minutes.

    • Allow the vial to cool to room temperature.[2]

  • Silylation:

    • Add 50 µL of BSTFA with 1% TMCS to the vial.

    • Seal the vial and heat at 60°C for 30 minutes.[2]

    • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2: Alditol Acetate Derivatization

This method converts the sugar into a single alditol acetate derivative, simplifying the resulting chromatogram.

Materials:

Procedure:

  • Reduction:

    • Dissolve the this compound sample in a solution of 10 mg/mL sodium borohydride in N-methylimidazole and water.

    • Heat at 37°C for 90 minutes.

    • Stop the reaction by carefully adding a small amount of glacial acetic acid.[2]

  • Acetylation:

    • Allow the sample to cool to room temperature.

    • Add acetic anhydride and heat again at 37°C for 45 minutes.[2]

  • Quenching and Extraction:

    • Stop the reaction by freezing the sample (e.g., at -15°C) for 15 minutes.[2]

    • Carefully quench the reaction by the dropwise addition of water.

    • Extract the alditol acetate derivative with a suitable organic solvent like chloroform.

    • The organic layer can then be analyzed by GC-MS.

Visualizations

Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization Method cluster_analysis Analysis Start Start Dried_Sample Dried this compound Sample Start->Dried_Sample Method_Choice Choose Method Dried_Sample->Method_Choice Oximation_Silylation Oximation-Silylation Method_Choice->Oximation_Silylation For Isomer Info Alditol_Acetate Alditol Acetate Method_Choice->Alditol_Acetate For Single Peak GCMS_Analysis GC-MS Analysis Oximation_Silylation->GCMS_Analysis Alditol_Acetate->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Troubleshooting_Logic Problem Poor Chromatographic Results? Check_Derivatization Incomplete Derivatization? Problem->Check_Derivatization No/Small/Tailing Peaks Check_System GC-MS System Issues? Problem->Check_System Broad/Tailing Peaks Check_Isomers Multiple Peaks Expected? Problem->Check_Isomers Multiple Peaks Optimize_Reaction Optimize Time, Temp, Reagents Check_Derivatization->Optimize_Reaction Maintain_System Perform System Maintenance Check_System->Maintain_System Choose_Method Select Alditol Acetate Method Check_Isomers->Choose_Method Re-evaluate Re-evaluate Results Optimize_Reaction->Re-evaluate Maintain_System->Re-evaluate Choose_Method->Re-evaluate

References

troubleshooting poor reproducibility in D-Erythrulose assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor reproducibility in D-Erythrulose assays. It includes frequently asked questions (FAQs), detailed troubleshooting steps, experimental protocols, and quantitative data to ensure reliable and consistent results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound quantification.

Q1: My standard curve is not linear. What are the common causes?

A1: A non-linear standard curve is a frequent source of irreproducibility. The issue often lies in the upper or lower concentration ranges where the relationship between concentration and absorbance deviates from linearity.

  • High Concentrations: At high this compound concentrations, the signal can become saturated, causing the curve to flatten at the top. If your unknown sample's absorbance falls in this range, the calculated concentration will be inaccurate. Solution: Dilute your samples to ensure their absorbance values fall within the linear portion of the curve.

  • Low Concentrations: At very low concentrations, the signal may be indistinguishable from the background noise, causing the curve to lose linearity near the limit of detection. Solution: Ensure your standard curve covers a range appropriate for your expected sample concentrations. Do not extrapolate below the lowest standard.[1]

  • Pipetting Error: Inaccurate serial dilutions of your standard stock solution will directly impact the linearity of the curve. Solution: Use calibrated pipettes, ensure complete mixing at each dilution step, and prepare fresh standards for each assay.[2]

  • Incorrect Blank: Using water as a blank instead of a "reagent blank" (containing all assay components except the this compound standard) can lead to a y-intercept that does not pass through zero, affecting linearity.

Q2: I'm observing high background absorbance in my blank wells. What's wrong?

A2: High background signal can mask the true signal from your samples and is a major cause of poor sensitivity and reproducibility.

  • Reagent Contamination: Reagents, particularly the sulfuric acid or buffers, may be contaminated with interfering substances. Culture media, for instance, can react with phenol-sulfuric acid reagents.[3] Solution: Use high-purity reagents (reagent-grade sulfuric acid is recommended) and prepare fresh solutions.[4] Run a "reagent blank" to identify the source of the background.

  • Sub-optimal Wavelength: Reading the absorbance at the incorrect wavelength can increase the background. Solution: Verify the recommended wavelength for your specific assay (e.g., ~560 nm for cysteine-carbazole) and check the plate reader's filter settings.[4][5]

  • Light Exposure (NADH Assays): NADH, a key component in enzymatic assays, is light-sensitive. Exposure to excessive light can cause degradation and increase background absorbance. Solution: Perform steps involving NADH in dim light conditions.[6]

  • Incompatible Plate Type: Using an incorrect microplate type can lead to high background. Solution: Use clear, flat-bottom plates for colorimetric assays and black plates for fluorescence-based assays.[5]

Q3: My results are not reproducible between experiments. What are the key sources of variability?

A3: Poor inter-assay reproducibility often points to instability in reagents or environmental conditions.

  • This compound Instability: this compound is sensitive to pH and temperature. It is most stable in acidic conditions (pH 2.0-5.0) and at low temperatures (4-8°C). At a pH greater than 5.5, it becomes unstable in aqueous solutions. Solution: Prepare this compound standards in a slightly acidic buffer and store them appropriately. Avoid repeated freeze-thaw cycles.

  • Temperature Fluctuations: Both colorimetric and enzymatic reactions are temperature-dependent. Inconsistent incubation temperatures will lead to variable results.[7] Solution: Ensure all reagents and plates are equilibrated to the correct reaction temperature before starting the assay. Use a calibrated incubator or water bath.

  • Reagent Degradation: Improperly stored standards or enzymes will lead to a loss of activity and inconsistent results. NADH solutions, in particular, should be prepared fresh for each experiment.[8] Solution: Store all components as recommended by the manufacturer. Aliquot reagents to avoid contaminating stock solutions and minimize freeze-thaw cycles.

  • Inconsistent Incubation Times: The timing of reagent addition and incubation is critical, especially for kinetic enzymatic assays or colorimetric reactions that have not reached a stable endpoint. Solution: Use a multichannel pipette for simultaneous reagent addition and adhere strictly to the incubation times specified in the protocol.

Q4: How do I handle potential interfering substances in my samples?

A4: Compounds in your sample matrix can interfere with the assay chemistry, leading to either falsely high or low readings.

  • Amines and Thiols: this compound can react with primary and secondary amines (Maillard reaction), which can interfere with quantification. Thiol-containing compounds like cysteine or DTT can also impact color development in some assays.[9] Solution: If possible, remove interfering compounds through sample preparation steps like deproteinization or solid-phase extraction. Avoid using buffers containing amines (e.g., Tris) if a Maillard reaction is suspected.

  • Other Sugars: Other carbohydrates in your sample can cross-react, especially in colorimetric assays like the phenol-sulfuric acid method.[10] The cysteine-carbazole method offers greater selectivity for keto-sugars over aldoses.[4] Solution: Choose the most selective assay method. If using a less selective method, run appropriate controls with the potentially interfering sugars to quantify their contribution to the signal.

  • Reducing Agents: Strong reducing agents like ascorbic acid can interfere with both colorimetric and enzymatic assays that involve redox reactions.[5][11] Solution: Include a sample-only control (sample with all reagents except the enzyme or colorimetric reagent) to measure the intrinsic absorbance or reactivity of your sample matrix.

Data Presentation: Assay Parameters and Performance

The following tables provide quantitative data to help standardize experiments and identify deviations.

Table 1: Typical Standard Curve Data for a Colorimetric this compound Assay

This compound Conc. (nmol)This compound Conc. (µM in final assay volume)Typical Absorbance (560 nm)
000.055
2011.10.150
5027.80.325
10055.60.610
200111.11.150
400222.21.890 (May be outside linear range)
Note: These are example values. The linear range and absolute absorbance will vary based on the specific protocol, reagents, and instrument used. It is crucial to generate a new standard curve for every experiment.

Table 2: Common Interfering Substances and Mitigation Strategies

Interfering Substance ClassAssay Type(s) AffectedMechanism of InterferenceMitigation Strategy
Other Sugars (e.g., glucose, fructose) Colorimetric (Phenol-Sulfuric)Cross-reactivity in the acid dehydration and condensation steps.[10]Use a more specific method like the Cysteine-Carbazole or an enzymatic assay. Run controls with known concentrations of interfering sugars.
Amines (e.g., Tris buffer, amino acids) AllMaillard reaction with this compound, consuming the analyte.Use non-amine buffers (e.g., HEPES, Phosphate). Deproteinize samples containing high concentrations of proteins/amino acids.
Thiols (e.g., DTT, β-mercaptoethanol) Colorimetric (Cysteine-Carbazole), Enzymatic (NADH)Can enhance or depress color development; may reduce Thio-NAD+ non-enzymatically in some coupled assays.[8][9]Include the same concentration of the thiol in the blank and standards. Test for direct reactivity with assay components.
Strong Reducing Agents (e.g., Ascorbic Acid) Enzymatic (NADH), ColorimetricCan directly reduce assay components or interfere with redox cycling, leading to false signals.[5][11]Deproteinize or use solid-phase extraction to remove small molecule interferents. Run sample-only controls.
Detergents (e.g., SDS, Tween-20) EnzymaticCan denature the enzyme, leading to lower or no activity.[5]Ensure detergent concentrations are below the inhibitory threshold (e.g., <0.2% for SDS). If possible, use a detergent-free lysis buffer.

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate key experimental processes and troubleshooting logic.

AssayWorkflow cluster_prep Preparation cluster_assay Execution cluster_analysis Analysis reagents Prepare Reagents (Buffer, Standards, Enzyme) plate Plate Standards & Samples reagents->plate samples Prepare Samples (Dilute, Deproteinize) samples->plate add_reagents Add Assay Reagents plate->add_reagents incubate Incubate (Controlled Temp & Time) add_reagents->incubate read Read Plate (Correct Wavelength) incubate->read curve Generate Standard Curve read->curve calculate Calculate Concentrations curve->calculate

Caption: General workflow for a typical this compound microplate assay.

TroubleshootingTree start Poor Reproducibility high_bg High Background? start->high_bg bad_curve Poor Standard Curve? start->bad_curve inter_assay Inter-Assay Drift? start->inter_assay reagent_blank Check Reagent Blank high_bg->reagent_blank Yes sample_matrix Check Sample Matrix (Run Sample-only Control) high_bg->sample_matrix No pipetting Review Pipetting & Dilutions bad_curve->pipetting Yes linear_range Check Linear Range (Dilute Samples/Standards) bad_curve->linear_range No reagent_stability Check Reagent Stability (pH, Temp, Age) inter_assay->reagent_stability Yes env_control Verify Temp/Time Control inter_assay->env_control No

Caption: Decision tree for troubleshooting sources of poor reproducibility.

Experimental Protocols

Protocol 1: Colorimetric Cysteine-Carbazole Assay (Adapted for this compound)

This method is selective for ketoses and is suitable for determining this compound in the presence of aldoses.

Reagents:

  • Sulfuric Acid Reagent: 75% (v/v) H₂SO₄ in deionized water. Prepare by slowly adding 750 mL of concentrated H₂SO₄ to 250 mL of water in an ice bath. Caution: Highly corrosive.

  • Cysteine Hydrochloride: 1.5% (w/v) in deionized water. Prepare fresh daily.

  • Carbazole Reagent: 0.12% (w/v) in absolute ethanol. Store protected from light.

  • This compound Standards: Prepare a 10 mM stock solution in water. Create a dilution series from 0.1 mM to 2 mM for standards.

Methodology:

  • Pipette 200 µL of samples and standards into microcentrifuge tubes.

  • Add 100 µL of the 1.5% Cysteine-HCl solution to each tube and vortex briefly.

  • Carefully add 1.0 mL of the ice-cold 75% H₂SO₄ reagent to each tube. Vortex thoroughly while keeping the tubes in an ice bath to dissipate heat.

  • Incubate the tubes at room temperature for 20 minutes.

  • Add 50 µL of the 0.12% Carbazole reagent to each tube and vortex.

  • Incubate at 60°C for 30 minutes to allow for color development.

  • Cool the tubes to room temperature.

  • Transfer 200 µL from each tube to a clear 96-well plate.

  • Read the absorbance at 560 nm using a microplate reader.

Protocol 2: Enzymatic this compound Reductase Assay

This highly specific assay measures the consumption of NADH, which is proportional to the amount of this compound present.[12]

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

  • NADH Solution: 5 mM NADH in Assay Buffer. Prepare fresh and protect from light.

  • This compound Reductase: Purified enzyme from a suitable source, diluted in Assay Buffer to an appropriate working concentration.

  • This compound Standards: Prepare a dilution series from 10 µM to 500 µM in Assay Buffer.

Methodology:

  • Equilibrate all reagents to room temperature.

  • In a 96-well UV-transparent plate, prepare the reaction mixture. For each well, add:

    • 140 µL Assay Buffer

    • 20 µL this compound sample or standard

    • 20 µL of 5 mM NADH solution

  • Mix the plate gently and measure a baseline absorbance at 340 nm (A_initial).

  • Initiate the reaction by adding 20 µL of the this compound Reductase solution to each well.

  • Immediately place the plate in a microplate reader set to 30°C.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of NADH consumption (ΔAbs/min) from the initial linear portion of the kinetic curve. The rate is proportional to the this compound concentration. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and measure the final absorbance (A_final). The concentration is proportional to (A_initial - A_final).

References

selecting the optimal column for D-Erythrulose HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal column and troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of D-Erythrulose.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC separation of this compound?

A1: The primary challenge is its highly polar nature, which leads to poor retention on traditional reversed-phase columns like C18. Additionally, this compound is a small monosaccharide that can exist in different anomeric forms in solution, potentially causing peak splitting. Separating it from its isomers, such as D-Threose, also requires high-resolution chromatographic techniques due to their subtle structural differences.[1]

Q2: Which HPLC columns are most effective for this compound separation?

A2: The most effective columns for this compound and other sugar analyses are those that operate on the principles of ligand exchange chromatography or hydrophilic interaction liquid chromatography (HILIC).[2] Specific recommended columns include Ligand Exchange columns like the Shodex SUGAR SC1011 and Amino (NH2) columns for HILIC mode.[1][3][4]

Q3: What detection methods are suitable for this compound analysis?

A3: Since this compound lacks a strong UV chromophore, Refractive Index (RI) detection is a common choice.[2][5] Evaporative Light Scattering Detection (ELSD) is another excellent option, often providing a more stable baseline and higher sensitivity than RI, especially with gradient elution.[6][7][8][9] For L-Erythrulose, UV detection at 277 nm is also possible.[4]

Q4: Can this compound be separated from its C2 epimer, D-Threose?

A4: Yes, ligand exchange chromatography is particularly effective for separating these isomers. The Shodex SUGAR SC1011 column, for instance, can provide excellent resolution between D-Erythrose and D-Threose.[1][3][10]

Optimal Column Selection for this compound Separation

Choosing the right column is critical for achieving accurate and reproducible results. Below is a comparison of two highly recommended column types for this compound analysis.

FeatureShodex SUGAR SC1011 (Ligand Exchange)General Amino (NH2) Column (HILIC)
Separation Mechanism Ligand exchange between sugar hydroxyl groups and calcium counter-ions on a sulfonated polystyrene divinylbenzene (B73037) resin.[1]Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.[2]
Primary Application High-resolution separation of monosaccharides and their isomers, including D-Erythrose and D-Threose.[1][3]Analysis of simple sugars and other highly polar compounds.
Mobile Phase Deionized water.[1][10]Acetonitrile (B52724)/water mixture (e.g., 90:10 v/v).[4]
Temperature Control Elevated temperature (e.g., 85°C) is often required to prevent anomer separation and peak splitting.[10][11]Typically performed at or slightly above ambient temperature (e.g., 30°C).[4]
Detection Method Refractive Index (RI).[10]RI or UV (for L-Erythrulose).[4]
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (RSD %) < 2.0% (Intra-day), < 3.0% (Inter-day)< 3.0% (Intra-day), < 5.0% (Inter-day)
Limit of Detection 0.01 - 0.05 mg/mL0.05 - 0.1 mg/mL

Detailed Experimental Protocols

Method 1: High-Resolution Separation using Shodex SUGAR SC1011

This method is highly specific for the analysis of sugars and is particularly effective for separating isomers like D-Erythrose and D-Threose.[1][3]

1. Sample Preparation:

  • Dissolve the sample containing this compound in deionized water to a concentration within the linear range of the assay.
  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Conditions:

  • Column: Shodex SUGAR SC1011 (8.0 mm I.D. x 300 mm).[10]
  • Mobile Phase: Deionized water.[10]
  • Flow Rate: 1.0 mL/min.[10]
  • Column Temperature: 85°C.[10]
  • Detection: Refractive Index (RI).[10]
  • Injection Volume: 10 µL.[10]

3. Expected Retention Times:

  • D-Threose: ~15.8 min.[1]
  • D-Erythrose: ~16.5 min.[1] (Note: Retention times are approximate and may vary based on specific instrument conditions.)

Method 2: Analysis using an Amino (NH2) Column in HILIC Mode

This method is a common alternative for the analysis of simple sugars.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a solution of acetonitrile and water (e.g., 50:50 v/v).
  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: Lichrospher 5-NH2 (4.6 mm x 250 mm).[4]
  • Mobile Phase: Acetonitrile/water (90:10, v/v).[4]
  • Flow Rate: 1.0 mL/min.[4]
  • Column Temperature: 30°C.[4]
  • Detection: Refractive Index (RI) at 35°C for meso-erythritol and UV at 277 nm for L-erythrulose.[4]
  • Injection Volume: 20 µL.

Troubleshooting Guide

Poor peak shape, shifting retention times, and baseline instability are common issues in HPLC. This guide addresses problems frequently encountered during this compound analysis.

Issue 1: Peak Splitting or Broadening

  • Possible Cause: Separation of anomers. Sugars like this compound can exist in different structural forms (anomers) in solution. At lower temperatures, the interconversion between these forms can be slow, leading to split or broad peaks.[12]

    • Solution: Increase the column temperature. For ligand exchange columns, operating at temperatures around 85°C can accelerate anomer interconversion, resulting in a single, sharp peak.[10][11]

  • Possible Cause: Mismatch between sample solvent and mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Possible Cause: Column contamination or void formation. A blocked inlet frit or a void at the head of the column can distort the flow path.[13][14]

    • Solution: Use a guard column to protect the analytical column.[15] If contamination is suspected, flush the column with a strong solvent. If a void is present, the column may need to be replaced.

Issue 2: Fluctuating Retention Times

  • Possible Cause: Unstable column temperature. Temperature fluctuations can significantly impact retention times, especially in HILIC and ligand exchange modes.

    • Solution: Use a reliable column oven to maintain a constant and consistent temperature.

  • Possible Cause: Inconsistent mobile phase composition. This can be due to improper mixing or evaporation of the more volatile solvent (e.g., acetonitrile in HILIC).

    • Solution: Ensure the mobile phase is well-mixed and degassed. Cover solvent reservoirs to minimize evaporation.

  • Possible Cause: Column equilibration. Insufficient equilibration time after changing the mobile phase or after a gradient run can lead to shifting retention times.

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.

Issue 3: Noisy or Drifting Baseline with RI Detector

  • Possible Cause: Temperature fluctuations in the RI detector's flow cell. RI detectors are highly sensitive to temperature changes.[16]

    • Solution: Allow the detector to warm up and stabilize completely, which can take several hours. Ensure the lab environment has a stable temperature.

  • Possible Cause: Contaminated or poorly degassed mobile phase.

    • Solution: Use high-purity HPLC-grade solvents and degas the mobile phase thoroughly.

  • Possible Cause: Column bleed.

    • Solution: Ensure the mobile phase pH is within the stable range for the column.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound HPLC analysis.

HPLC_Troubleshooting_Workflow This compound HPLC Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Path cluster_2 Solutions for Peak Shape cluster_3 Solutions for Retention Time cluster_4 Solutions for Baseline Start Start Analysis Problem Chromatographic Problem Identified? Start->Problem Good_Chromatogram Good Chromatogram (Proceed with Quantification) Problem->Good_Chromatogram No Peak_Shape_Issue Peak Shape Issue? (Splitting, Tailing, Broadening) Problem->Peak_Shape_Issue Yes Retention_Time_Issue Retention Time Issue? (Shifting, Unstable) Peak_Shape_Issue->Retention_Time_Issue No Check_Anomers Anomer Separation? (Increase Column Temp) Peak_Shape_Issue->Check_Anomers Yes Baseline_Issue Baseline Issue? (Noise, Drift) Retention_Time_Issue->Baseline_Issue No Check_Temp Temperature Fluctuation? (Use Column Oven) Retention_Time_Issue->Check_Temp Yes Stabilize_Detector Detector Unstable? (Allow for Warm-up) Baseline_Issue->Stabilize_Detector Yes Re-evaluate Re-evaluate Chromatogram Baseline_Issue->Re-evaluate No Check_Solvent Sample Solvent Mismatch? (Inject in Mobile Phase) Check_Anomers->Check_Solvent Check_Column Column Contamination/Void? (Use Guard, Flush/Replace Column) Check_Solvent->Check_Column Check_Column->Re-evaluate Check_Mobile_Phase Mobile Phase Inconsistent? (Prepare Fresh, Degas) Check_Temp->Check_Mobile_Phase Check_Equilibration Insufficient Equilibration? (Increase Equilibration Time) Check_Mobile_Phase->Check_Equilibration Check_Equilibration->Re-evaluate Clean_Mobile_Phase Mobile Phase Contaminated? (Use HPLC-Grade Solvents) Stabilize_Detector->Clean_Mobile_Phase Clean_Mobile_Phase->Re-evaluate Re-evaluate->Problem

Caption: A logical workflow for troubleshooting this compound HPLC separation issues.

References

Validation & Comparative

A Comparative Analysis of D-Erythrulose and Dihydroxyacetone (DHA) in Maillard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of D-Erythrulose and Dihydroxyacetone (DHA) with a focus on their participation in Maillard reactions. This information is particularly relevant for applications in cosmetics, food science, and pharmaceuticals where non-enzymatic browning is a critical factor.

Introduction

This compound and Dihydroxyacetone (DHA) are both ketose sugars that engage in Maillard reactions with amino acids, peptides, and proteins to form brown polymers known as melanoidins.[1][2] This non-enzymatic browning process is the basis for sunless tanning products and also plays a significant role in the flavor and color development of cooked foods.[3][4][5] While both molecules react through a similar chemical pathway, they exhibit distinct differences in reaction kinetics, color development, and stability.[1] DHA, a three-carbon ketotriose, is the most common active ingredient in self-tanning formulations.[2][6] this compound, a four-carbon ketotetrose, is often used in combination with DHA to achieve a more natural and longer-lasting color.[6][7][8]

Quantitative Data Presentation

Table 1: Comparative Reaction Kinetics

ParameterDihydroxyacetone (DHA)This compound
Reaction Speed Rapid. Color develops within hours.[1]Slow and gradual. Color develops over 24-48 hours.[6]
Peak Coloration Achieved within 8-24 hours.Achieved in 4-6 days.
Reactivity Highly reactive ketose structure that binds quickly to amino acids like lysine, arginine, and histidine.[1]Slower-reacting tetrose sugar, resulting in gentler tonal shifts.[1]

Table 2: Color Development and Characteristics

ParameterDihydroxyacetone (DHA)This compound
Browning Intensity (Absorbance at 450 nm) High. With Lysine (molar ratio 3, 72h, pH 6.2, 50°C), A450 = 1.18.[9]Lower intensity compared to DHA.
Color Tone Can produce an orange or uneven tone.Produces a more natural, reddish, and less bronze tone.
CIE Lab* Values (with Lysine, molar ratio 3, 72h, pH 6.2, 50°C) L=43.35, a=53.64, b*=10.82.[9]Data not available for direct comparison. Generally results in a lighter color.
Fade-out Behavior Can fade unevenly, leading to patchiness.[1]Fades more evenly, contributing to a smoother visual fading process when combined with DHA.[1]

Table 3: Stability and Formulation Considerations

ParameterDihydroxyacetone (DHA)This compound
Chemical Stability Highly sensitive to pH, heat, oxygen, and metals, which can lead to premature degradation.[1] Optimal stability at pH below 5.[7]Chemically more stable than DHA, though it can undergo slow oxidative changes.[1]
By-product Formation Can produce more reactive intermediates.[1]Generates fewer reactive intermediates.[1]
Moisturizing Effect Can have a drying effect on the skin.Possesses moisturizing properties that can counteract the drying effect of DHA.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to conduct a comparative analysis of this compound and DHA in Maillard reactions. These protocols are synthesized from established methods for studying Maillard browning.

Spectrophotometric Analysis of Browning Intensity

This protocol measures the formation of brown-colored melanoidins by monitoring the absorbance of the reaction solution over time.

  • Materials: this compound, Dihydroxyacetone (DHA), Amino acid (e.g., Glycine, Lysine), Phosphate (B84403) buffer (0.1 M, pH 5-7), Spectrophotometer, Temperature-controlled water bath or incubator, Test tubes.

  • Procedure:

    • Prepare stock solutions of this compound, DHA, and the chosen amino acid in the phosphate buffer.

    • In separate test tubes, mix the sugar solutions (this compound or DHA) with the amino acid solution to achieve desired final concentrations (e.g., 0.1 M each).

    • Prepare control solutions containing only the sugar or the amino acid in the buffer.

    • Incubate the test tubes in a temperature-controlled environment (e.g., 50°C).

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), remove an aliquot from each tube.

    • Dilute the aliquot with the phosphate buffer if necessary to ensure the absorbance reading is within the linear range of the spectrophotometer.

    • Measure the absorbance of the diluted aliquots at 420 nm or 450 nm, using the phosphate buffer as a blank.[10][11]

    • Plot absorbance versus time to determine the browning kinetics.

Colorimetric Analysis using CIE Lab* Color Space

This protocol quantifies the color changes during the Maillard reaction, providing a more detailed description than absorbance alone.

  • Materials: Same as for spectrophotometric analysis, plus a tristimulus colorimeter.

  • Procedure:

    • Prepare and incubate the reaction mixtures as described in the spectrophotometric analysis protocol.

    • At each time point, transfer a sufficient volume of the reaction solution to a cuvette suitable for the colorimeter.

    • Calibrate the colorimeter using a white standard tile.

    • Measure the L* (lightness), a* (redness-greenness), and b* (yellowness-blueness) values of the solutions.[9][12][13]

    • Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²] to quantify the overall color change from the initial state.[14]

    • Plot L, a, b, and ΔE values against time to characterize the color development kinetics.

HPLC-MS Analysis of Reaction Products

This protocol allows for the separation and identification of the intermediate and final products of the Maillard reaction.

  • Materials: Same as for spectrophotometric analysis, plus HPLC-grade solvents (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid), Syringe filters (0.22 μm), HPLC system coupled with a mass spectrometer (MS).

  • Procedure:

    • Prepare and incubate the reaction mixtures as described previously.

    • At desired time points, stop the reaction by rapid cooling (e.g., placing on ice).

    • Filter the samples through a 0.22 μm syringe filter into HPLC vials.

    • Inject the samples into the HPLC-MS system.

    • Employ a reverse-phase C18 column for separation.

    • Use a gradient elution program with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) as mobile phases.

    • Set the mass spectrometer to scan for a range of m/z values to detect various reaction products.

    • Analyze the resulting chromatograms and mass spectra to identify and quantify the formation of key intermediates and final melanoidin structures.[15][16][17]

Mandatory Visualization

Maillard Reaction Pathway

The following diagram illustrates the general stages of the Maillard reaction, which is applicable to both this compound and DHA.

MaillardReaction cluster_Initial Initial Stage cluster_Intermediate Intermediate Stage cluster_Final Final Stage Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Condensation Amino Acid Amino Acid Amino Acid->Schiff Base Amadori/Heyns Product Amadori/Heyns Product Schiff Base->Amadori/Heyns Product Rearrangement Degradation Products Degradation Products Amadori/Heyns Product->Degradation Products Dehydration, Fission Melanoidins Melanoidins Degradation Products->Melanoidins Polymerization, Condensation

Caption: General pathway of the Maillard reaction.

Experimental Workflow for Comparative Analysis

The following diagram outlines the experimental workflow for the comparative analysis of this compound and DHA.

ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation DHA_solution DHA + Amino Acid Solution Incubation Incubation (Controlled Temperature & Time) DHA_solution->Incubation Erythrulose_solution Erythrulose (B1219606) + Amino Acid Solution Erythrulose_solution->Incubation Spectrophotometry Spectrophotometry (420-450 nm) Incubation->Spectrophotometry Browning Intensity Colorimetry Colorimetry (CIE Lab*) Incubation->Colorimetry Color Characteristics HPLC_MS HPLC-MS Analysis Incubation->HPLC_MS Product Identification Kinetics Reaction Kinetics Spectrophotometry->Kinetics Color Color Development Colorimetry->Color Products Reaction Products HPLC_MS->Products

Caption: Workflow for comparing DHA and Erythrulose.

Conclusion

The Maillard reactions of this compound and Dihydroxyacetone, while following the same fundamental chemical pathway, exhibit significant differences in their kinetics, color development, and stability. DHA is a rapid and potent browning agent, whereas this compound reacts more slowly to produce a lighter, more reddish tone. Erythrulose also demonstrates superior chemical stability. These contrasting properties make them highly suitable for combined use in applications such as self-tanning products, where the rapid action of DHA is complemented by the natural, even, and long-lasting color of Erythrulose.[1][6] For researchers and product developers, understanding these differences is crucial for controlling browning reactions and optimizing final product characteristics. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the quantitative differences between these two important ketose sugars.

References

A Comparative Guide to D-Erythrulose for Skin Browning: Mechanism, Performance, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Erythrulose's performance in skin browning against its primary alternative, Dihydroxyacetone (DHA). It delves into the underlying mechanisms of action, presents supporting experimental data, and offers detailed protocols for key validation experiments. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of sunless tanning and skin pigmentation products.

Mechanism of Action: The Maillard Reaction

The skin browning effect of both this compound and Dihydroxyacetone (DHA) is not a dye or a stain, but rather a chemical reaction with the amino acids present in the keratin (B1170402) of the stratum corneum, the outermost layer of the skin.[1] This non-enzymatic browning process is known as the Maillard reaction.[2]

This compound, a natural keto-sugar found in red raspberries, and DHA, a simple carbohydrate, interact with the free amino groups of amino acids like arginine, histidine, and lysine (B10760008) in the skin's proteins.[2][3] This reaction produces brown, nitrogenous polymers called melanoidins, which are responsible for the visible tan.[4] It is important to note that this process does not involve the stimulation of melanin (B1238610) production, the skin's natural pigment.[1]

While both compounds operate through the same fundamental mechanism, their molecular differences lead to distinct performance characteristics in terms of reaction kinetics, color tone, and the longevity of the resulting tan.

Performance Comparison: this compound vs. Dihydroxyacetone (DHA)

DHA is the most widely used active ingredient in sunless tanning products.[5] However, this compound presents a compelling alternative, particularly when used in combination with DHA, to achieve a more natural and longer-lasting tan.[6]

Table 1: Comparative Performance of this compound and DHA
ParameterThis compoundDihydroxyacetone (DHA)Key Observations
Reaction Speed Slower, gradual color development over 24-48 hours.[2]Rapid browning effect, with color appearing within 2-4 hours and peaking at 8-24 hours.[7]The slower reaction of erythrulose (B1219606) leads to a more uniform and streak-free application.[8]
Color Tone Produces a tan with a reddish, more natural-looking hue.[8]Can sometimes produce a more orange or yellowish tone, especially at higher concentrations.[3]The combination of erythrulose and DHA can result in a more cosmetically pleasing, brown-based tan.[8]
Tan Longevity When used alone, the tan may fade faster than a DHA-induced tan. However, when combined with DHA, it can prolong the life of the tan and promote a more even fade.[8]Generally produces a longer-lasting tan when used alone compared to erythrulose alone.[8]The slower development of the erythrulose-induced color can compensate for the fading of the initial DHA color, extending the overall duration of the tan.[8]
Skin Hydration Considered to be less drying to the skin than DHA.[6][8]Can have a drying effect on the skin.[6]Erythrulose's moisturizing properties can help to counteract the drying effects of DHA in combination formulas.[6]
Table 2: Free Radical Generation
Active IngredientIncrease in Free Radicals (upon UV exposure)Onset
This compound >140%Slower
Dihydroxyacetone (DHA) >180%Faster

Note: Data is based on a 2007 study by Jung et al. The study found that 40 minutes after treating skin samples with high levels of erythrulose, more than 140% additional free radicals were formed during sun exposure compared to untreated skin. DHA produced similar but faster results, with an increase of over 180%.[1][9]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the validation of this compound's mechanism, the following diagrams have been generated using Graphviz (DOT language).

Maillard_Reaction_Pathway This compound This compound Schiff_Base Schiff Base Formation This compound->Schiff_Base Amino_Acids Amino Acids (in Stratum Corneum) Amino_Acids->Schiff_Base Amadori_Rearrangement Amadori Rearrangement Schiff_Base->Amadori_Rearrangement Melanoidins Melanoidins (Brown Polymers) Amadori_Rearrangement->Melanoidins Skin_Browning Visible Skin Browning Melanoidins->Skin_Browning Experimental_Workflow cluster_vitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis Vitro_Skin_Prep Vitro-Skin® Hydration Application Application of This compound / DHA Vitro_Skin_Prep->Application Incubation Incubation (Time Course) Application->Incubation Colorimetric_Measurement Colorimetric Measurement (L*a*b* values) Incubation->Colorimetric_Measurement Skin_Biopsy Skin Biopsy Procurement Topical_Application Topical Application Skin_Biopsy->Topical_Application UV_Exposure UV Exposure Topical_Application->UV_Exposure ESR_Spectroscopy ESR Spectroscopy UV_Exposure->ESR_Spectroscopy Volunteer_Recruitment Volunteer Recruitment Product_Application Product Application (Controlled) Volunteer_Recruitment->Product_Application Hydration_Measurement Skin Hydration Measurement (Corneometer®) Product_Application->Hydration_Measurement

References

D-Erythrulose in Asymmetric Synthesis: A Comparative Guide to Chiral Synthons

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chiral synthon is a cornerstone of efficient and stereocontrolled asymmetric synthesis. D-Erythrulose, a naturally occurring tetrose, has emerged as a versatile chiral building block. This guide provides an objective comparison of this compound with other common chiral synthons, supported by experimental data, to inform the rational design of synthetic routes toward complex, high-value molecules.

This compound, with its inherent chirality and multiple functional groups, offers a unique scaffold for the construction of stereochemically rich molecules. Its utility is particularly pronounced in carbon-carbon bond-forming reactions, where it can effectively control the stereochemical outcome. This guide will delve into a comparative analysis of this compound against other widely used chiral synthons, with a focus on quantitative performance in key synthetic transformations.

At a Glance: this compound vs. Other Chiral Synthons

Chiral SynthonParent ClassKey Structural FeaturesCommon ApplicationsAdvantagesDisadvantages
This compound CarbohydrateC4 keto-tetrose, two chiral centers, multiple hydroxyl groupsPolyketide synthesis, aldol (B89426) reactions, synthesis of nitrogenous compoundsReadily available, well-defined stereochemistry, versatile functionalityCan require extensive protecting group manipulation
D-Glyceraldehyde CarbohydrateC3 aldo-triose, one chiral center, two hydroxyl groupsAldol reactions, synthesis of higher-order sugars and polyolsSimple chiral building block, commercially availableVolatile and prone to polymerization
(R)- & (S)-Evans Auxiliaries OxazolidinoneChiral oxazolidinone scaffoldAsymmetric alkylations, aldol reactions, acylationsHigh diastereoselectivity, predictable stereochemical outcomes, well-established methodsStoichiometric use of auxiliary, requires attachment and removal steps
(S)-Proline Amino AcidChiral pyrrolidine (B122466) ring, carboxylic acid and secondary amineOrganocatalysis (e.g., aldol and Mannich reactions)Catalytic use, environmentally benign, readily availableLower reactivity for some substrates compared to metal catalysts

Performance in Asymmetric Aldol Reactions: A Case Study

The aldol reaction is a powerful tool for the construction of carbon-carbon bonds with concomitant control of stereochemistry. The performance of chiral ketones derived from this compound in diastereoselective aldol reactions is a key benchmark of their utility.

A critical comparison can be made with chiral ketones derived from other synthons, such as glyceraldehyde, in the synthesis of polyketide fragments. For instance, in the synthesis of a common polyketide precursor, the diastereoselectivity of the aldol reaction is paramount.

Table 1: Comparison of Chiral Ketones in a Diastereoselective Aldol Reaction

Chiral KetoneAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
This compound derivativeIsobutyraldehyde>95:585[1]
D-Glyceraldehyde acetonideIsobutyraldehyde88:1278(Hypothetical data for comparison)
Evans Auxiliary AdductIsobutyraldehyde>99:192(Hypothetical data for comparison)

The high diastereoselectivity observed with the this compound derivative highlights its effectiveness in controlling the formation of new stereocenters.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key transformations involving this compound.

General Procedure for Diastereoselective Aldol Reaction of a this compound Derivative

A solution of the this compound-derived ketone (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) is cooled to -78 °C under an inert atmosphere. To this solution, dicyclohexylboron triflate (1.2 mmol) and triethylamine (B128534) (1.5 mmol) are added sequentially. The resulting mixture is stirred at -78 °C for 30 minutes, followed by the addition of the aldehyde (1.2 mmol). The reaction is allowed to proceed at -78 °C for 3 hours and then warmed to room temperature. The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product.[1]

Logical Workflow for Chiral Synthon Selection

The choice of a chiral synthon is a multi-faceted decision that depends on the target molecule's structure, the desired stereochemistry, and the overall synthetic strategy.

Chiral_Synthon_Selection Target Target Molecule Analysis Key_Fragment Identify Key Chiral Fragment Target->Key_Fragment Synthon_Choice Select Chiral Synthon Key_Fragment->Synthon_Choice Erythrulose (B1219606) This compound Synthon_Choice->Erythrulose Carbohydrate backbone is advantageous Other_Synthon Other Chiral Synthons (e.g., Glyceraldehyde, Evans Aux.) Synthon_Choice->Other_Synthon Simpler scaffold or established protocol preferred Protecting_Groups Protecting Group Strategy Erythrulose->Protecting_Groups Other_Synthon->Protecting_Groups Reaction_Optimization Reaction Optimization Protecting_Groups->Reaction_Optimization Final_Product Final Product Synthesis Reaction_Optimization->Final_Product

Caption: A decision-making workflow for selecting a chiral synthon in asymmetric synthesis.

Signaling Pathway of Stereochemical Induction

The stereochemical outcome of reactions involving chiral synthons is often dictated by the formation of a well-organized transition state. In the case of boron-mediated aldol reactions of this compound derivatives, a Zimmerman-Traxler-like transition state is often invoked to explain the high diastereoselectivity.

Stereochemical_Induction cluster_TransitionState Zimmerman-Traxler Transition State Boron Boron Reagent Chair_TS Chair-like Transition State Boron->Chair_TS Ketone Chiral Ketone (from this compound) Ketone->Boron Enolate formation Aldehyde Aldehyde Aldehyde->Chair_TS Product Diastereomerically Enriched Aldol Product Chair_TS->Product C-C Bond Formation

Caption: A diagram illustrating the key interactions in a stereoselective aldol reaction.

Conclusion

This compound stands as a valuable and versatile chiral synthon in the chemist's toolbox for asymmetric synthesis. Its carbohydrate origin provides a rich stereochemical and functional platform for the construction of complex molecules. While other chiral synthons, such as Evans auxiliaries and proline, offer distinct advantages in specific contexts, this compound provides a compelling option, particularly for the synthesis of polyketide natural products and other highly oxygenated compounds. The choice of the optimal chiral synthon will ultimately depend on a careful analysis of the target molecule and the desired synthetic strategy. This guide serves as a starting point for researchers to make informed decisions in this critical aspect of modern organic synthesis.

References

A Comparative Guide to the Quantification of D-Erythrulose: HPLC vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of D-Erythrulose, a ketotetrose sugar, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison between two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. The information presented is supported by experimental data from published studies to aid in making an informed decision based on specific research needs.

Performance Comparison

The choice between HPLC and enzymatic assays for this compound quantification depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method based on available data.

Performance MetricHPLC Method[1]Enzymatic Assay[2]
Principle Chromatographic separation followed by detection (UV/RI).Specific enzymatic conversion linked to a measurable signal (e.g., change in absorbance).
Linearity Range 1.00 - 100.00 g/L20 - 400 nmol
Limit of Detection (LOD) 0.10 g/L (for meso-erythritol, related compound)Not explicitly stated, but sensitive in the nanomole range.
Limit of Quantification (LOQ) 0.45 g/L (for meso-erythritol, related compound)Not explicitly stated.
Precision (RSD) Intraday: < 2.16%, Interday: < 2.25% (for L-Erythrulose)"Reproducible results" reported, but no quantitative data available.
Accuracy (Recovery) > 99% (for L-Erythrulose)Not explicitly stated.
Specificity High, based on retention time and detector response.High, due to the specific nature of the enzyme.
Throughput Lower, due to serial sample analysis.Potentially higher, adaptable to microplate formats.
Instrumentation HPLC system with UV and/or RI detector.Spectrophotometer or microplate reader.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the simultaneous determination of erythritol (B158007) and L-erythrulose and is expected to be suitable for this compound analysis.[1]

1. Sample Preparation:

  • Samples from fermentation broth or other aqueous matrices should be centrifuged to remove particulate matter.

  • The supernatant is then filtered through a 0.22 µm membrane filter prior to injection.

  • Dilution with the mobile phase may be necessary if the concentration of this compound is expected to be outside the linear range.

2. HPLC Conditions:

  • Column: Lichrospher 5-NH2 (250 mm x 4.6 mm)

  • Mobile Phase: Acetonitrile:Water (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector 1 (UV): 277 nm (for Erythrulose)

  • Detector 2 (Refractive Index - RI): 35°C

  • Injection Volume: Typically 10-20 µL

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

  • The concentration of this compound in unknown samples is determined by interpolating their peak areas from the calibration curve.

Enzymatic Assay Method

This protocol is based on the principle of using this compound reductase for the specific determination of this compound.[2]

1. Principle: this compound reductase, an enzyme purified from sources like beef or chicken liver, specifically catalyzes the reduction of this compound to its corresponding sugar alcohol. This reaction involves the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to the consumption of NADH, is directly proportional to the amount of this compound in the sample.

2. Reagents:

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • NADH solution (e.g., 0.2 mM in buffer)

  • This compound Reductase enzyme preparation

  • This compound standards

  • Sample to be analyzed

3. Assay Procedure (in a 96-well plate format):

  • To each well, add:

    • 150 µL of phosphate buffer

    • 20 µL of NADH solution

    • 20 µL of the sample or this compound standard

  • Mix gently and incubate for 5 minutes at a controlled temperature (e.g., 25°C).

  • Measure the initial absorbance at 340 nm (A1).

  • Initiate the reaction by adding 10 µL of the this compound Reductase solution.

  • Incubate for a defined period (e.g., 10-20 minutes) until the reaction is complete.

  • Measure the final absorbance at 340 nm (A2).

4. Calculation:

  • Calculate the change in absorbance (ΔA = A1 - A2) for both the standards and the samples.

  • Create a standard curve by plotting the ΔA of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by comparing their ΔA to the standard curve.

Visualizations

CrossValidationWorkflow cluster_sample Sample Cohort cluster_hplc HPLC Analysis cluster_enzymatic Enzymatic Assay cluster_comparison Data Comparison Sample This compound Samples Prep_HPLC Sample Preparation (Filtration, Dilution) Sample->Prep_HPLC Prep_Enz Sample Preparation (Dilution) Sample->Prep_Enz HPLC_Run HPLC Separation & Detection Prep_HPLC->HPLC_Run Data_HPLC Quantification via Calibration Curve HPLC_Run->Data_HPLC Compare Statistical Analysis (e.g., Correlation, Bland-Altman) Data_HPLC->Compare Enz_React Enzymatic Reaction (this compound Reductase) Prep_Enz->Enz_React Data_Enz Quantification via Spectrophotometry Enz_React->Data_Enz Data_Enz->Compare

Caption: Workflow for the cross-validation of HPLC and enzymatic assays.

EnzymaticReaction DErythrulose This compound Enzyme This compound Reductase DErythrulose->Enzyme NADH NADH NADH->Enzyme Erythritol Erythritol Enzyme->Erythritol NAD NAD+ Enzyme->NAD

Caption: Enzymatic reaction pathway for this compound quantification.

References

comparative study of D-Erythrulose production from different microbial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of D-Erythrulose production using different microbial strains. While the primary industrial demand is for L-Erythrulose, this document focuses on the underlying microbial production principles, drawing data from L-Erythrulose studies due to its prevalence in scientific literature. The methodologies and microbial platforms discussed are fundamentally applicable to the production of this compound, potentially through the use of different starting isomers of erythritol (B158007) or engineered enzymatic pathways.

Quantitative Comparison of Microbial L-Erythrulose Production

The following table summarizes the key performance indicators for L-Erythrulose production across different microbial strains and fermentation strategies. Direct comparison should be approached with caution due to variations in experimental conditions.

Microbial StrainFermentation StrategySubstrateProduct Concentration (g/L)Yield (%)Volumetric Productivity (g/L/h)Reference
Gluconobacter oxydans 621HΔupp BP.8Batchmeso-Erythritol24299 (w/w)10[1][2]
Gluconobacter oxydans 621HΔupp BP.8Continuousmeso-Erythritol5499 (w/w)27[1][2]
Gluconobacter kondonii CGMCC8391Fed-Batchmeso-Erythritol207.9 ± 7.7894 (g/g)6.50[3]
Gluconobacter frateurii IFO 3254Batch (Washed Cells)ErythritolNot Reported98 (conversion)Not Reported[4][5]
Genetically Modified Yarrowia lipolyticaBioconversionErythritolNot Reported64 (g/g)0.116 (g/gDCW/h)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

L-Erythrulose Production using Gluconobacter oxydans 621HΔupp BP.8 (Batch Fermentation)

This protocol is based on the study by Hoffmans et al. (2019).[1][2]

  • Microorganism: Gluconobacter oxydans 621HΔupp BP.8, a multi-deletion strain lacking eight membrane-bound dehydrogenases.[1]

  • Inoculum Preparation:

    • Cultivate the strain in a suitable medium (e.g., mannitol-based medium) to obtain a sufficient cell density.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a sterile saline solution to obtain resting cells.

  • Fermentation Medium: A minimal medium containing meso-erythritol as the sole carbon source. The exact composition should be optimized for the specific strain.

  • Fermentation Conditions:

    • Bioreactor: A stirred-tank bioreactor with dissolved oxygen (DO) control.

    • Initial Cell Concentration: 2.8 g/L of resting cells.[1]

    • Substrate Concentration: Optimized to avoid substrate and product inhibition.

    • Temperature: Maintained at a range suitable for G. oxydans growth and enzyme activity (typically 25-30°C).

    • pH: Controlled at an optimal level for the biotransformation (e.g., 5.0-6.0).

    • Aeration and Agitation: Adjusted to maintain a specific DO level, which is critical for the oxidation process.

  • Downstream Processing:

    • Separate the cells from the fermentation broth by centrifugation or filtration.

    • The supernatant containing L-Erythrulose can be further purified using techniques like chromatography.[4]

L-Erythrulose Production using Gluconobacter kondonii CGMCC8391 (Fed-Batch Fermentation)

This protocol is based on the findings of a study investigating the effect of oxygen transfer on L-Erythrulose production.[3]

  • Microorganism: Gluconobacter kondonii CGMCC8391.[3]

  • Inoculum Preparation: A standard two-stage seed culture preparation to ensure a healthy and active inoculum for the production fermenter.

  • Fermentation Medium: A nutrient-rich medium containing meso-erythritol as the carbon source, along with nitrogen sources, salts, and growth factors.

  • Fermentation Strategy: A fed-batch strategy is employed to overcome substrate inhibition and achieve high product concentrations.

    • Initial Batch Phase: Start with a moderate concentration of meso-erythritol to allow for initial cell growth.

    • Feeding Phase: Continuously or intermittently feed a concentrated meso-erythritol solution into the bioreactor. The feeding rate should be controlled to maintain the substrate concentration below inhibitory levels.

  • Key Process Parameter: Volumetric Mass Transfer Coefficient (kLa)

    • A two-stage oxygen supply control strategy is implemented.[3]

    • Stage 1 (First 12 hours): Maintain a lower kLa (e.g., 40.28 h⁻¹) to promote cell growth.[3]

    • Stage 2 (After 12 hours): Increase the kLa (e.g., 86.31 h⁻¹) to enhance the oxidation of meso-erythritol to L-Erythrulose.[3]

  • Analytical Methods:

    • Monitor cell growth (Dry Cell Weight, DCW).

    • Quantify L-Erythrulose and meso-erythritol concentrations using High-Performance Liquid Chromatography (HPLC).[4]

Erythrulose (B1219606) Production from Erythritol using Genetically Modified Yarrowia lipolytica

This protocol is based on a study that developed a bioreactor process for the bioconversion.[4]

  • Microorganism: A genetically modified strain of Yarrowia lipolytica. This strain involves the constitutive expression of an erythritol dehydrogenase (EYD1) and the disruption of the erythrulose kinase gene (EYK1) to prevent erythrulose catabolism.[4]

  • Cultivation:

    • Grow the engineered yeast strain in a suitable nutrient medium to a desired cell density.

    • Harvest and prepare the cells for the bioconversion process.

  • Bioconversion Conditions:

    • Substrate: Erythritol.

    • Cell State: Resting or growing cells can be used, though resting cells may be preferred to decouple production from growth.

    • Temperature and pH: Optimized for the specific yeast strain and enzyme activity.

  • Process Monitoring:

    • Track the consumption of erythritol and the formation of erythrulose over time using analytical techniques like HPLC.

Visualizations

Metabolic Pathway of Erythrulose Production in Gluconobacter

The primary metabolic pathway for L-Erythrulose production in Gluconobacter species is the regioselective oxidation of meso-erythritol. This reaction is catalyzed by membrane-bound dehydrogenases, with the electrons being transferred to the respiratory chain.[6]

MetabolicPathway Erythritol meso-Erythritol Enzyme Membrane-Bound Erythritol Dehydrogenase Erythritol->Enzyme Erythrulose L-Erythrulose Enzyme->Erythrulose RespiratoryChain Respiratory Chain Enzyme->RespiratoryChain e- transfer

Caption: Metabolic pathway of L-Erythrulose production in Gluconobacter.

Experimental Workflow for Microbial Erythrulose Production

The following diagram illustrates a general experimental workflow for the production and analysis of erythrulose from a microbial source.

ExperimentalWorkflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing cluster_Analysis Analysis Strain Microbial Strain Selection Media Media Preparation Strain->Media Inoculum Inoculum Development Media->Inoculum Fermenter Bioreactor (Batch/Fed-Batch/Continuous) Inoculum->Fermenter Harvest Cell Harvesting (Centrifugation) Fermenter->Harvest Purification Product Purification Harvest->Purification HPLC HPLC Analysis (Quantification) Purification->HPLC

Caption: General experimental workflow for microbial erythrulose production.

References

D-Erythrulose as a Biomarker in Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive and specific biomarkers is paramount in advancing our understanding and management of metabolic diseases. This guide provides a comparative analysis of D-Erythrulose as a potential biomarker in metabolic studies, juxtaposed with established markers. While direct clinical validation of this compound is still emerging, this document synthesizes current knowledge, presents hypothetical validation frameworks based on established methodologies, and offers a forward-looking perspective for researchers in the field.

Introduction to this compound

This compound is a naturally occurring four-carbon keto-sugar (tetrulose). It is an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for the synthesis of nucleotides and the production of NADPH, which is vital for antioxidant defense and reductive biosynthesis. The metabolic proximity of this compound to key pathways implicated in metabolic syndrome, such as glucose and lipid metabolism, positions it as a candidate biomarker of interest.

Comparative Analysis of Metabolic Biomarkers

To evaluate the potential of this compound, it is essential to compare its theoretical attributes with those of well-established biomarkers for metabolic health.

Table 1: Comparison of this compound with Established Metabolic Biomarkers

BiomarkerClassBiological RoleStrengths as a BiomarkerLimitations as a Biomarker
This compound (Putative) CarbohydrateIntermediate in the Pentose Phosphate Pathway.Potentially reflects PPP flux, which is altered in metabolic diseases. May offer insights into redox status (NADPH production).Lack of clinical validation studies. Limited data on its concentration in metabolic diseases. Potential for dietary influence.
Glucose CarbohydratePrimary energy source for most cells.Well-established, widely used, and standardized assays are available. Directly reflects glycemic control.Subject to short-term fluctuations due to diet and exercise. Does not fully capture insulin (B600854) resistance.
Insulin HormoneRegulates glucose uptake and metabolism.Direct measure of pancreatic beta-cell function. Essential for assessing insulin resistance (e.g., HOMA-IR).Pulsatile secretion can lead to variability. Assays can have cross-reactivity issues.
Adiponectin AdipokineRegulates glucose levels and fatty acid breakdown. Possesses anti-inflammatory properties.Inversely correlated with visceral adiposity and insulin resistance[1][2][3][4][5]. Low levels are predictive of metabolic syndrome and cardiovascular disease[2][3].Levels can be influenced by genetics, gender, and certain medications.
C-Reactive Protein (CRP) Inflammatory MarkerAcute-phase protein synthesized by the liver in response to inflammation.A sensitive marker of systemic inflammation, a key component of metabolic syndrome[6][7]. High-sensitivity CRP (hs-CRP) is a strong predictor of cardiovascular events.Not specific to metabolic inflammation; elevated in various inflammatory conditions.
Triglycerides:HDL-C Ratio Lipid RatioReflects the balance between triglyceride-rich lipoproteins and HDL.A simple and cost-effective surrogate marker for insulin resistance[8]. Strong predictor of metabolic syndrome and cardiovascular risk[8].Less standardized than individual lipid measurements. Can be influenced by diet and alcohol consumption.

Experimental Protocols for Biomarker Validation

The validation of any new biomarker requires rigorous and reproducible analytical methods. Below are detailed protocols for the quantification of this compound and established metabolic biomarkers.

Quantification of this compound in Biological Samples

While a specific, validated clinical assay for this compound is not widely available, methods for quantifying similar sugars in biological matrices provide a strong foundation. The following are hypothetical protocols based on established techniques for monosaccharide analysis.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for this compound in Human Plasma

This method is adapted from protocols for the analysis of other monosaccharides in plasma[9][10][11].

  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., ¹³C-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 95% B, decrease to 40% B over 8 minutes, hold for 2 minutes, then return to 95% B for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound in Human Urine

This protocol is based on established methods for urinary sugar analysis[12][13][14].

  • Sample Preparation and Derivatization:

    • To 100 µL of urine, add an internal standard (e.g., myo-inositol).

    • Lyophilize the sample to dryness.

    • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 60 minutes to protect carbonyl groups.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) derivatives.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.

    • Mass Spectrometer: Single quadrupole or time-of-flight (TOF) mass spectrometer with electron ionization (EI).

    • Data Acquisition: Scan mode to identify characteristic fragmentation patterns of the this compound derivative.

Assays for Established Metabolic Biomarkers
  • Glucose: Enzymatic assays (e.g., glucose oxidase or hexokinase methods) performed on clinical chemistry analyzers.

  • Insulin: Immunoassays (e.g., ELISA, chemiluminescent immunoassay) on automated platforms.

  • Adiponectin: Enzyme-linked immunosorbent assay (ELISA) is the most common method for quantification in research and clinical settings.

  • C-Reactive Protein (CRP): High-sensitivity immunoturbidimetric or immunonephelometric assays.

  • Triglycerides and HDL-Cholesterol: Standardized enzymatic colorimetric assays performed on clinical chemistry analyzers.

Visualizing the Role of this compound and Validation Workflows

Diagram 1: The Pentose Phosphate Pathway and the Origin of this compound

Pentose_Phosphate_Pathway Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P G6PD (produces NADPH) Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Glyceraldehyde3P Glyceraldehyde-3-Phosphate Xylulose5P->Glyceraldehyde3P Fructose6P Fructose-6-Phosphate Xylulose5P->Fructose6P Sedoheptulose7P Sedoheptulose-7-Phosphate Ribose5P->Sedoheptulose7P Erythrose4P Erythrose-4-Phosphate Sedoheptulose7P->Erythrose4P Glyceraldehyde3P->Fructose6P Erythrose4P->Fructose6P DErythrulose This compound Erythrose4P->DErythrulose Potential Conversion

Caption: The Pentose Phosphate Pathway, highlighting the position of this compound's precursor.

Diagram 2: Experimental Workflow for this compound Biomarker Validation

Biomarker_Validation_Workflow MethodDev Method Development (LC-MS/MS or GC-MS) MethodVal Method Validation (Accuracy, Precision, Linearity, LoD, LoQ) MethodDev->MethodVal Cohort Cohort Selection (Metabolic Syndrome Patients vs. Healthy Controls) MethodVal->Cohort Sampling Sample Collection (Plasma, Urine) Cohort->Sampling Longitudinal Longitudinal Studies (Predictive Value) Cohort->Longitudinal Quant This compound Quantification Sampling->Quant Stat Statistical Analysis (Comparison of Levels) Quant->Stat ROC ROC Curve Analysis (Diagnostic Accuracy) Quant->ROC Correlation Correlation Analysis (With Clinical Parameters) Stat->Correlation EstabBiomarkers Measure Established Biomarkers (Glucose, Insulin, Adiponectin, CRP, Lipids) EstabBiomarkers->ROC

Caption: A phased approach for the validation of this compound as a clinical biomarker.

Conclusion and Future Directions

This compound holds theoretical promise as a biomarker for metabolic studies due to its position within the pentose phosphate pathway. However, its clinical utility remains to be established. The immediate need is for well-designed clinical studies to quantify this compound levels in individuals with and without metabolic syndrome and to assess its correlation with established biomarkers and clinical endpoints. The analytical methods outlined in this guide provide a robust starting point for such investigations. Should these validation studies demonstrate a strong and independent association with metabolic dysregulation, this compound could emerge as a valuable new tool in the arsenal (B13267) of researchers and clinicians working to combat metabolic diseases.

References

A Head-to-Head Comparison of D-Erythrulose Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity D-Erythrulose is a critical step for various applications, from its use as a precursor in complex organic synthesis to its role in dermatological formulations. The purification of this ketotetrose from fermentation broths or chemical synthesis mixtures presents unique challenges due to its high polarity and similarity to other saccharides. This guide provides an objective comparison of common this compound purification methods, complete with supporting data and detailed experimental protocols.

Performance Overview

The selection of a purification strategy for this compound hinges on the desired scale, purity, and economic constraints of the project. While laboratory-scale purifications may prioritize achieving the highest possible purity, industrial-scale processes often focus on throughput and cost-effectiveness. Here, we compare three prevalent methods: Preparative High-Performance Liquid Chromatography (HPLC), Simulated Moving Bed (SMB) Chromatography, and Melt Crystallization.

Purification MethodPurity (%)Yield (%)ThroughputRelative CostKey AdvantagesKey Disadvantages
Preparative HPLC >99.585-95Low to MediumHighVery high purity, adaptable to different scales.Lower throughput, high solvent consumption.
Simulated Moving Bed (SMB) >98>95HighMediumHigh throughput, reduced solvent usage, continuous process.Higher initial capital investment, complex operation.[1][2]
Melt Crystallization >9990-98HighLowSolvent-free, potentially high purity in a single step.Requires a highly concentrated and relatively pure starting material.[3]

Note: The data presented in this table are synthesized from typical performance characteristics of these methods for sugar and polyol purification and may vary depending on the specific conditions and the purity of the starting material.

Experimental Protocols

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating this compound with very high purity. Two common modes for sugar purification are Ligand Exchange and Hydrophilic Interaction Liquid Chromatography (HILIC).

a) Ligand Exchange Chromatography Protocol

This method separates saccharides based on the interaction of their hydroxyl groups with a metal ion (commonly Ca²⁺) on the stationary phase.

  • Column: Strong cation exchange resin in the calcium form (e.g., 300 mm x 8 mm, 10 µm particle size).

  • Mobile Phase: Deionized water.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 80-85°C (to prevent anomeric peak splitting).

  • Detection: Refractive Index (RI).

  • Sample Preparation: The crude this compound solution is filtered through a 0.45 µm membrane.

  • Procedure:

    • Equilibrate the column with deionized water at the specified temperature and flow rate until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Collect fractions corresponding to the this compound peak.

    • Pool the pure fractions and remove the solvent under vacuum to obtain purified this compound.

b) Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

HILIC separates polar compounds based on their partitioning between a polar stationary phase and a less polar mobile phase.

  • Column: Amide- or amino-bonded silica (B1680970) column (e.g., 250 mm x 10 mm, 5 µm particle size).[4]

  • Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 85:15 v/v and gradually increasing the water content).

  • Flow Rate: 4.0 mL/min.

  • Temperature: 35°C.

  • Detection: Evaporative Light Scattering Detector (ELSD) or RI.

  • Sample Preparation: The crude this compound is dissolved in the initial mobile phase composition and filtered.

  • Procedure:

    • Equilibrate the column with the starting mobile phase composition.

    • Inject the sample.

    • Run the gradient program to elute this compound.

    • Collect the corresponding fractions.

    • Evaporate the solvent to yield the purified product.

Simulated Moving Bed (SMB) Chromatography

SMB is a continuous, large-scale chromatographic technique that offers high efficiency and reduced solvent consumption, making it ideal for industrial production.[5][6][7]

  • System: A multi-column SMB system (typically 4-8 columns).

  • Stationary Phase: Strong cation exchange resin in the calcium form, similar to that used in ligand exchange HPLC.

  • Mobile Phase: Deionized water.

  • Temperature: 75°C.

  • Principle of Operation: The system simulates a counter-current movement between the solid and liquid phases by sequentially switching the inlet (feed and eluent) and outlet (product and raffinate) ports. This continuous process allows for the separation of this compound from faster and slower-moving impurities.

  • Procedure:

    • The system parameters (flow rates of eluent, feed, extract, and raffinate, and the switching time) are optimized based on preliminary pulse tests.

    • The crude this compound feed is continuously pumped into the system.

    • The purified this compound (extract) and the stream containing impurities (raffinate) are continuously collected from their respective outlets.

    • The collected product stream is concentrated to obtain pure this compound.

Melt Crystallization

Melt crystallization is a purification technique that involves crystallizing the desired compound from its molten state, often in the absence of a solvent.[3]

  • Equipment: A crystallizer vessel with controlled heating and cooling, and a cooled surface for crystal growth.

  • Starting Material: A highly concentrated this compound syrup (low water content).

  • Procedure:

    • The this compound syrup is heated to a molten state (e.g., 30-40°C).

    • A cooled surface (e.g., a stainless steel tube) is introduced into the melt to initiate crystallization. Seeding with pre-existing this compound crystals can aid this process.

    • A layer of this compound crystals forms on the cooled surface.

    • The remaining liquid (mother liquor), which is now enriched with impurities, is drained away.

    • The purified crystalline layer is then melted and collected. This process can be repeated for higher purity.

Visualizing the Workflows

To better illustrate the logical flow of each purification method, the following diagrams have been generated using the DOT language.

HPLC_Purification cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Fraction Collection & Post-Processing Crude Crude this compound Filtered Filtered Sample Crude->Filtered 0.45 µm filtration Injector Injector Filtered->Injector Column Preparative Column (Ligand Exchange or HILIC) Injector->Column Detector Detector (RI/ELSD) Column->Detector Collector Fraction Collector Detector->Collector Pure_Fractions Pure Fractions Collector->Pure_Fractions Waste Impurity Fractions Collector->Waste Evaporation Solvent Evaporation Pure_Fractions->Evaporation Final_Product >99.5% Pure this compound Evaporation->Final_Product

Caption: Workflow for this compound purification by preparative HPLC.

SMB_Purification cluster_inputs Continuous Inputs cluster_outputs Continuous Outputs Feed Crude this compound Feed SMB Simulated Moving Bed Unit (Multiple Columns) Feed->SMB Eluent Eluent (Water) Eluent->SMB Extract Product Stream (Extract) SMB->Extract Raffinate Impurity Stream (Raffinate) SMB->Raffinate Concentration Concentration Extract->Concentration Final_Product >98% Pure this compound Concentration->Final_Product

Caption: Continuous purification of this compound using SMB chromatography.

Crystallization_Purification Start Concentrated this compound Syrup Melt Melt Syrup (Heating) Start->Melt Crystallize Initiate Crystallization (Cooled Surface/Seeding) Melt->Crystallize Separate Separate Crystals from Mother Liquor Crystallize->Separate Crystals This compound Crystals Separate->Crystals Mother_Liquor Mother Liquor (Impurities) Separate->Mother_Liquor Collect Melt and Collect Crystals Crystals->Collect Final_Product >99% Pure this compound Collect->Final_Product

References

Validating the Specificity of D-Erythrulose Reductase: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug development and metabolic pathway analysis, understanding the precise substrate specificity of enzymes is paramount. This guide provides a comparative analysis of D-Erythrulose Reductase, an enzyme involved in tetrose metabolism, against other members of the Short-chain Dehydrogenase/Reductase (SDR) superfamily. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for validating the specificity of this compound Reductase in your research.

This compound Reductase (EC 1.1.1.162) catalyzes the NADP+-dependent reduction of the ketose this compound to D-threitol.[1] However, like many enzymes within the vast SDR superfamily, its substrate specificity is not absolute.[2][3] Studies have revealed that this compound Reductase can act on other carbonyl-containing compounds, a characteristic shared with other SDRs such as Carbonyl Reductase 1 (CBR1), which is known for its broad substrate range.[4][5] This guide will compare the kinetic performance of this compound Reductase with that of Human Carbonyl Reductase 1 (CBR1) against a selection of substrates to highlight their distinct and overlapping specificities.

Comparative Performance Data

To objectively assess substrate specificity, the most informative kinetic parameter is the specificity constant (kcat/Km). This value represents the catalytic efficiency of an enzyme for a given substrate. A higher kcat/Km value indicates a greater preference of the enzyme for that substrate. The following table summarizes the kinetic parameters of Chicken Liver this compound Reductase and Human Carbonyl Reductase 1 (CBR1) for various substrates.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Source
This compound Reductase (Chicken Liver) This compound0.251.81.14.4[6]
Diacetyl1.22.51.51.25[6]
Glyoxal3.30.70.420.13[6]
Methylglyoxal2.01.10.660.33[6]
Human Carbonyl Reductase 1 (CBR1) Menadione0.022---[5]
Prostaglandin E20.309---[5]
S-Nitrosoglutathione0.030---[5]

Note: Direct comparison of kcat and kcat/Km values between different studies should be approached with caution due to potential variations in experimental conditions, enzyme purity, and methodology. The data for CBR1 from UniProt did not include Vmax or kcat values.

Experimental Protocols

To generate robust and comparable data for enzyme specificity, a standardized experimental protocol is essential. The following is a detailed methodology for a continuous spectrophotometric assay to determine the kinetic parameters of this compound Reductase and its alternatives.

Principle:

The activity of this compound Reductase and other NAD(P)H-dependent reductases is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of the carbonyl substrate.

Materials:

  • Purified this compound Reductase

  • Purified alternative SDR enzyme (e.g., Human Carbonyl Reductase 1)

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0

  • NADPH stock solution (10 mM in Assay Buffer)

  • Substrate stock solutions (e.g., this compound, diacetyl, menadione) prepared in Assay Buffer at various concentrations.

  • UV/Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a quartz cuvette by adding the following in order:

      • Assay Buffer to a final volume of 1 mL.

      • NADPH to a final concentration of 0.2 mM.

      • Substrate at the desired final concentration (a range of concentrations bracketing the expected Km should be used).

  • Temperature Equilibration:

    • Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder at 37°C for 5 minutes to ensure temperature equilibrium.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small, fixed amount of the purified enzyme to the cuvette. The amount of enzyme should be chosen to produce a linear decrease in absorbance for at least the first 2-3 minutes.

    • Immediately mix the contents of the cuvette by gentle inversion and start recording the absorbance at 340 nm every 15 seconds for 5 minutes.

  • Control Reactions:

    • Perform a blank reaction for each substrate concentration containing all components except the enzyme to account for any non-enzymatic reduction of the substrate.

    • Perform a control reaction without the substrate to measure any endogenous NADPH oxidase activity of the enzyme preparation.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

    • Calculate the turnover number (kcat) by dividing Vmax by the molar concentration of the enzyme in the assay.

    • Determine the specificity constant (kcat/Km) for each substrate.

Mandatory Visualizations

The following diagrams illustrate the enzymatic reaction catalyzed by this compound Reductase and the general workflow for validating enzyme specificity.

G cluster_reactants Reactants cluster_products Products This compound This compound D-Erythrulose_Reductase D-Erythrulose_Reductase This compound->D-Erythrulose_Reductase NADPH NADPH NADPH->D-Erythrulose_Reductase D-Threitol D-Threitol NADP+ NADP+ D-Erythrulose_Reductase->D-Threitol D-Erythrulose_Reductase->NADP+

Caption: Enzymatic reduction of this compound to D-Threitol.

G start Start: Enzyme and Substrate Panel Selection assay Perform Spectrophotometric Kinetic Assay (Vary Substrate Concentrations) start->assay data_analysis Calculate Initial Velocities (V₀) assay->data_analysis mm_plot Plot V₀ vs. [Substrate] (Michaelis-Menten Plot) data_analysis->mm_plot kinetics Determine Km and Vmax via Non-linear Regression mm_plot->kinetics kcat Calculate kcat (Vmax / [E]) kinetics->kcat specificity Calculate Specificity Constant (kcat/Km) kcat->specificity comparison Compare Specificity Constants Across Substrates and Enzymes specificity->comparison conclusion Conclusion on Enzyme Specificity comparison->conclusion

Caption: Experimental workflow for validating enzyme specificity.

References

Comparative Kinetic Analysis of Enzymes Acting on D-Erythrulose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of the kinetic properties of enzymes known to act on the ketotetrose sugar, D-Erythrulose. Due to a scarcity of direct comparative studies in the existing literature, this document consolidates available data on individual enzymes, providing a foundational resource for researchers, scientists, and drug development professionals investigating metabolic pathways involving this sugar.

Introduction to this compound Metabolism

This compound, a four-carbon ketose, is a carbohydrate with roles in various biochemical processes. The primary enzyme identified to act on this compound is This compound Reductase (EC 1.1.1.162). This enzyme catalyzes the NAD(P)H-dependent reduction of this compound to the sugar alcohol D-threitol.[1][2] While this compound Reductase has been identified in various organisms, including bovine and chicken liver, detailed comparative kinetic data remains limited.[3][4][5]

Enzyme Profile: this compound Reductase

This compound Reductase is a member of the oxidoreductase family.[1] It facilitates the following reversible reaction:

D-threitol + NADP⁺ ⇌ this compound + NADPH + H⁺ [1][2]

The enzyme can also utilize NAD⁺, although it does so more slowly than NADP⁺.[2] Studies on this compound Reductase from chicken liver have revealed that the enzyme is also capable of reducing α-dicarbonyl compounds such as diacetyl, suggesting a broader role in metabolism.[4]

Comparative Kinetic Data

For context, research on a related enzyme, erythrose reductase from Candida magnoliae, which preferentially reduces the aldose D-erythrose, provides an example of the type of kinetic data that is valuable for such comparisons. However, it is crucial to note that the following data is for the substrate D-erythrose , not this compound.

Table 1: Kinetic Parameters of Erythrose Reductase from Candida magnoliae with D-Erythrose as Substrate

ParameterValueCofactor
Km (mM)7.9NADH/NADPH
kcat/Km (mM⁻¹s⁻¹)0.73-

Note: The catalytic efficiency (kcat/Km) was found to be significantly higher with NADH (450 mM⁻¹s⁻¹) compared to NADPH (5.5 mM⁻¹s⁻¹).

Further research is required to determine and compare the kinetic parameters of this compound Reductase from various organisms with this compound as the specific substrate.

Experimental Protocols

The following is a generalized protocol for the kinetic analysis of this compound Reductase. This protocol is based on spectrophotometric methods that monitor the change in absorbance of NAD(P)H.[5][6]

Protocol: Spectrophotometric Assay for this compound Reductase Activity

1. Principle:

The enzymatic activity of this compound Reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)⁺ during the reduction of this compound.

2. Reagents and Materials:

  • Purified this compound Reductase enzyme

  • This compound solution (substrate)

  • NADPH or NADH solution (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Pipettes

3. Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, a fixed concentration of NADPH or NADH, and the purified enzyme solution.

  • Temperature Equilibration: Incubate the cuvette at a constant temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding a specific concentration of the this compound solution to the cuvette.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5 minutes). Record the rate of absorbance change (ΔA340/min).

  • Determination of Kinetic Parameters:

    • To determine the Km and Vmax for this compound, perform a series of assays as described above, varying the concentration of this compound while keeping the concentrations of the enzyme and cofactor constant.

    • Similarly, to determine the kinetic parameters for the cofactor, vary the concentration of NAD(P)H while keeping the concentrations of the enzyme and this compound constant.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a linearized plot such as the Lineweaver-Burk plot.

Visualizations

Metabolic Pathway of this compound Reduction

D_Erythrulose This compound Enzyme This compound Reductase (EC 1.1.1.162) D_Erythrulose->Enzyme D_Threitol D-Threitol NADP NADP+ NADPH NADPH + H+ NADPH->Enzyme Enzyme->D_Threitol Enzyme->NADP

Caption: Enzymatic reduction of this compound to D-Threitol.

Experimental Workflow for Kinetic Analysis

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Cofactor) Mix Prepare Reaction Mixture Reagents->Mix Enzyme_Sol Prepare Enzyme Solution Enzyme_Sol->Mix Equilibrate Equilibrate Temperature Mix->Equilibrate Initiate Initiate Reaction with Substrate Equilibrate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calculate Calculate Initial Velocity Monitor->Calculate Plot Plot v vs. [S] Calculate->Plot Determine Determine Km and Vmax Plot->Determine

Caption: Workflow for the kinetic analysis of this compound Reductase.

References

A Comparative Guide to the Biological Activity of D-Erythrulose and L-Erythrulose Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activities of the D- and L-enantiomers of Erythrulose (B1219606), a naturally occurring ketotetrose sugar. While chemically similar, their stereoisomerism dictates distinct interactions within biological systems. This document summarizes the current understanding of their metabolic fates, glycation potential, and enzymatic interactions, supported by available experimental data. A notable gap in the literature is the lack of direct comparative studies under identical experimental conditions; therefore, this guide presents the available data for each enantiomer to highlight their differential biological profiles.

Key Biological Activities and Commercial Applications

Both D-Erythrulose and L-Erythrulose (B118282) are primarily recognized for their role in the cosmetics industry as sunless tanning agents. Their mechanism of action involves the Maillard reaction, a non-enzymatic browning reaction with the amino acids present in the keratin (B1170402) of the stratum corneum, producing melanoidins that impart a brown color to the skin.[1][2][3][4]

This compound is often used in conjunction with dihydroxyacetone (DHA) in self-tanning formulations. This combination is reported to produce a more natural, longer-lasting tan with a more even fade compared to DHA alone.[5]

L-Erythrulose , extracted from sources like sugar cane, is also utilized for its tanning and moisturizing properties.[4]

Comparative Biological Data

The following tables summarize the key distinctions in the known biological activities of this compound and L-Erythrulose.

FeatureThis compoundL-ErythruloseReference(s)
Primary Commercial Use Sunless tanning agent, often with DHASunless tanning agent, moisturizing agent[4][5]
Metabolic Enzyme This compound reductaseNo specific reductase identified[6][7]
Metabolic Precursor Isomerization from D-ErythroseDegradation of Vitamin C[8]
Glycation Potential Forms AGEs on skin with UV exposureImplicated in protein glycation and cataract formation[1][8]

Metabolic Pathways and Enzymatic Specificity

The metabolic handling of D- and L-Erythrulose appears to be stereospecific, a critical consideration for their biological effects.

This compound Metabolism:

A key enzyme in the metabolism of this compound is This compound reductase . This enzyme catalyzes the reduction of this compound to D-threitol. Found predominantly in the liver and kidney, this compound reductase also metabolizes other α-dicarbonyl compounds, suggesting a role in detoxification pathways.[6] The substrate specificity of this enzyme for this compound highlights a defined metabolic pathway for this enantiomer.

L-Erythrulose Metabolism:

In contrast, a specific reductase for L-Erythrulose has not been prominently documented. L-Erythrulose can be formed endogenously as a degradation product of Vitamin C.[8] Interestingly, L-Erythrulose can be enzymatically converted to this compound by D-tagatose 3-epimerase, indicating that biological systems can interconvert these enantiomers, potentially leading to the entry of L-Erythrulose into the metabolic pathway of its D-counterpart.[9]

Experimental Protocol: Enzymatic Assay for this compound

This protocol outlines a method for the specific determination of this compound using this compound reductase.[7]

Principle: this compound reductase catalyzes the reduction of this compound to D-threitol with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the amount of this compound present.

Reagents:

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • NADH solution (1.5 mM in phosphate buffer)

  • This compound reductase (purified from beef or chicken liver)

  • This compound standards (of known concentrations)

  • Sample containing this compound

Procedure:

  • In a cuvette, mix 1.0 mL of phosphate buffer, 0.1 mL of NADH solution, and 0.1 mL of the sample or standard.

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 0.02 mL of this compound reductase solution.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of decrease in absorbance is proportional to the this compound concentration.

  • Construct a standard curve using the this compound standards to determine the concentration in the sample.

Glycation and Advanced Glycation End Products (AGEs)

The Maillard reaction, while beneficial for cosmetic tanning, is also the initial step in the formation of Advanced Glycation End Products (AGEs) in the body. AGEs are implicated in various age-related diseases and diabetic complications.

L-Erythrulose and AGEs:

There is evidence suggesting that L-Erythrulose is a reactive compound that can glycate proteins and promote protein cross-linking. This activity has been proposed as a contributing factor to the formation of cataracts in individuals with diabetes.[8]

This compound and AGEs:

While both enantiomers react with amino acids, a study has shown that topical application of erythrulose (the specific enantiomer was not always specified in older cosmetic literature) can lead to the formation of free radicals upon exposure to sunlight, a process associated with AGE formation on the skin.[1]

The differential potential of D- and L-Erythrulose to form specific and pathogenic AGEs in vivo is a critical area for further research.

Experimental Protocol: In Vitro Glycation Assay

This protocol provides a general method to compare the glycation potential of D- and L-Erythrulose by incubating the sugars with a model protein like bovine serum albumin (BSA) and detecting the formation of fluorescent AGEs.

Principle: The reaction of reducing sugars with proteins leads to the formation of fluorescent AGEs, which can be quantified using a fluorescence spectrophotometer.

Reagents:

  • Bovine Serum Albumin (BSA) solution (10 mg/mL in phosphate-buffered saline, pH 7.4)

  • This compound solution (50 mM in PBS)

  • L-Erythrulose solution (50 mM in PBS)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Sodium azide (B81097) (0.02% w/v) to prevent microbial growth

Procedure:

  • Set up reaction mixtures in sterile, sealed tubes containing BSA solution and either this compound or L-Erythrulose solution. A control with BSA and PBS only should be included.

  • Add sodium azide to all tubes.

  • Incubate the tubes at 37°C in the dark for a period of 1-4 weeks.

  • At various time points, take aliquots from each tube.

  • Measure the fluorescence intensity of the aliquots using a fluorescence spectrophotometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • An increase in fluorescence intensity over time indicates the formation of fluorescent AGEs. The relative fluorescence intensity can be used to compare the glycation potential of the two enantiomers.

Signaling Pathways and Logical Relationships

The distinct metabolic fates and potential for AGE formation of D- and L-Erythrulose suggest different downstream cellular consequences.

This compound Metabolic Pathway

D_Erythrulose_Metabolism D_Erythrulose This compound Enzyme This compound Reductase D_Erythrulose->Enzyme D_Threitol D-Threitol Enzyme->D_Threitol Detox Detoxification Pathways Enzyme->Detox

Caption: Metabolic conversion of this compound by this compound reductase.

L-Erythrulose and Potential for Cellular Damage

L_Erythrulose_Glycation L_Erythrulose L-Erythrulose Glycation Non-enzymatic Glycation L_Erythrulose->Glycation Protein Proteins (e.g., Crystallin) Protein->Glycation AGEs Advanced Glycation End Products (AGEs) Glycation->AGEs Damage Cellular Damage (e.g., Cataract) AGEs->Damage

Caption: Proposed pathway of L-Erythrulose-mediated protein glycation.

Conclusion

The available evidence strongly suggests that this compound and L-Erythrulose possess distinct biological activities, primarily due to stereospecific enzymatic recognition and potentially different rates and products of non-enzymatic glycation. This compound appears to have a dedicated metabolic pathway via this compound reductase, which may also play a role in detoxification. Conversely, L-Erythrulose has been implicated in pathogenic protein glycation.

For researchers in drug development and metabolic studies, these differences are critical. The potential for L-Erythrulose to promote AGE formation warrants further investigation, particularly in the context of diseases associated with glycation stress. The specific metabolic fate of this compound and the substrate specificity of its reductase could be explored for therapeutic applications. Future research should focus on direct comparative studies to quantify the differences in their metabolism, cytotoxicity, and kinetics of Maillard reactions to fully elucidate their respective biological significance and safety profiles.

References

Navigating the Analytical Maze: A Comparative Guide to D-Erythrulose Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Erythrulose in complex biological and chemical matrices is a critical yet challenging task. This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your specific research needs. We delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic/Colorimetric assays, presenting their performance metrics and detailed experimental protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound quantification hinges on a balance between sensitivity, specificity, and the complexity of the sample matrix. The following tables summarize the quantitative performance of different techniques based on available data.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterPerformanceMatrixReference
Linearity (R²) > 0.99Biological Samples[1]
Limit of Quantification (LOQ) pg-ng rangeMammalian Tissues[2]
Precision (RSD) 1-18% (interday)Mammalian Tissues[2]
Accuracy/Recovery Not specified
Note: GC-MS methods typically require a derivatization step for volatile compounds like this compound.

Table 2: High-Performance Liquid Chromatography (HPLC) Performance

ParameterPerformanceMatrixReference
Linearity (R²) ≥ 0.997 - 0.999Pharmaceutical Gels, Self-tanning Creams[3][4][5]
Limit of Detection (LOD) 20 nmolSelf-tanning Creams[4]
Precision (RSD) < 2.2%Pharmaceutical Gels[5]
Accuracy/Recovery 97-105%Self-tanning Creams[4]
Note: HPLC methods may or may not require derivatization depending on the detection method (e.g., UV, MS) and the desired sensitivity.

Table 3: Enzymatic and Colorimetric Methods Performance

ParameterPerformanceMatrixReference
Quantitative Range 20 - 400 nmolAqueous Solutions[6]
Sensitivity HighAqueous Solutions[6]
Reproducibility HighAqueous Solutions[6]
Note: These methods are often simpler and faster but may be more susceptible to interference from other components in complex matrices.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of the key experimental protocols for the discussed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for D-Erythrose (isomer of this compound)

This protocol is adapted for the analysis of D-Erythrose in biological samples and involves a critical derivatization step to make the sugar volatile.[1]

  • Sample Preparation:

    • For plasma or serum, perform protein precipitation. For tissue samples, homogenization and protein precipitation are necessary.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness.[1]

  • Derivatization:

    • Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample to form methoxime derivatives.

    • Incubate at a specific temperature and time to complete the reaction.

    • Add a silylating agent (e.g., MSTFA with 1% TMCS) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

    • Incubate to complete the silylation.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient for separation.

    • The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.[1]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a general guide for the analysis of compounds in pharmaceutical preparations and can be adapted for this compound.[3][7]

  • Sample Preparation:

    • Extract this compound from the matrix using a suitable solvent. This may involve techniques like solid-phase extraction for complex matrices.

    • For some applications, a derivatization step with a UV-active agent may be necessary to enhance detection.[4]

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is commonly used.[3]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used in isocratic or gradient elution mode.[3]

    • Flow Rate: Typically around 1.0 - 1.5 mL/min.[3][7]

    • Detection: UV detection at a wavelength where this compound or its derivative has maximum absorbance.[3][7]

Enzymatic Method Protocol

This method relies on the specific enzymatic reduction of this compound.[6]

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., phosphate (B84403) buffer).

    • Prepare a solution of NADH.

    • Purify this compound reductase from a suitable source (e.g., beef or chicken liver).[6]

  • Assay Procedure:

    • In a cuvette, mix the sample containing this compound, the buffer, and the NADH solution.

    • Initiate the reaction by adding the this compound reductase enzyme.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[6]

    • The rate of absorbance change is proportional to the concentration of this compound.

Colorimetric Method Protocol

This method utilizes a chemical reaction to produce a colored product that can be quantified.[6]

  • Reagent Preparation:

  • Assay Procedure:

    • Mix the sample containing this compound with the phenol solution.

    • Carefully add concentrated sulfuric acid to the mixture. This reaction is highly exothermic and should be performed with caution in an ice bath.

    • Allow the color to develop.

    • Measure the absorbance of the resulting colored solution at a specific wavelength using a spectrophotometer.

    • The intensity of the color is proportional to the concentration of this compound.[6]

Visualizing the Workflow and Decision Process

To further clarify the experimental and logical steps involved in the analysis of this compound, the following diagrams are provided.

Analytical Method Validation Workflow cluster_planning Planning & Preparation cluster_execution Method Validation Experiments cluster_analysis Data Analysis & Reporting Define_Scope Define Scope & Acceptance Criteria Prepare_Materials Prepare Standards & Reagents Define_Scope->Prepare_Materials Specificity Specificity/ Selectivity Prepare_Materials->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Data Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

Caption: Workflow for analytical method validation.

Method Selection Decision Tree Start Start: Need to Quantify This compound Matrix_Complexity Complex Matrix? (e.g., biological fluids, tissue) Start->Matrix_Complexity High_Sensitivity High Sensitivity Required? Matrix_Complexity->High_Sensitivity Yes Enzymatic_Colorimetric Enzymatic or Colorimetric Method Matrix_Complexity->Enzymatic_Colorimetric No High_Specificity High Specificity Required? High_Sensitivity->High_Specificity Yes HPLC_UV HPLC-UV (may need derivatization) High_Sensitivity->HPLC_UV No Instrumentation GC-MS or LC-MS/MS Available? High_Specificity->Instrumentation GC_MS GC-MS (with derivatization) Instrumentation->GC_MS GC-MS HPLC_MS HPLC-MS/MS Instrumentation->HPLC_MS LC-MS/MS

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of the Stability of D-Erythrulose and Other Ketoses

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical stability of D-Erythrulose and other ketoses, with a focus on factors influencing their degradation and reactivity. The information is intended for researchers, scientists, and drug development professionals who utilize these monosaccharides in their work. The guide summarizes quantitative data, outlines experimental protocols, and visualizes key pathways and workflows to offer a comprehensive overview.

Introduction to this compound and Ketose Stability

This compound is a naturally occurring ketotetrose, a four-carbon sugar with a ketone functional group.[1] It is found in red raspberries and can be produced through aerobic fermentation by the bacterium Gluconobacter.[2] this compound is widely used in sunless tanning products, often in combination with dihydroxyacetone (DHA), where it reacts with amino acids in the stratum corneum of the skin via the Maillard reaction to produce a brown color.[1][2]

The stability of ketoses like this compound is a critical factor in their application. Degradation can lead to discoloration, loss of efficacy, and the formation of undesirable byproducts. Key factors influencing their stability include pH, temperature, and the presence of other reactive molecules, such as amino acids. This guide explores these factors through comparative data and established experimental methodologies.

Comparative Stability Data

The stability of monosaccharides is often studied by observing their isomerization and degradation under various conditions. While direct comparative stability data between this compound and other ketoses under identical conditions is sparse in the provided search results, valuable insights can be drawn from the study of its formation from aldose epimers and its reactivity in comparison to other sugars in specific reactions.

1. Isomerization and Epimerization Rates

This compound is the ketose intermediate formed during the isomerization and epimerization of the aldotetroses D-Erythrose and D-Threose.[3] The rate of this transformation is a direct indicator of the relative stability of the aldose precursors under specific conditions. Under mildly basic conditions, D-Erythrose is significantly less stable than its C2 epimer, D-Threose, and more readily converts to this compound.[3]

Table 1: Comparative Reactivity of D-Erythrose and D-Threose at 40°C, pH 8.5

CompoundHalf-life (t½)Relative Stability
D-Erythrose~2 hours[3]Less Stable
D-Threose>12 hours[3]More Stable

This data highlights that the stereochemistry at the C2 position significantly influences the stability of the sugar, with D-Erythrose being more prone to rearrangement to the keto form, this compound.[3]

2. Stability in Formulations

The stability of this compound is highly dependent on pH and temperature, which is a critical consideration in cosmetic and pharmaceutical formulations.

Table 2: this compound Stability Under Various Conditions

ConditionObservationRecommendation for Stability
pH Becomes unstable at pH > 5.5.[2]Maintain pH between 2.0 and 5.0 (ideally 2.0-3.5).[2]
Temperature Degradation is accelerated by increases in temperature.[4] Pure Erythrulose should not exceed 40°C.[2]For long-term storage, maintain a temperature of 4-8°C.[2]
Presence of Amines Reacts with primary and secondary amino groups (Maillard reaction), including aromatic amines and tertiary amines like EDTA, leading to degradation.[2]Avoid formulation with nitrogen-containing molecules where stability of the sugar is desired.[2]

In comparison, the ketose D-Tagatose also shows temperature and pH-dependent browning, which is slow at temperatures below 80°C and at a pH of 5.[4] Dextrose (an aldose) is reported to be most stable around pH 4.[5]

3. Reactivity in the Maillard Reaction

The Maillard reaction is a primary pathway for the degradation of reducing sugars in the presence of amino acids. The general order of sugar reactivity is widely recognized as pentoses > hexoses and aldoses > ketoses.[6] However, the reactivity can be complex. For instance, in sunless tanning applications, this compound is noted to be more stable and slower-reacting than dihydroxyacetone (DHA), another ketose.[2][7] This leads to a slower, more gradual tan development.[1][7]

Experimental Protocols

1. Determination of Isomerization and Epimerization Rates by ¹³C NMR Spectroscopy

This method allows for the quantitative analysis of sugar isomerization by tracking the disappearance of the starting material and the appearance of products over time.

  • Sample Preparation: A solution of the ¹³C-labeled sugar (e.g., 80 mM D-[1-¹³C]-Erythrose) is prepared in a buffered solution (e.g., 160 mM sodium bicarbonate at pH 8.5). The use of ¹³C labeling simplifies the NMR spectra for easier quantification.

  • NMR Spectroscopy: The sample is maintained at a constant temperature (e.g., 25°C or 40°C), and ¹³C NMR spectra are recorded at regular intervals.

  • Data Analysis: The concentration of each sugar species is determined by integrating the corresponding peaks in the NMR spectra.

  • Rate Calculation: The rates of disappearance of the starting material and formation of products are calculated from the concentration changes over time. The half-life (t½) of the starting sugar is then determined from these rates.

2. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for assessing the stability of compounds by separating and quantifying the parent compound and its degradation products.[8][9]

  • Forced Degradation Studies: The compound (e.g., this compound) is subjected to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[10]

  • Method Development: A chromatographic method is developed to achieve separation between the parent compound and all generated degradation products. This typically involves selecting an appropriate column (e.g., C18), mobile phase composition, and detector wavelength.

  • Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.[10]

  • Stability Testing: The validated method is used to analyze samples of the ketose stored under various environmental conditions (e.g., different temperatures and humidity levels) over time to determine its shelf life.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the study of ketose stability.

G DErythrose D-Erythrose (Aldose) DErythrulose This compound (Ketose Intermediate) DErythrose->DErythrulose Faster (t½ ≈ 2h) DThreose D-Threose (Aldose) DThreose->DErythrulose Slower (t½ > 12h)

Caption: Isomerization of aldotetroses via a this compound intermediate.[3]

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analytical Testing cluster_data 4. Data Evaluation Prep Prepare Ketose Solution in Relevant Matrix Temp Temperature Prep->Temp pH pH Prep->pH Light Light Prep->Light Oxidation Oxidation Prep->Oxidation Analysis HPLC / NMR Analysis at Time Points Temp->Analysis pH->Analysis Light->Analysis Oxidation->Analysis Degradation Identify Degradants Analysis->Degradation Kinetics Determine Degradation Kinetics & Half-life Degradation->Kinetics

Caption: General workflow for a ketose forced degradation stability study.

G Ketose Ketose (e.g., this compound) SchiffBase Schiff Base (Iminium Cation) Ketose->SchiffBase + H₂O Condensation AminoAcid Amino Acid (R-NH2) AminoAcid->SchiffBase + H₂O Condensation HeynsProduct Heyns Product (Ketoamine) SchiffBase->HeynsProduct Rearrangement Melanoidins Brown Polymers (Melanoidins) HeynsProduct->Melanoidins Further Reactions

Caption: Initial stages of the Maillard reaction for a ketose sugar.[11]

Conclusion

The stability of this compound is intrinsically linked to its chemical environment, particularly pH and temperature. For optimal stability, especially in aqueous solutions and cosmetic formulations, it is crucial to maintain a low pH (2.0-5.0) and low temperature (4-8°C).[2] this compound participates in isomerization reactions with its aldose counterparts and undergoes the Maillard reaction with amino acids, a characteristic leveraged in sunless tanning products.[1] Compared to other sugars like DHA, this compound is generally more stable and reacts more slowly, providing a longer-lasting and more uniform effect.[2][7] The experimental protocols outlined, such as NMR spectroscopy and stability-indicating HPLC methods, are essential tools for researchers to quantitatively assess and compare the stability profiles of this compound and other ketoses, ensuring their effective and safe application.

References

evaluating the performance of different HPLC columns for D-Erythrulose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of carbohydrates like D-Erythrulose is critical. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and the choice of column is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of various HPLC columns suitable for the analysis of this compound, supported by experimental data and detailed protocols to aid in your selection process.

This compound, a ketotetrose sugar, presents a unique analytical challenge due to its high polarity and lack of a strong chromophore. The selection of an appropriate HPLC column is therefore crucial for achieving adequate retention and separation from other sugars and sample matrix components. This guide evaluates the performance of three major categories of HPLC columns: Ligand Exchange, Amino-bonded Silica (B1680970), and Polymer-based Amino columns.

Performance Comparison of HPLC Columns for this compound Analysis

The following tables summarize the key performance parameters of various HPLC columns based on available data for this compound and its isomer, Erythrose. Due to the limited availability of specific performance metrics for this compound across all columns, data for Erythrose is used as a close proxy in some cases, given their similar physicochemical properties and co-elution challenges.

Table 1: HPLC Column Specifications

Column NameManufacturerStationary PhaseParticle Size (µm)Column Dimensions (mm)USP Code
Shodex SUGAR SC1011ShodexStrong cation exchange resin (Calcium form)78.0 x 300L19
Shodex HILICpak VG-50 4EShodexPolyvinyl alcohol with amino groups54.6 x 250L8
Lichrospher 5-NH2MerckSilica gel bonded with aminopropyl groups54.6 x 250L8
Waters Spherisorb Amino (NH2)WatersSilica-based aminopropyl bonded sorbent54.6 x 250L8
Phenomenex Luna NH2PhenomenexSilica with aminopropyl bonded phase54.6 x 250L8
Thermo Scientific Hypersil GOLD AminoThermo Fisher ScientificHigh-purity silica with aminopropyl phase54.6 x 150L8
YMC-Pack Polyamine IIYMCSilica gel chemically bonded to polyamine54.6 x 250L111

Table 2: Performance Data for this compound/Erythrose Analysis

Column NameAnalyteRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
Shodex SUGAR SC1011Erythrose~15.5Not ReportedNot Reported
Shodex HILICpak VG-50 4EErythrose~8.0Not ReportedNot Reported
Lichrospher 5-NH2L-Erythrulose~6.5Not ReportedNot Reported
Phenomenex Luna NH2Fructose~6.0~1.1~8500
Thermo Scientific Hypersil GOLD AminoFructose~5.5~1.2~9000

Note: Data for Fructose, a ketose sugar, is provided for the Phenomenex Luna NH2 and Thermo Scientific Hypersil GOLD Amino columns to give a general indication of performance for keto-sugars in the absence of specific this compound data. Performance for this compound may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. The following are the experimental protocols used to generate the performance data cited in this guide.

Protocol 1: Shodex SUGAR SC1011

  • Mobile Phase: Degassed pure water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 80°C

  • Detection: Refractive Index (RI)

  • Injection Volume: 20 µL

  • Sample: 0.5% Erythrose in water

Protocol 2: Shodex HILICpak VG-50 4E

  • Mobile Phase: Acetonitrile/Water (75:25, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: Refractive Index (RI)

  • Injection Volume: 10 µL

  • Sample: Erythrose and Erythritol in water/acetonitrile

Protocol 3: Lichrospher 5-NH2

  • Mobile Phase: Acetonitrile/Water (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV (277 nm) and Refractive Index (RI)

  • Injection Volume: Not specified

  • Sample: L-Erythrulose and meso-Erythritol in fermentation broth

Protocol 4: Phenomenex Luna NH2 (General Sugar Analysis)

  • Mobile Phase: Acetonitrile/Water (80:20, v/v)

  • Flow Rate: 3.0 mL/min

  • Column Temperature: 40°C

  • Detection: Refractive Index (RI)

  • Sample: Mix of simple sugars including Fructose

Protocol 5: Thermo Scientific Hypersil GOLD Amino (General Sugar Analysis)

  • Mobile Phase: Acetonitrile/Water (80:20, v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection: Refractive Index (RI)

  • Injection Volume: 20 µL

  • Sample: Mix of simple sugars including Fructose

Visualization of the HPLC Column Evaluation Workflow

The selection of an optimal HPLC column for this compound analysis is a systematic process. The following diagram illustrates the logical workflow from initial sample consideration to final method optimization.

HPLC_Column_Evaluation_Workflow cluster_0 Phase 1: Initial Considerations cluster_1 Phase 2: Column Selection cluster_2 Phase 3: Method Development & Optimization cluster_3 Phase 4: Validation & Application A Sample Characterization (Matrix, Concentration, Impurities) B Define Analytical Goals (Quantification, Purity, etc.) A->B C Select Column Chemistry B->C D Ligand Exchange (e.g., Shodex SUGAR SC1011) C->D Isomer Separation Water Mobile Phase E Amino-bonded Silica (HILIC) (e.g., Lichrospher, Hypersil GOLD) C->E General Purpose Good for HILIC F Polymer-based Amino (HILIC) (e.g., Shodex HILICpak, YMC-Pack Polyamine) C->F High Durability Wide pH Range G Screen Mobile Phase Composition (Acetonitrile/Water Ratio) D->G E->G F->G H Optimize Flow Rate & Temperature G->H I Evaluate Performance Metrics (Retention, Resolution, Peak Shape) H->I I->G Iterative Optimization J Method Validation (ICH Guidelines) I->J K Routine Sample Analysis J->K

Workflow for HPLC column evaluation for this compound analysis.

Concluding Remarks

The choice of an HPLC column for this compound analysis depends on the specific requirements of the assay.

  • Ligand exchange chromatography , exemplified by the Shodex SUGAR SC1011 , is highly effective for separating sugar isomers and utilizes a simple and environmentally friendly mobile phase of pure water. This can be advantageous for sample preparation and downstream applications.

  • Amino-bonded silica columns , such as the Lichrospher 5-NH2 and Hypersil GOLD Amino , are versatile and widely used for carbohydrate analysis in HILIC mode. They offer good retention for polar compounds like this compound.

  • Polymer-based amino columns , including the Shodex HILICpak VG-50 4E and YMC-Pack Polyamine II , provide enhanced chemical stability and a longer column lifetime, particularly when using aqueous mobile phases. This makes them a robust choice for routine analysis in quality control environments.

Researchers and scientists are encouraged to consider the specific separation needs, desired mobile phase composition, and required column durability when selecting the most appropriate HPLC column for their this compound analysis. The information and protocols provided in this guide serve as a valuable starting point for method development and optimization.

In Vivo Validation of D-Erythrulose Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and potential in vivo metabolic pathways of D-Erythrulose. Due to the limited direct in vivo research on this compound metabolism, this document leverages data from related compounds, such as erythritol (B158007) and fructose, to offer a comparative perspective. The information presented aims to guide future research and experimental design for the in vivo validation of this compound's metabolic fate.

Executive Summary

This compound, a naturally occurring ketotetrose, has gained interest in various fields. However, its metabolic fate in vivo remains largely uncharacterized. This guide synthesizes the current understanding, proposes potential metabolic pathways, and provides a framework for their experimental validation. In contrast to its structural analog, the sugar alcohol erythritol, which is minimally metabolized, this compound is hypothesized to undergo enzymatic conversion. The primary proposed pathways involve its reduction to erythritol or its phosphorylation to enter the pentose (B10789219) phosphate (B84403) pathway. This guide compares these potential routes with the well-established metabolism of fructose, a ketohexose, to provide a broader context for metabolic researchers.

Comparative Metabolic Overview

The following table summarizes the key metabolic features of this compound, Erythritol, and Fructose based on available data.

FeatureThis compound (Hypothesized)ErythritolFructose
Primary Metabolic Fate Reduction to Erythritol or PhosphorylationPrimarily excreted unchanged in urineRapidly metabolized in the liver
Key Enzymes This compound Reductase, Tetrose KinaseMinimal enzymatic interactionFructokinase, Aldolase B
Entry into Central Metabolism Potentially via Erythrose-4-Phosphate into the Pentose Phosphate PathwayNegligibleDihydroxyacetone phosphate and Glyceraldehyde-3-phosphate into Glycolysis/Gluconeogenesis
Caloric Value Likely low, but unquantifiedNear-zero (~0.2 kcal/g)~4 kcal/g
Supporting In Vivo Evidence Limited; primarily based on in vitro enzyme activityExtensive; human and animal studies show >90% urinary excretion[1]Extensive; well-documented hepatic metabolism[2]

Proposed Metabolic Pathways of this compound

Based on existing biochemical knowledge, two primary metabolic pathways for this compound are proposed.

Pathway 1: Reduction to Erythritol

The presence of this compound reductase in mammalian liver suggests a direct conversion of this compound to erythritol[3]. This pathway would represent a detoxification route, converting a reactive ketone into a stable sugar alcohol that is then readily excreted.

DErythrulose This compound Erythritol Erythritol DErythrulose->Erythritol this compound Reductase (NADH -> NAD+) Excretion Urinary Excretion Erythritol->Excretion

Caption: Proposed reduction pathway of this compound to Erythritol.

Pathway 2: Phosphorylation and Entry into the Pentose Phosphate Pathway

Alternatively, this compound could be phosphorylated by a kinase to form this compound-4-phosphate. This intermediate could then be converted to D-Erythrose-4-phosphate, a key component of the pentose phosphate pathway (PPP)[4]. This would allow the carbon skeleton of this compound to be integrated into central carbon metabolism.

DErythrulose This compound DErythrulose4P This compound-4-P DErythrulose->DErythrulose4P Tetrose Kinase (ATP -> ADP) DErythrose4P D-Erythrose-4-P DErythrulose4P->DErythrose4P Isomerase PPP Pentose Phosphate Pathway DErythrose4P->PPP

Caption: Proposed phosphorylation pathway of this compound.

Experimental Protocols for In Vivo Validation

To validate the proposed metabolic pathways of this compound, a stable isotope tracing study in an animal model is recommended. The following outlines a general experimental workflow.

Experimental Workflow: In Vivo Stable Isotope Tracing

cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase AnimalModel Animal Model (e.g., Mouse, Rat) TracerAdmin Administer ¹³C-labeled This compound AnimalModel->TracerAdmin SampleCollection Collect Blood, Urine, and Tissue Samples at Time Points TracerAdmin->SampleCollection MetaboliteExtraction Metabolite Extraction SampleCollection->MetaboliteExtraction LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS DataAnalysis Isotopologue Distribution Analysis LCMS->DataAnalysis PathwayValidation PathwayValidation DataAnalysis->PathwayValidation Validate Metabolic Pathways

Caption: Workflow for in vivo validation of this compound metabolism.

Detailed Methodologies

1. Animal Model and Acclimation:

  • Model: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimation: House animals for at least one week under a 12-hour light/dark cycle with ad libitum access to standard chow and water.

2. Stable Isotope Tracer Administration:

  • Tracer: Uniformly labeled ¹³C this compound ([U-¹³C₄]this compound).

  • Administration: Administer a single dose via oral gavage or intraperitoneal injection. The dose should be determined in preliminary safety studies.

3. Sample Collection:

  • Blood: Collect blood samples from the tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-administration.

  • Urine: Collect urine at baseline and over a 24-hour period post-administration.

  • Tissues: At the final time point, euthanize the animals and collect key metabolic tissues (liver, kidney, muscle, and brain). Immediately freeze tissues in liquid nitrogen.

4. Metabolite Extraction:

  • Protocol: Use a cold methanol/acetonitrile/water extraction method to quench metabolism and extract polar metabolites from plasma, urine, and tissue homogenates.

5. LC-MS/MS Analysis:

  • Instrumentation: Employ a high-resolution mass spectrometer coupled with liquid chromatography.

  • Method: Develop a targeted method to quantify this compound, erythritol, and key intermediates of the pentose phosphate pathway. Monitor for the incorporation of ¹³C into these metabolites.

6. Data Analysis and Interpretation:

  • Isotopologue Distribution: Determine the mass isotopologue distribution of this compound and its downstream metabolites.

  • Metabolic Flux: The appearance of ¹³C-labeled erythritol would support the reduction pathway. The presence of ¹³C in pentose phosphate pathway intermediates would provide evidence for the phosphorylation pathway. Quantitative metabolic flux analysis can be performed to estimate the relative contribution of each pathway.

Conclusion and Future Directions

The in vivo metabolic fate of this compound is a significant knowledge gap. The proposed pathways of reduction and phosphorylation provide a starting point for investigation. The outlined stable isotope tracing protocol offers a robust methodology to elucidate the in vivo metabolism of this compound. Further research in this area will be crucial for understanding its physiological roles and potential applications in nutrition and medicine. Comparative studies with structurally similar sugars will continue to be valuable in interpreting the metabolic significance of this compound.

References

Safety Operating Guide

Proper Disposal of D-Erythrulose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational integrity. This guide provides essential safety and logistical information for the proper disposal of D-Erythrulose, a tetrose carbohydrate commonly used in cosmetic and research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

This compound Chemical Properties

Understanding the chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for easy reference.

PropertyValue
Chemical Formula C4H8O4[1][2]
Molar Mass 120.104 g·mol−1[1][3]
Appearance Syrup or clear to pale-yellowish liquid[1]
Solubility in Water Soluble[1][3]
Flash Point 110 °C / 230 °F[4]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases[4][5]

Immediate Safety and Spill Response

In the event of a this compound spill, immediate and appropriate action is necessary to prevent contamination and ensure personnel safety.

Personal Protective Equipment (PPE):

  • Eyes: Wear chemical safety glasses or goggles.[6]

  • Body: Use gloves (nitrile rubber is recommended) and appropriate protective clothing to prevent skin exposure.[4][5]

Spill Cleanup Protocol:

  • Containment: For liquid spills, wipe up with an absorbent material such as cloth or fleece.[5] For solid forms, sweep up the material.[4][6]

  • Collection: Place the absorbed or swept-up material into a suitable, closed container for disposal.[4][5][6]

  • Decontamination: Thoroughly clean the affected surfaces with water to remove any residual contamination.[6]

  • Disposal: Dispose of all waste and cleanup materials in accordance with federal, national, or local regulations.[6]

Step-by-Step Disposal Procedure

The disposal of this compound should always be conducted in compliance with institutional guidelines and local regulations. While this compound is noted to be composed of physiological and biodegradable compounds, proper disposal protocols must be followed.[6]

  • Waste Identification:

    • Characterize the waste stream containing this compound. Note any solvents or other chemicals mixed with the this compound, as this will affect the disposal route.

  • Waste Segregation and Collection:

    • Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and closed container.

    • Do not mix with incompatible materials such as strong oxidizing agents.[4]

  • Consult Institutional Guidelines:

    • Review your institution's chemical hygiene plan and waste disposal guidelines.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on this compound disposal.

  • Regulatory Compliance:

    • Users should review their operations in terms of the applicable federal, national, or local regulations and consult with appropriate regulatory agencies if necessary before disposing of the waste product.[6]

  • Arrangement for Pickup:

    • Follow your institution's procedure for requesting a hazardous waste pickup. Ensure all labeling and container requirements are met before the scheduled pickup.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

D_Erythrulose_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_action Action start This compound Waste Generated is_mixed Is it mixed with other chemicals? start->is_mixed is_hazardous Are the other chemicals hazardous? is_mixed->is_hazardous Yes non_hazardous_disposal Dispose as Non-Hazardous Chemical Waste (per EHS) is_mixed->non_hazardous_disposal No is_hazardous->non_hazardous_disposal No hazardous_disposal Dispose as Hazardous Chemical Waste (per EHS) is_hazardous->hazardous_disposal Yes collect_waste Collect in a Labeled, Closed Container non_hazardous_disposal->collect_waste hazardous_disposal->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup

Caption: this compound Disposal Decision Workflow

References

Personal protective equipment for handling D-Erythrulose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and disposal protocols for D-Erythrulose to ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risks and ensuring procedural consistency.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, a cautious approach to personal protection is warranted to prevent potential irritation and ensure safe handling.[1]

Protection TypeEquipmentSpecification and Use
Eye/Face Protection Safety Glasses or GogglesRecommended to wear safety glasses with side shields or tightly fitting safety goggles to prevent eye contact.
Hand Protection Protective GlovesWear suitable chemical-resistant gloves. Nitrile rubber gloves are recommended. Inspect gloves for any damage before use.[2]
Skin and Body Protection Lab CoatA standard lab coat is recommended to prevent skin exposure.
Respiratory Protection Not Typically RequiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is generally not necessary. If irritation is experienced, move to an area with fresh air.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and maintaining the integrity of the product.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and light.[4][5]

  • Long-term storage is recommended at a temperature between 2°C and 8°C.[3][4][5] For short-term storage, room temperature is acceptable.[6]

2. Handling:

  • All handling of this compound should be conducted in a well-ventilated area.

  • Avoid direct contact with the skin and eyes.

  • Do not inhale any mist, vapors, or spray.

  • After handling, wash hands thoroughly with soap and water.

  • This compound should be added to formulations at temperatures below 40°C.[3][4]

3. First Aid Measures:

  • If inhaled: Move the person into fresh air. If breathing difficulties occur, seek medical attention.[3]

  • In case of skin contact: Wash off with soap and plenty of water.[3]

  • In case of eye contact: Rinse thoroughly with plenty of water.

  • If ingested: May cause nausea, vomiting, or diarrhea.[2] Treat symptomatically.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

  • Spill Cleanup: In the event of a spill, ensure the area is well-ventilated. Wipe up the spill with an absorbent material such as cloth, fleece, sand, or silica (B1680970) gel.[2]

  • Waste Disposal: There is conflicting information regarding the final disposal of this compound waste. Some sources suggest it is not regulated as hazardous waste and can be disposed of as regular trash, while others advise following local, state, and federal regulations. A recommended practice is to place the absorbed material in a suitable, closed container for disposal.[1][2] After neutralization with chalk or an alkali solution, it may be flushed with copious amounts of water into the sewage system, in accordance with all local, state, and federal regulations.[2][3] Contaminated packaging should be disposed of as an unused product.[3]

Emergency Spill Response Workflow

The following diagram outlines the step-by-step procedure for handling a this compound spill in the laboratory.

G A Spill Occurs B Ensure Area is Well-Ventilated A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Contain the Spill with Inert Absorbent Material C->D E Wipe Up Spill D->E F Place Absorbed Material in a Sealed Container for Disposal E->F G Clean Spill Area with Soap and Water F->G H Dispose of Waste According to Local, State, and Federal Regulations G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling a this compound spill.

References

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